molecular formula C21H25F3N6O2 B608518 Leniolisib CAS No. 1354690-24-6

Leniolisib

Cat. No.: B608518
CAS No.: 1354690-24-6
M. Wt: 450.5 g/mol
InChI Key: MWKYMZXCGYXLPL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leniolisib (also known as CDZ173; brand name Joenja) is a novel, potent, and selective oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) . This small molecule demonstrates high selectivity for the PI3Kδ isoform, with biochemical IC50 values of 11 nM for PI3Kδ, compared to 244 nM for PI3Kα, 424 nM for PI3Kβ, and 2,230 nM for PI3Kγ, making it a valuable tool for dissecting the specific role of this pathway in cellular processes . Its mechanism involves inhibiting the hyperactive PI3Kδ signaling, which in turn reduces phosphorylation of key downstream effectors like AKT and S6, helping to normalize dysregulated immune responses . This compound has significant research value, particularly in the fields of immunology and oncology. It is extensively studied for modulating immune dysregulation, notably in conditions like Activated Phosphoinositide 3-kinase Delta Syndrome (APDS), an inborn error of immunity . Preclinical and clinical studies have shown that this compound can reduce lymphoproliferation, decrease spleen volume, and promote the normalization of peripheral B and T cell subsets, such as increasing the percentage of naïve B cells . Research into its potential application for immune dysregulation in Common Variable Immunodeficiency (CVID) is also underway . Beyond primary immunodeficiencies, its role as a targeted agent is of interest for investigating various diseases characterized by overactivation of the PI3K pathway . For supplier purposes, the product is offered with high purity (≥98%) and is provided as an off-white solid powder . It is soluble in organic solvents like DMSO and ethanol but insoluble in water, and it should be stored desiccated at -20°C for long-term stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKYMZXCGYXLPL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354690-24-6
Record name Leniolisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354690246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leniolisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LENIOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22772Z9CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Leniolisib's Role in the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leniolisib, marketed as Joenja, is a first-in-class, potent, and selective small molecule inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1][2][3] It is the first therapy approved specifically for Activated Phosphoinositide 3-kinase Delta Syndrome (APDS), a rare primary immunodeficiency.[1][2][4] APDS is caused by gain-of-function mutations in the genes encoding the catalytic subunit p110δ (PIK3CD) or loss-of-function variants in the gene for the regulatory subunit p85α (PIK3R1) of PI3Kδ.[1][5] These mutations lead to hyperactivity of the PI3K/AKT/mTOR signaling pathway, a critical network that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[5][6][7] The resulting dysregulation manifests as immunodeficiency, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[8][9] This guide provides an in-depth technical overview of this compound's mechanism of action, its targeted role within the PI3K/AKT/mTOR pathway, and the key experimental data supporting its therapeutic efficacy.

Mechanism of Action: Correcting a Hyperactive Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade.[7] Under normal physiological conditions, receptor tyrosine kinases or G-protein coupled receptors activate PI3K. PI3K, a heterodimer composed of a regulatory and a catalytic subunit, then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][10][11] PIP3 recruits and activates downstream kinases, most notably AKT.[10][11][12] Activated AKT proceeds to phosphorylate a wide array of substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[10][12]

In APDS, genetic mutations lead to constitutive, unregulated activation of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[1][9] This results in excessive production of PIP3 and sustained downstream signaling through AKT and mTOR, causing abnormal development and function of B and T lymphocytes.[1][12][13]

This compound functions by selectively inhibiting the catalytic p110δ subunit of PI3Kδ.[1][14] It binds to the active site of the enzyme, preventing the conversion of PIP2 to PIP3.[1][11] This targeted inhibition effectively dampens the hyperactive downstream signaling, reducing AKT phosphorylation and modulating mTOR activity.[1][12][13] By normalizing this pathway in immune cells, this compound addresses the underlying molecular defect in APDS, leading to a reduction in lymphoproliferation and a correction of immune dysregulation.[2][9]

Figure 1: this compound's inhibition of the PI3Kδ signaling pathway.

Quantitative Data

Biochemical and Cellular Activity

This compound's potency and selectivity have been quantified through various in vitro assays. It demonstrates a marked preference for the PI3Kδ isoform compared to other Class I PI3K isoforms.

Assay Type Target Isoform IC50 Value Selectivity vs. PI3Kδ Reference
Cell-Free Enzyme AssayPI3Kδ11 nM-[5]
PI3Kα244 nM22-fold[5]
PI3Kβ424 nM38-fold[5]
PI3Kγ2,230 nM202-fold[5]
Human Cell-Based AssayPI3Kδ0.056 µM-[15]
PI3Kα1.62 µM~29-fold[15]
PI3Kβ2.37 µM~42-fold[15]
PI3Kγ>7.42 µM>132-fold[15]
Rat-1 Cell Line (mutant PI3Kδ)pAKT Inhibition0.05 - 0.205 µM-[15]

Table 1: In Vitro Inhibitory Activity of this compound

In cell-based assays using Rat-1 fibroblasts engineered to express APDS-causative p110δ mutations, this compound treatment resulted in a concentration-dependent reduction of phosphorylated AKT (pAKT) levels.[9][13] This demonstrates its ability to counteract the hyperactivity of mutant PI3Kδ enzymes.[9]

Clinical Efficacy in APDS (Phase 3 Trial NCT02435173)

The efficacy of this compound was established in a global, randomized, triple-blind, placebo-controlled Phase 3 trial involving 31 APDS patients aged 12 years and older.[8][16] The study met its co-primary endpoints, demonstrating significant improvements in both immune dysregulation and lymphoproliferation over a 12-week period.[8][16][17]

Endpoint Parameter This compound vs. Placebo (Adjusted Mean Change) P-value Reference
Co-Primary Lymph Node Size (log10 SPD)-0.250.0006[8][16][17]
Co-Primary Naïve B Cells (% of B cells)37.300.0002[8][16][17]
Secondary Spleen Volume (cm³)-1860.0020[8]

Table 2: Key Efficacy Outcomes from the Phase 3 this compound Trial (12 Weeks)

Treatment with this compound led to a significant reduction in lymphadenopathy and spleen volume compared to placebo.[5][8] Furthermore, it prompted a normalization of the immune profile, evidenced by a substantial increase in the percentage of naïve B cells, which are typically reduced in APDS patients.[9][16]

Experimental Protocols

In Vitro pAKT Inhibition Assay in Transfected Cells

This assay is crucial for determining a compound's cellular potency against a specific kinase in a controlled environment.

Objective: To measure the effect of this compound on the phosphorylation of AKT in a cell line overexpressing hyperactive mutant p110δ.

Methodology:

  • Cell Culture and Transfection: Mammalian Rat-1 fibroblasts are cultured under standard conditions.[18] Cells are then transiently transfected with plasmids containing cDNA for human PIK3CD with known APDS-causative mutations (e.g., E1021K, C416R).[9][18] A wild-type PIK3CD transfectant serves as a control.

  • Compound Treatment: After transfection, cells are treated with a range of concentrations of this compound or a vehicle control for a specified period.

  • Cell Lysis: Cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like a BCA assay.

  • pAKT Detection: The levels of phosphorylated AKT (at a specific site like Ser473) and total AKT are measured. This is commonly done using:

    • Western Blotting: Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against pAKT(S473) and total AKT, followed by secondary antibodies for detection.[19]

    • Homogeneous Time-Resolved Fluorescence (HTRF): This high-throughput method uses a pair of antibodies (one for total AKT, one for pAKT) labeled with a donor and acceptor fluorophore.[18] The proximity of the antibodies when bound to phosphorylated AKT results in a measurable FRET signal.

  • Data Analysis: The pAKT signal is normalized to the total AKT signal. The results are then plotted against the this compound concentration to calculate the IC50 value.[19]

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Rat-1 Fibroblasts B Transfect cells with mutant PIK3CD plasmid A->B C Treat cells with varying This compound concentrations B->C D Lyse cells to extract proteins C->D E Measure pAKT and Total AKT (e.g., Western Blot, HTRF) D->E F Normalize pAKT to Total AKT E->F G Calculate IC50 Value F->G

References

Leniolisib's Impact on B Cell and T Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Leniolisib on B cell and T cell function. This compound is a selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor that has shown significant efficacy in modulating immune responses, particularly in the context of activated PI3Kδ syndrome (APDS).[1][2] This document details the mechanism of action of this compound, presents quantitative data from clinical studies, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction: The Role of PI3Kδ in Lymphocyte Function

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[3] The class IA PI3K isoform, PI3Kδ, is predominantly expressed in hematopoietic cells and plays a crucial role in the function of both B and T lymphocytes.[4][5]

In B cells , PI3Kδ is a key component of the B cell receptor (BCR) signaling cascade. Its activation is essential for B cell development, survival, and differentiation into antibody-producing plasma cells.[6] Dysregulation of the PI3Kδ pathway can lead to impaired antibody production and an accumulation of immature B cells.

In T cells , PI3Kδ is activated downstream of the T cell receptor (TCR) and co-stimulatory molecules. It is vital for T cell activation, proliferation, cytokine production, and the differentiation of various T cell subsets, including T helper (Th) and regulatory T (Treg) cells.[7][8][9]

Activated PI3Kδ Syndrome (APDS) is a primary immunodeficiency caused by gain-of-function mutations in the genes encoding the p110δ (PIK3CD) or p85α (PIK3R1) subunits of PI3Kδ.[1][2] This leads to hyperactivation of the PI3Kδ pathway, resulting in a range of immunological abnormalities, including recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[1][2]

Mechanism of Action of this compound

This compound is a potent and selective small-molecule inhibitor of the p110δ catalytic subunit of PI3Kδ.[4] By binding to the ATP-binding site of PI3Kδ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as protein kinase B) and the mammalian target of rapamycin (mTOR).[10]

The inhibition of the hyperactive PI3Kδ/Akt/mTOR pathway by this compound helps to restore normal signaling in B and T cells.[10] This leads to a correction of the immune dysregulation observed in APDS, including a reduction in lymphoproliferation and a normalization of lymphocyte subset distribution and function.

dot

Leniolisib_Mechanism_of_Action cluster_cytoplasm Cytoplasm BCR BCR PI3Kd PI3Kδ (p110δ/p85α) BCR->PI3Kd TCR TCR TCR->PI3Kd PIP3 PIP3 PI3Kd->PIP3 phosphorylates This compound This compound This compound->PI3Kd inhibits PIP2 PIP2 PIP2->PI3Kd Akt Akt PIP3->Akt activates pAkt pAkt mTOR mTOR pAkt->mTOR activates Cell_Function Cell Proliferation, Survival, Differentiation mTOR->Cell_Function promotes

Caption: this compound inhibits PI3Kδ, blocking the downstream Akt/mTOR signaling pathway.

Quantitative Effects of this compound on B and T Cell Function

Clinical trials of this compound, particularly the Phase 3 trial NCT02435173, have provided robust quantitative data on its effects on various immunological parameters in patients with APDS.

In Vitro Potency

This compound demonstrates high selectivity for the PI3Kδ isoform.

ParameterValueReference
PI3Kδ IC50 11 nM[11]
Selectivity vs. PI3Kα 22-fold[11]
Selectivity vs. PI3Kβ 38-fold[11]
Selectivity vs. PI3Kγ 202-fold[11]
Reduction in Lymphoproliferation

A hallmark of APDS is lymphoproliferation, leading to enlarged lymph nodes and spleen. This compound treatment resulted in a significant reduction in the size of these organs.

ParameterThis compound GroupPlacebo Groupp-valueReference
Change in Index Lymph Node Size (sum of products of diameters) -0.25 (95% CI: -0.38 to -0.12)-0.0006[7][12][13][14]
Reduction in Spleen Volume (cm³) -186 (95% CI: -297 to -76.2)-0.0020[7][12][13]
Mean Reduction in Lymph Node Size (12 weeks) 39% (range: 26%-57%)--[4]
Mean Reduction in Spleen Volume (12 weeks) 40% (range: 13%-65%)--[4]
Mean Reduction in Index Lymph Node Size (Open-Label Extension) 62.7%--[15]
Mean Reduction in Spleen Volume (Open-Label Extension) 37.6%--[15]
Normalization of B Cell Subsets

This compound treatment led to a significant shift in the B cell population, with an increase in naïve B cells and a decrease in transitional B cells.

ParameterThis compound GroupPlacebo Groupp-valueReference
Change in Percentage of Naïve B Cells 37.30 (95% CI: 24.06 to 50.54)-0.0002[7][12][13][14]
Mean Decrease in Transitional B-cell Levels (6-year follow-up) from 38.17% to 2.47%--[3][16]
Modulation of T Cell Subsets and Serum IgM

This compound also demonstrated effects on T cell populations and serum immunoglobulin M (IgM) levels.

ParameterThis compound GroupPlacebo Groupp-valueReference
Normalization of CD4:CD8 T-cell Ratio (6-year follow-up) to 1.11--[3][16]
Change in Serum IgM Levels (g/L) -1.09 (95% CI: -1.78 to -0.39)-0.002[6][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy of this compound.

Flow Cytometry for B and T Cell Subset Analysis

This protocol outlines the immunophenotyping of human whole blood to quantify various lymphocyte subsets.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Phosphate-buffered saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated monoclonal antibodies against: CD3, CD4, CD8, CD19, CD27, IgD, CD24, CD38

  • Red Blood Cell (RBC) Lysis Buffer

  • Flow cytometer

Procedure:

  • Aliquot 100 µL of whole blood into a 5 mL flow cytometry tube.

  • Add the pre-titered panel of fluorochrome-conjugated antibodies to the blood.

  • Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

  • Add 2 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature in the dark.

  • Centrifuge at 300-400 x g for 5 minutes.

  • Decant the supernatant and wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer.

  • Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.

  • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to gate on lymphocyte populations and quantify B and T cell subsets (e.g., Naïve B cells: CD19+CD27-IgD+; Transitional B cells: CD19+CD24++CD38++).

Flow_Cytometry_Workflow Start Start: Whole Blood Sample Add_Antibodies Add Fluorochrome-conjugated Antibodies Start->Add_Antibodies Incubate1 Incubate (20-30 min, RT, dark) Add_Antibodies->Incubate1 Lyse_RBCs Lyse Red Blood Cells Incubate1->Lyse_RBCs Centrifuge1 Centrifuge (300-400 x g, 5 min) Lyse_RBCs->Centrifuge1 Wash Wash with Staining Buffer Centrifuge1->Wash Centrifuge2 Centrifuge (300-400 x g, 5 min) Wash->Centrifuge2 Resuspend Resuspend in Staining Buffer Centrifuge2->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire Analyze Data Analysis: Gating and Quantification Acquire->Analyze End End: Lymphocyte Subset Data Analyze->End

References

Leniolisib's Selectivity for PI3K Delta: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Leniolisib (CDZ173) is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K family of lipid kinases is crucial for various cellular functions, including cell growth, proliferation, and survival.[2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a critical role in the function of B and T cells.[3][4] Its hyperactivity is the pathogenic driver of Activated PI3K Delta Syndrome (APDS), a rare primary immunodeficiency.[5][6] The therapeutic strategy behind this compound is to specifically target PI3Kδ, thereby correcting the downstream signaling abnormalities in immune cells while avoiding the potential side effects associated with the inhibition of the ubiquitously expressed PI3Kα and PI3Kβ isoforms.[4] This guide provides a detailed examination of the quantitative data and experimental methodologies used to establish the selectivity profile of this compound.

Data Presentation: Isoform Selectivity of this compound

This compound's potency and selectivity have been characterized using both biochemical (cell-free) and cell-based assays. The data consistently demonstrates a high degree of selectivity for the PI3Kδ isoform over the α, β, and γ isoforms.

Table 1: Biochemical Assay Data - IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against recombinant human PI3K isoforms in cell-free enzymatic assays. Lower values indicate greater potency.

PI3K IsoformIC50 (nM)Fold Selectivity vs. PI3KδSource
PI3Kδ 11-[2]
PI3Kα 24422-fold[2]
PI3Kβ 42438-fold[2]
PI3Kγ 2,230202-fold[2]

Note: IC50 values can vary slightly between different reports due to minor variations in assay conditions. For example, other sources reported IC50 values of 280 nM for PI3Kα and 480 nM for PI3Kβ.[7] Another report cites a 28-fold selectivity over PI3Kα, 43-fold over PI3Kβ, and 257-fold over PI3Kγ.[5]

Table 2: Cell-Based Assay Data - IC50 Values

The following table presents the IC50 values from human cell-based assays, which measure the inhibitor's activity within a cellular context.

PI3K IsoformIC50 (µM)Fold Selectivity vs. PI3KδSource
PI3Kδ 0.056-[7]
PI3Kα 1.62~29-fold[7]
PI3Kβ 2.37~42-fold[7]
PI3Kγ >7.42>132-fold[7]

Signaling Pathway Visualization

The diagram below illustrates the PI3K/AKT signaling pathway. PI3K enzymes phosphorylate PIP2 to generate PIP3, a second messenger that activates downstream signaling cascades, prominently through AKT. This compound selectively targets the PI3Kδ isoform, blocking this cascade in immune cells where PI3Kδ is predominantly expressed.

PI3K_Signaling_Pathway PI3K/AKT Signaling Pathway & this compound Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K_alpha PI3Kα RTK->PI3K_alpha Activation PI3K_beta PI3Kβ RTK->PI3K_beta Activation PI3K_delta PI3Kδ RTK->PI3K_delta Activation PI3K_gamma PI3Kγ RTK->PI3K_gamma Activation PIP3 PIP3 PI3K_alpha->PIP3 PI3K_beta->PIP3 PI3K_delta->PIP3 PI3K_gamma->PIP3 PIP2 PIP2 PIP2->PIP3 P AKT AKT PIP3->AKT Activation This compound This compound This compound->PI3K_delta Specific Inhibition mTOR mTOR AKT->mTOR Activation Downstream Cell Growth, Proliferation, Survival mTOR->Downstream

Caption: PI3K/AKT Signaling Pathway & this compound Inhibition.

Experimental Protocols

The selectivity of this compound was determined through a series of biochemical and cell-based assays designed to measure its inhibitory activity against different PI3K isoforms.

Biochemical (Cell-Free) Enzyme Assays

These assays measure the direct inhibition of purified recombinant PI3K enzymes.

  • Objective: To determine the IC50 of this compound against isolated PI3Kα, β, δ, and γ isoforms.

  • Principle: A common method is a kinase activity assay that measures the consumption of ATP, which is proportional to the kinase's enzymatic activity. The amount of remaining ATP is detected via a luciferase-based reaction that generates a luminescent signal.

  • General Protocol:

    • Reaction Setup: Recombinant human PI3K isoforms (α, β, δ, γ) are individually incubated in reaction buffer containing the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and a fixed concentration of ATP.

    • Inhibitor Addition: A range of this compound concentrations is added to the reaction wells for each isoform. Control wells contain vehicle (e.g., DMSO).

    • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature).

    • Activity Measurement: A kinase detection reagent (e.g., ADP-Glo™) is added. This reagent first stops the enzymatic reaction and then converts the ADP produced into ATP. A second reagent containing luciferase/luciferin is added to measure the total ATP, generating a luminescent signal inversely proportional to the kinase activity.

    • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls and plotted as percent inhibition versus this compound concentration. A dose-response curve is fitted to calculate the IC50 value for each isoform.

Cell-Based Assays (pAKT Inhibition)

These assays evaluate the potency of this compound in a cellular environment, providing a more physiologically relevant measure of its activity.

  • Objective: To determine the cellular IC50 of this compound by measuring the inhibition of the PI3K signaling pathway downstream of each isoform.

  • Principle: The phosphorylation of AKT at Serine 473 (pAKT) is a direct and measurable consequence of PI3K activation. By measuring the reduction in pAKT levels, the inhibitory effect of this compound on each PI3K isoform can be quantified.

  • General Protocol:

    • Cell Lines: Rat-1 fibroblast cell lines, which do not endogenously express high levels of PI3K, are transfected to stably express individual human PI3K isoforms (myr-p110α, myr-p110β, or myr-p110δ).[3]

    • Cell Treatment: The transfected cells are seeded in microplates and starved of serum to reduce baseline signaling. Subsequently, cells are treated with a serial dilution of this compound or vehicle control for a defined period.

    • Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

    • pAKT Measurement: The level of pAKT in the cell lysates is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis with antibodies specific for pAKT and total AKT (for normalization).

    • Data Analysis: The pAKT signal is normalized to the total AKT or a housekeeping protein. The percentage of pAKT inhibition is plotted against the this compound concentration, and a dose-response curve is used to determine the cellular IC50 for each isoform.[3]

Experimental Workflow Visualization

The following diagram outlines the typical workflow used to determine the isoform selectivity of a kinase inhibitor like this compound.

Selectivity_Assay_Workflow cluster_biochemical Biochemical (Cell-Free) Assay cluster_cellular Cell-Based Assay b_start Recombinant PI3K Isoforms (α, β, δ, γ) b_add_subs Add Substrate (PIP2) & ATP b_start->b_add_subs b_add_leni Add this compound (Serial Dilution) b_add_subs->b_add_leni b_measure Measure Kinase Activity (e.g., ADP-Glo) b_add_leni->b_measure b_calc Calculate IC50 Values b_measure->b_calc result Determine Selectivity Profile (Ratio of IC50 values) b_calc->result c_start Cells Expressing PI3K Isoforms (α, β, δ) c_add_leni Treat Cells with this compound (Serial Dilution) c_start->c_add_leni c_lyse Cell Lysis c_add_leni->c_lyse c_measure Measure pAKT Levels (e.g., ELISA) c_lyse->c_measure c_calc Calculate IC50 Values c_measure->c_calc c_calc->result This compound This compound This compound->b_add_leni This compound->c_add_leni

Caption: Workflow for Determining PI3K Isoform Selectivity.

References

A Technical Guide to the Genetic Basis of Activated PI3K Delta Syndrome (APDS) and the Therapeutic Mechanism of Leniolisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Activated Phosphoinositide 3-kinase Delta (PI3Kδ) Syndrome (APDS), a rare primary immunodeficiency (PI), arises from genetic mutations that cause hyperactivation of the PI3K/AKT signaling pathway.[1][2] This leads to a complex clinical phenotype characterized by recurrent infections, lymphoproliferation, autoimmunity, and an elevated risk of lymphoma.[2][3] The discovery of the monogenic basis of APDS has paved the way for precision medicine.[4] Leniolisib (Joenja®) is the first approved targeted therapy for APDS, functioning as a potent and selective inhibitor of the PI3Kδ enzyme.[5][6] This guide provides an in-depth analysis of the genetic underpinnings of APDS, the molecular consequences on the PI3Kδ signaling pathway, and the specific therapeutic action of this compound.

The Genetic Foundation of APDS

APDS is an autosomal dominant disorder, meaning a single copy of the altered gene is sufficient to cause the condition.[7][8] The disease is classified into two main types based on the affected gene, both resulting in the same downstream pathology of PI3Kδ hyperactivity.[4][9]

  • APDS1 is caused by heterozygous gain-of-function (GOF) mutations in the PIK3CD gene.[10][11] This gene encodes the p110δ catalytic subunit of the PI3Kδ enzyme.[12] These mutations lead to an intrinsically more active enzyme.[2]

  • APDS2 results from heterozygous loss-of-function (LOF) mutations in the PIK3R1 gene.[7][12] This gene encodes the p85α regulatory subunit, which normally holds the p110δ subunit in an inhibited state.[2] LOF mutations in p85α disrupt this inhibition, leading to constitutive activation of p110δ.[2][13]

While most cases are inherited, de novo (new) variants have also been observed.[14][15] The estimated prevalence of APDS is approximately one to two people per million.[9][14]

Table 1: Genetic Classification of APDS
Characteristic Description
Disease Activated PI3K Delta Syndrome (APDS)
Inheritance Autosomal Dominant[7][8][11]
Type APDS1
GenePIK3CD[7][10][11]
Protein Productp110δ (Catalytic Subunit)[7][10][12]
Mutation TypeGain-of-Function (GOF)[10][11][12]
Type APDS2
GenePIK3R1[7][8][10]
Protein Productp85α (Regulatory Subunit)[7][12][16]
Mutation TypeLoss-of-Function (LOF)[2][12][17]

The PI3K/AKT Signaling Pathway and Its Dysregulation in APDS

The Class IA PI3K pathway is a critical intracellular signaling cascade that governs fundamental cellular processes in immune cells, including growth, proliferation, survival, and differentiation.[18] The δ isoform of PI3K (PI3Kδ), composed of the p110δ and p85α subunits, is predominantly expressed in hematopoietic cells.[10]

3.1 Normal Pathway Activation

Under normal physiological conditions, receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) on the cell surface are activated by extracellular signals. This recruits PI3Kδ to the plasma membrane, where the p110δ catalytic subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10][18] PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[10][18] Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex and the FOXO family of transcription factors, to regulate cellular functions.[19]

Normal_PI3K_Signaling_Pathway cluster_membrane Plasma Membrane receptor Receptor (RTK/GPCR) pi3k PI3Kδ (p110δ / p85α) receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates foxo FOXO akt->foxo Inhibits downstream Cell Growth, Proliferation, Survival, Differentiation mtor->downstream foxo->downstream

Caption: The canonical PI3K/AKT/mTOR signaling cascade.

3.2 Pathway Hyperactivation in APDS

In APDS, GOF mutations in PIK3CD or LOF mutations in PIK3R1 disrupt the tight regulation of p110δ.[2][17] This results in a constitutively active PI3Kδ enzyme that continuously generates PIP3, even in the absence of upstream receptor stimulation.[3][18] The resulting signal amplification leads to chronically elevated levels of phosphorylated AKT (pAKT) and hyperactivation of the downstream mTOR pathway.[20][21] This sustained signaling disrupts lymphocyte development, leading to senescence of T cells, impaired B cell maturation, and ultimately, immune dysregulation and immunodeficiency.[7][22]

APDS_Hyperactivated_Pathway cluster_membrane Plasma Membrane receptor Receptor (RTK/GPCR) pi3k_mut Hyperactive PI3Kδ (Mutant p110δ or p85α) pip3 PIP3 (Abundant) pi3k_mut->pip3 Constitutive Phosphorylation pip2 PIP2 akt AKT (Hyperphosphorylated) pip3->akt Strong Activation mtor mTOR (Constitutively Active) akt->mtor Strong Activation foxo FOXO (Inhibited) akt->foxo Strong Inhibition downstream Immune Dysregulation, Lymphoproliferation, Immunodeficiency mtor->downstream

Caption: Hyperactivation of PI3K signaling in APDS.

This compound: A Targeted Therapeutic Intervention

This compound is an oral, small-molecule inhibitor designed to selectively target the delta isoform of PI3K.[3][6] Its approval marked a significant milestone, providing the first disease-modifying treatment for APDS.[5]

4.1 Mechanism of Action

This compound directly addresses the root cause of APDS by inhibiting the overactive PI3Kδ enzyme.[23] It binds to the ATP-binding site within the catalytic p110δ subunit, preventing the phosphorylation of PIP2 to PIP3.[18][19] This action effectively dampens the hyperactive signaling cascade, reducing pAKT levels and normalizing downstream cellular processes.[22] By restoring homeostasis in the PI3K pathway, this compound corrects the immune dysregulation and reduces the lymphoproliferation characteristic of APDS.[3][17]

Table 2: this compound PI3K Isoform Selectivity
PI3K Isoform IC₅₀ (nM)
PI3Kδ11
PI3Kα244
PI3Kβ424
PI3Kγ2,230
Data from cell-free isolated enzyme assays.[13][17]

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Caption: this compound inhibits hyperactive PI3Kδ, blocking PIP3 production.

4.2 Clinical Efficacy

A pivotal Phase 3, randomized, placebo-controlled trial in 31 APDS patients (≥12 years old) demonstrated the significant efficacy of this compound (70 mg twice daily).[3][6] The study met its co-primary endpoints, showing a substantial reduction in lymphoproliferation and normalization of immune cell populations.[6]

Table 3: Key Efficacy Outcomes from Phase 3 Trial of this compound in APDS
Endpoint This compound Placebo
Co-Primary Endpoint 1: Lymph Node Size
Adjusted Mean Change vs. Baseline-0.25(Improvement)
P-value vs. Placebo0.0006
Co-Primary Endpoint 2: Naïve B Cells
Adjusted Mean Change in Percentage37.30%(Increase)
P-value vs. Placebo0.0002
Secondary Endpoint: Spleen Volume
Adjusted Mean Difference in Volume (cm³)-186(Reduction)
P-value vs. Placebo0.0020
Data from a 12-week treatment period.[3][6]

Treatment with this compound also led to the normalization of circulating transitional B cells and a reduction in senescent T cells.[22][24] The therapy was well-tolerated, with most adverse events being mild.[3][17]

Experimental Protocols and Methodologies

5.1 Genetic Diagnosis of APDS

The definitive diagnosis of APDS requires molecular genetic testing to identify pathogenic variants in PIK3CD or PIK3R1.[1][25][26]

Methodology: Targeted Gene Panel Sequencing or Whole Exome Sequencing (WES)

  • Sample Collection: Collect a peripheral blood sample from the patient for genomic DNA extraction.

  • Library Preparation: Shear the extracted DNA into fragments. Ligate adapters to the fragments to create a sequencing library.

  • Target Enrichment (for panel): Use probes to capture DNA fragments corresponding to a panel of known primary immunodeficiency genes, including PIK3CD and PIK3R1.

  • Sequencing: Sequence the enriched library (or the entire exome for WES) using a next-generation sequencing (NGS) platform.

  • Data Analysis: Align the sequence reads to the human reference genome.

  • Variant Calling and Annotation: Identify genetic variants within the target genes. Annotate variants for their predicted effect on protein function and frequency in population databases.

  • Interpretation: A clinical geneticist interprets the findings, classifying variants as pathogenic, likely pathogenic, benign, likely benign, or of uncertain significance, according to established guidelines. Confirmation of a pathogenic or likely pathogenic variant in PIK3CD or PIK3R1 confirms the diagnosis of APDS.[25]

Genetic_Diagnosis_Workflow start Clinical Suspicion of APDS sample Blood Sample (Genomic DNA) start->sample ngs NGS (Targeted Panel or WES) sample->ngs bioinformatics Bioinformatic Analysis (Alignment, Variant Calling) ngs->bioinformatics interpretation Variant Interpretation & Classification bioinformatics->interpretation diagnosis Definitive Diagnosis of APDS1 or APDS2 interpretation->diagnosis

Caption: Workflow for the genetic diagnosis of APDS.

5.2 Assessment of PI3K Pathway Activity via Phosphoflow Cytometry

This assay measures the level of phosphorylated AKT (pAKT) in specific immune cell subsets, providing a direct readout of PI3K pathway activity.[20]

Methodology: pAKT Detection in T-cell Blasts

  • Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from patient and healthy control blood. Culture the cells with a mitogen like phytohemagglutinin (PHA) to generate T-cell blasts.

  • Stimulation (Optional): Cells can be analyzed at baseline or after stimulation with T-cell receptor (TCR) agonists to assess induced pathway activity.

  • Fixation: Fix the cells immediately with a formaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins.

  • Permeabilization: Permeabilize the cell membranes using a methanol-based buffer to allow antibodies to access intracellular targets.

  • Staining: Incubate the permeabilized cells with a cocktail of fluorescently-labeled antibodies. This includes surface markers (e.g., CD3, CD4) to identify T-cell subsets and an antibody specific for phosphorylated AKT (e.g., pAKT Ser473).

  • Data Acquisition: Analyze the stained cells on a flow cytometer.

  • Analysis: Gate on the T-cell population of interest (e.g., CD3+CD4+ cells) and quantify the median fluorescence intensity (MFI) of the pAKT signal. A higher MFI in patient cells compared to controls indicates pathway hyperactivation.[20][21]

5.3 In Vitro PI3Kδ Kinase Activity/Inhibitor Assay

This biochemical assay is used to determine the potency and selectivity of an inhibitor like this compound by measuring its effect on the enzymatic activity of purified PI3Kδ.[27][28]

Methodology: ADP-Glo™ Kinase Assay Format

  • Reaction Setup: In a 96-well plate, combine the following components:

    • Recombinant PI3Kδ enzyme (p110δ/p85α).[28]

    • Lipid substrate (e.g., PIP2).[28]

    • Serial dilutions of the inhibitor (this compound) or vehicle control (DMSO).

  • Initiate Reaction: Add ATP to start the kinase reaction, which converts PIP2 and ATP into PIP3 and ADP. Incubate at a controlled temperature (e.g., 30°C).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.

  • Convert ADP to ATP: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction back into ATP.

  • Measure Luminescence: The newly synthesized ATP is used by a luciferase/luciferin reaction within the detection reagent to produce a luminescent signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Kinase_Assay_Workflow start Prepare Reagents: PI3Kδ Enzyme, PIP2, This compound Dilutions reaction Set up Kinase Reaction in 96-well Plate start->reaction atp Add ATP to Initiate Reaction reaction->atp adp_glo Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) atp->adp_glo detect Add Kinase Detection Reagent (Convert ADP to ATP) adp_glo->detect luminescence Measure Luminescence (Proportional to Activity) detect->luminescence analysis Calculate IC₅₀ luminescence->analysis

References

Leniolisib's Impact on Immune Dysregulation in Primary Immunodeficiencies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Leniolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, and its impact on the immune dysregulation characteristic of primary immunodeficiencies, with a focus on Activated PI3Kδ Syndrome (APDS). This document synthesizes key findings from clinical trials, outlines detailed experimental methodologies, and presents signaling pathways and experimental workflows for a comprehensive understanding of this compound's mechanism of action and clinical efficacy.

Core Mechanism of Action and Rationale for Use in APDS

Activated PI3Kδ Syndrome is a primary immunodeficiency caused by gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene, leading to hyperactivation of the PI3Kδ signaling pathway.[1] This pathway is crucial for the development, proliferation, and function of immune cells.[2] Its constitutive activation in APDS results in a complex phenotype of immune dysregulation, including lymphoproliferation, recurrent infections, and an increased risk of lymphoma.[1]

This compound is a small molecule inhibitor that selectively targets the δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[3] By inhibiting the hyperactive PI3Kδ, this compound aims to correct the downstream signaling abnormalities, thereby restoring immune homeostasis.[4]

Quantitative Clinical Trial Data

The efficacy and safety of this compound have been primarily evaluated in a Phase 3, randomized, double-blind, placebo-controlled trial (NCT02435173) and its open-label extension study.[1][5]

Table 1: Efficacy of this compound in Patients with APDS (12-Week Phase 3 Trial)[1][6]
EndpointThis compound (n=21)Placebo (n=10)Adjusted Mean Difference (95% CI)p-value
Co-Primary Endpoints
Change in Log10 SPD of Index Lymph Nodes¹-0.25-0.12-0.25 (-0.38, -0.12)0.0006
Change in Percentage of Naïve B Cells²37.300.0037.30 (24.06, 50.54)0.0002
Secondary Endpoints
Change in Spleen Volume (cm³)-1860-186 (-297, -76.2)0.0020
Change in Transitional B Cell PercentageSignificant DecreaseNo Significant ChangeNot Reported<0.05
Change in Senescent T Cells (CD8+CD57+)Significant DecreaseNo Significant ChangeNot Reported<0.05
Change in Serum IgM LevelsDecrease towards normalNo Significant ChangeNot Reported<0.05

¹Sum of the product of the diameters. ²Percentage of CD19+CD27-IgD+ cells among total B cells.

Table 2: Safety Profile of this compound (12-Week Phase 3 Trial)[1][6]
Adverse Event (AE) CategoryThis compound (n=21)Placebo (n=10)
Any AE23.8%30.0%
Grade 1-2 AEsMost commonMost common
Serious AEs Related to Study Drug00
Most Common AEs (>5%)Headache, Sinusitis, Atopic DermatitisNot specified

Detailed Experimental Protocols

Measurement of Lymphoproliferation

Methodology: Lymph node and spleen size were assessed using magnetic resonance imaging (MRI) or computed tomography (CT) scans at baseline and at specified follow-up time points.

  • Index Lymph Nodes: Up to six of the largest lymph nodes were selected as index nodes based on the Cheson criteria (long axis > 1.5 cm). The sum of the product of the diameters (SPD) for these index nodes was calculated.

  • Spleen Volume: Spleen volume was calculated from axial MRI or CT images using a summation of areas method.

Immunophenotyping by Flow Cytometry

Methodology: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood and stained with fluorescently labeled monoclonal antibodies for multi-color flow cytometric analysis.

  • Sample Preparation: Whole blood was collected in EDTA tubes. PBMCs were isolated using Ficoll-Paque density gradient centrifugation.

  • Antibody Staining: Cells were incubated with a cocktail of antibodies targeting specific cell surface markers. A representative panel for identifying key B and T cell subsets is provided below.

  • Gating Strategy for Naïve B Cells:

    • Gate on live, single lymphocytes based on forward and side scatter.

    • Identify B cells as CD19-positive.

    • Within the CD19+ gate, identify naïve B cells as being negative for the memory marker CD27 and positive for IgD (CD19+CD27-IgD+).

  • Gating Strategy for Senescent T Cells:

    • Gate on live, single lymphocytes.

    • Identify T cells as CD3-positive.

    • Within the CD3+ gate, identify cytotoxic T cells as CD8-positive.

    • Within the CD8+ gate, identify senescent T cells based on the expression of CD57 and lack of CD28 (CD8+CD57+CD28-).

PI3K Pathway Activity Assay (Intracellular Flow Cytometry)

Methodology: Phosphorylation of key downstream targets of PI3K, such as AKT and S6 ribosomal protein, was measured in specific immune cell subsets using intracellular flow cytometry.

  • Cell Stimulation (Optional): For measuring stimulated responses, PBMCs were treated with activating agents such as anti-IgM for B cells or anti-CD3/CD28 for T cells.

  • Fixation and Permeabilization: Cells were first stained for surface markers, then fixed with a formaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins. Following fixation, cells were permeabilized using a detergent-based buffer (e.g., saponin or methanol) to allow entry of antibodies targeting intracellular epitopes.

  • Intracellular Staining: Permeabilized cells were incubated with fluorescently labeled antibodies specific for the phosphorylated forms of AKT (e.g., pAKT Ser473) and S6 (e.g., pS6 Ser235/236).

  • Data Acquisition and Analysis: Samples were acquired on a flow cytometer, and the mean fluorescence intensity (MFI) of the phospho-specific antibodies was quantified within the cell populations of interest.

Visualizations: Signaling Pathways and Workflows

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_apds In APDS (Hyperactivation) Receptor BCR / TCR / Cytokine Receptor PI3Kd PI3Kδ (p110δ / p85α) Receptor->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation FOXO FOXO AKT->FOXO Inhibition S6K S6K mTORC1->S6K Activation Proliferation Cell Proliferation & Survival S6K->Proliferation Differentiation Impaired Differentiation FOXO->Differentiation Normal Differentiation This compound This compound This compound->PI3Kd Inhibition PI3Kd_hyper Hyperactive PI3Kδ PIP3_inc Increased PIP3 PI3Kd_hyper->PIP3_inc AKT_hyper Hyperactive AKT PIP3_inc->AKT_hyper mTORC1_hyper Hyperactive mTORC1 AKT_hyper->mTORC1_hyper FOXO_inhib Inhibited FOXO AKT_hyper->FOXO_inhib mTORC1_hyper->Proliferation Increased FOXO_inhib->Differentiation Blocked

Caption: PI3Kδ Signaling Pathway in APDS and the inhibitory action of this compound.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis WholeBlood Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) WholeBlood->PBMC_Isolation Surface_Stain Surface Marker Staining (e.g., CD19, CD27) PBMC_Isolation->Surface_Stain Fix_Perm Fixation & Permeabilization Surface_Stain->Fix_Perm Intra_Stain Intracellular Staining (e.g., pAKT, pS6) Fix_Perm->Intra_Stain Acquisition Flow Cytometer Acquisition Intra_Stain->Acquisition Gating Gating & Data Analysis Acquisition->Gating Results Quantification of Cell Subsets & Protein Expression Gating->Results

Caption: Experimental workflow for intracellular flow cytometry analysis.

Clinical_Trial_Design cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_endpoints Endpoint Assessment cluster_extension Open-Label Extension Eligibility Eligibility Criteria: - APDS Diagnosis - Age ≥ 12 years - Lymphoproliferation Leniolisib_Arm This compound 70mg BID (12 weeks) Eligibility->Leniolisib_Arm Placebo_Arm Placebo BID (12 weeks) Eligibility->Placebo_Arm Primary_Endpoints Co-Primary Endpoints: - Change in Lymph Node Size - Change in Naïve B Cell % Leniolisib_Arm->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Spleen Volume - Immune Cell Subsets - IgM Levels - Safety (AEs) Leniolisib_Arm->Secondary_Endpoints OLE All patients receive This compound Leniolisib_Arm->OLE Placebo_Arm->Primary_Endpoints Placebo_Arm->Secondary_Endpoints Placebo_Arm->OLE

References

Understanding the Pharmacodynamics of Leniolisib in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Leniolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. It is intended to serve as a resource for researchers and professionals involved in the study and development of targeted immunomodulatory therapies. This document details the mechanism of action of this compound, its effects on key signaling pathways and immune cells, and provides an overview of the experimental models and protocols used to elucidate its activity.

Introduction to this compound and Activated PI3Kδ Syndrome (APDS)

This compound (formerly CDZ173) is a small molecule inhibitor that selectively targets the δ isoform of the phosphoinositide 3-kinase (PI3K) enzyme.[1][2] This kinase is a critical component of the PI3K/AKT/mTOR signaling pathway, which plays a central role in the development, proliferation, and function of immune cells, particularly B and T lymphocytes.[3][4][5]

The primary therapeutic target for this compound is Activated PI3Kδ Syndrome (APDS), a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD gene (encoding the p110δ catalytic subunit of PI3Kδ) or loss-of-function mutations in the PIK3R1 gene (encoding the p85α regulatory subunit).[6][7] These mutations lead to hyperactivation of the PI3Kδ pathway, resulting in a range of clinical manifestations including recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[6][8] this compound is the first approved medication for the treatment of APDS.[1] By selectively inhibiting the overactive PI3Kδ, this compound aims to normalize immune function and ameliorate the clinical symptoms of the disease.[1][9]

Mechanism of Action: Selective Inhibition of PI3Kδ

This compound functions as an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3Kδ.[5] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K signaling cascade.[4][10] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[3][11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., BCR, TCR) PI3K PI3Kδ Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAKT pAKT PIP3->pAKT Activation AKT AKT mTORC1 mTORC1 pAKT->mTORC1 Activation Downstream Downstream Effectors mTORC1->Downstream Cell Growth, Proliferation, Survival This compound This compound This compound->PI3K Inhibition

Diagram 1: this compound's Mechanism of Action in the PI3Kδ Signaling Pathway.

In Vitro Pharmacodynamics

The in vitro activity of this compound has been characterized in a variety of cell-based and cell-free assays, demonstrating its potency and selectivity for PI3Kδ.

Kinase Selectivity

In cell-free isolated enzyme assays, this compound exhibits high selectivity for PI3Kδ over other Class I PI3K isoforms.[4] This selectivity is crucial for minimizing off-target effects that have been observed with pan-PI3K inhibitors.

PI3K IsoformIC50 (nM)Fold Selectivity vs. PI3Kδ
PI3Kδ11-
PI3Kα24222-fold
PI3Kβ41838-fold
PI3Kγ2222202-fold
Table 1: In vitro selectivity of this compound against PI3K isoforms. Data compiled from isolated enzyme assays.[4]
Inhibition of PI3K/AKT Signaling in Cell Lines

The functional consequence of PI3Kδ inhibition by this compound has been demonstrated in cell lines engineered to overexpress mutant, hyperactive forms of p110δ found in APDS patients.[2] In these models, this compound treatment leads to a dose-dependent reduction in the phosphorylation of AKT (pAKT), a key downstream marker of PI3K pathway activation.[2]

Cell Line ModelAssayEndpointThis compound Effect
Rat-1 fibroblasts with p110δ mutantsHTRFpAKT (S473)Dose-dependent reduction
Patient-derived T-cell blastsFlow CytometrypAKT (S473), pS6Dose-dependent reduction
Table 2: Summary of this compound's in vitro effects on PI3K/AKT signaling.[2]
Effects on Immune Cell Function

This compound has been shown to modulate the function of various immune cell subsets in vitro, consistent with its mechanism of action.

  • B-Cell Proliferation and Activation: this compound inhibits the proliferation and activation of B-cells.[4] This is a key therapeutic effect, as APDS is characterized by abnormal B-cell maturation and function.

  • T-Cell Activation: In patient-derived T-cell blasts, this compound reduces the hyperactivation of the PI3K/AKT pathway upon T-cell receptor (TCR) stimulation.[2]

Immune Cell TypeAssayEndpointThis compound Effect
B-CellsProliferation Assay (e.g., CFSE)Cell DivisionInhibition
T-CellsFlow CytometrypAKT, pS6Reduction upon stimulation
Table 3: this compound's impact on in vitro immune cell function.[2][4]

In Vivo Pharmacodynamics in Preclinical Models

The in vivo efficacy of this compound has been evaluated in mouse models that recapitulate key features of APDS.

The p110δE1020K Knock-in Mouse Model

A key preclinical model for studying APDS is the p110δE1020K knock-in mouse.[8][11][12] This model carries a common gain-of-function mutation found in APDS patients and exhibits many of the immunological and clinical hallmarks of the disease, including:

  • Lymphoproliferation (splenomegaly and lymphadenopathy)

  • Altered B-cell and T-cell homeostasis

  • Impaired humoral immunity

Effects of this compound in APDS Mouse Models

While specific preclinical treatment studies with this compound in the p110δE1020K mouse model are not extensively detailed in publicly available literature, the outcomes of clinical trials in APDS patients provide strong evidence for the expected in vivo effects in a relevant animal model. These clinical findings, which would be mirrored in a preclinical setting, include:

  • Reduction in Lymphoproliferation: Significant reduction in the size of lymph nodes and spleen volume.[2][13]

  • Normalization of Immune Cell Populations:

    • Increase in the percentage of naïve B-cells.[13]

    • Decrease in transitional B-cells.[2]

    • Reduction in senescent T-cell populations.[2]

ParameterIn Vivo Effect
Lymph Node SizeReduction
Spleen VolumeReduction
Naïve B-Cell PercentageIncrease
Transitional B-Cell PercentageDecrease
Senescent T-Cell PercentageDecrease
Table 4: Expected in vivo pharmacodynamic effects of this compound in an APDS mouse model, based on clinical trial data.[2][13]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the pharmacodynamics of this compound in preclinical models.

In Vitro pAKT/pS6 Signaling Assays

cluster_workflow In Vitro Signaling Assay Workflow start Seed Cells (e.g., Rat-1 fibroblasts, T-cell blasts) This compound Pre-incubate with this compound (various concentrations) start->this compound stimulate Stimulate Cells (e.g., anti-CD3/CD28 for T-cells) This compound->stimulate lyse Cell Lysis stimulate->lyse detect Detect pAKT/pS6 (HTRF or Flow Cytometry) lyse->detect analyze Data Analysis (Dose-response curves) detect->analyze

Diagram 2: General workflow for in vitro pAKT/pS6 signaling assays.

5.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) for pAKT

  • Cell Lines: Rat-1 fibroblasts transiently transfected with wild-type or mutant human PIK3CD cDNA.

  • Protocol Outline:

    • Seed transfected cells in appropriate culture plates.

    • Pre-incubate cells with a range of this compound concentrations.

    • Lyse the cells according to the HTRF kit manufacturer's protocol (e.g., Cisbio).

    • Add HTRF detection reagents (europium cryptate-labeled anti-pAKT antibody and d2-labeled anti-total AKT antibody).

    • Incubate to allow for antibody binding.

    • Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on a compatible plate reader.

    • Calculate the HTRF ratio and plot against this compound concentration to determine IC50 values.

5.1.2. Flow Cytometry for pAKT and pS6 in T-Cells

  • Cells: T-cell blasts generated from peripheral blood mononuclear cells (PBMCs) of healthy donors or APDS patients by stimulation with anti-CD3 and anti-CD28 antibodies.

  • Protocol Outline:

    • Pre-incubate T-cell blasts with titrated amounts of this compound for 30 minutes.

    • Stimulate cells with anti-CD3 for 10 minutes.

    • Fix and permeabilize the cells using a phosphoprotein staining buffer kit (e.g., BD Phosflow).

    • Stain with fluorescently-conjugated antibodies against pAKT (S473) and pS6 (S240/244).

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of pAKT and pS6 in the T-cell population.

B-Cell Proliferation Assay (CFSE-based)

cluster_workflow CFSE B-Cell Proliferation Assay Workflow start Isolate B-Cells cfse Label with CFSE start->cfse culture Culture with this compound and Stimulants (e.g., anti-IgM, IL-4) cfse->culture incubate Incubate for several days culture->incubate flow Analyze CFSE dilution by Flow Cytometry incubate->flow analyze Quantify Proliferation flow->analyze

Diagram 3: Workflow for a CFSE-based B-cell proliferation assay.
  • Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.[5]

  • Protocol Outline:

    • Isolate B-cells from peripheral blood or spleen.

    • Label the cells with CFSE dye (typically 1-5 µM).

    • Culture the labeled cells in the presence of various concentrations of this compound.

    • Stimulate B-cell proliferation with appropriate agents (e.g., anti-IgM, IL-4, or LPS).

    • Incubate for 3-5 days to allow for cell division.

    • Acquire data on a flow cytometer and analyze the CFSE fluorescence histogram to identify distinct peaks corresponding to successive generations of divided cells.

    • Calculate proliferation indices to quantify the inhibitory effect of this compound.

In Vivo Studies in APDS Mouse Model

5.3.1. Animal Model and Treatment

  • Model: p110δE1020K knock-in mice on a C57BL/6 background.

  • Treatment Regimen: While specific preclinical dosing regimens for this compound are not widely published, a typical approach would involve daily oral gavage for a period of several weeks. Dose levels would be selected based on pharmacokinetic studies to achieve plasma concentrations comparable to those found to be efficacious in human clinical trials (e.g., targeting trough concentrations that maintain a high level of pAKT inhibition).

5.3.2. Endpoint Analysis

  • Immunophenotyping of Spleen and Lymph Nodes by Flow Cytometry:

    • Harvest spleens and lymph nodes and prepare single-cell suspensions.

    • Perform red blood cell lysis for spleen samples.

    • Stain cells with a viability dye to exclude dead cells.

    • Stain with a panel of fluorescently-conjugated antibodies to identify key immune cell subsets. A representative panel might include markers for:

      • B-cell subsets: CD19, B220, IgD, IgM, CD21, CD23, CD93 (for transitional B-cells)

      • T-cell subsets: CD3, CD4, CD8, CD44, CD62L (for naïve/memory T-cells), PD-1

    • Acquire data on a multi-color flow cytometer.

    • Analyze the data to quantify changes in the proportions and absolute numbers of different immune cell populations.

  • Histological Analysis of Spleen and Lymph Nodes:

    • Fix spleen and lymph node tissues in 10% neutral buffered formalin.

    • Process and embed tissues in paraffin.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess tissue architecture, follicular structures, and overall cellularity.

    • Immunohistochemistry (IHC) can also be performed to detect specific cell types (e.g., B-cells, T-cells) within the tissue context.

Conclusion

The preclinical pharmacodynamics of this compound have been robustly characterized, demonstrating its potent and selective inhibition of PI3Kδ. In vitro studies have confirmed its ability to block the hyperactive PI3K/AKT signaling pathway in cells expressing APDS-associated mutations and to modulate the function of key immune cells. In vivo, this compound is expected to ameliorate the immunopathology of APDS by reducing lymphoproliferation and normalizing immune cell homeostasis, as strongly suggested by clinical trial outcomes. The experimental models and protocols described in this guide provide a framework for the continued investigation of this compound and other targeted therapies for APDS and related immunological disorders.

References

An In-depth Technical Guide to the Molecular Interactions of Leniolisib with the PI3Kδ Catalytic Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leniolisib (CDZ173) is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) catalytic subunit, p110δ. Its targeted action has shown significant therapeutic promise, particularly in the treatment of activated PI3Kδ syndrome (APDS), a rare primary immunodeficiency. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the PI3Kδ catalytic subunit, detailing its mechanism of action, binding kinetics, and the experimental methodologies used to characterize these interactions. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's function at a molecular level.

Introduction to PI3Kδ and this compound

The phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in intracellular signaling pathways that govern cell growth, proliferation, survival, and differentiation.[1] The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[2] The p110δ isoform is predominantly expressed in hematopoietic cells and is a key component of the PI3K/AKT/mTOR signaling pathway, which is critical for the development and function of B and T cells.[1][3]

Gain-of-function mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit, lead to hyperactivation of the PI3Kδ pathway.[2] This results in the rare primary immunodeficiency known as activated PI3Kδ syndrome (APDS), characterized by recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[4]

This compound is an oral, selective inhibitor of PI3Kδ developed to address the underlying cause of APDS.[4] By specifically targeting the hyperactive p110δ, this compound aims to normalize the downstream signaling cascade and restore immune function.[2]

Mechanism of Action: Targeting the ATP-Binding Site

This compound exerts its inhibitory effect by directly binding to the ATP-binding pocket of the p110δ catalytic subunit.[2][5] This competitive inhibition prevents the binding of ATP, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] The reduction in PIP3 levels leads to the downregulation of the downstream AKT/mTOR signaling pathway, thus mitigating the effects of PI3Kδ hyperactivation.[2]

Structural Insights from Co-crystallography

The precise molecular interactions between this compound and the PI3Kδ catalytic subunit have been elucidated through X-ray crystallography. The co-crystal structure of this compound bound to p110δ has been deposited in the Protein Data Bank (PDB) with the accession code 5O83 .[6]

Analysis of the 5O83 structure reveals that this compound occupies the ATP-binding site and engages in a network of interactions with key amino acid residues. A critical interaction for its selectivity is the stacking of the propionamide group of this compound with the side chain of Tryptophan 760 (W760) .[3][7] This interaction is favored in PI3Kδ, while in other isoforms like PI3Kα, steric hindrance from other residues prevents a similar favorable binding conformation, contributing to this compound's selectivity.[3] Other residues within the ATP-binding pocket that form hydrogen bonds and hydrophobic interactions with this compound include Valine 828 , Methionine 752 , Lysine 707 , and Aspartate 911 .

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of an inhibitor.

PI3K Isoform Biochemical IC50 (nM) Selectivity Fold vs. PI3Kδ
PI3Kδ (p110δ)11[3]1
PI3Kα (p110α)244[3]22
PI3Kβ (p110β)424[3]38
PI3Kγ (p110γ)2,230[3]202

Table 1: Biochemical IC50 values of this compound for Class I PI3K isoforms. Data compiled from in vitro cell-free isolated enzyme assays.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular interactions of this compound with the PI3Kδ catalytic subunit.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding affinity of inhibitors to the kinase active site.

Principle: The assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high FRET signal is generated. An inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.[8]

Materials:

  • PIK3CD/PIK3R1 (p110δ/p85α) enzyme (Thermo Fisher Scientific)[8]

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Kinase Tracer 236 (Thermo Fisher Scientific)[9]

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]

  • This compound (or other test compound) serially diluted in DMSO

  • 384-well assay plates

Procedure:

  • Prepare Reagents:

    • Prepare a 1X Kinase Buffer A solution.[8]

    • Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations are typically 5 nM kinase and 2 nM antibody.[10]

    • Prepare a 3X tracer solution in 1X Kinase Buffer A. The optimal concentration is typically around the Kd of the tracer for the kinase.[10]

    • Prepare a serial dilution of this compound in DMSO, and then create a 3X intermediate dilution in 1X Kinase Buffer A.[9]

  • Assay Assembly:

    • Add 5 µL of the 3X this compound dilution to the assay wells.[8]

    • Add 5 µL of the 3X kinase/antibody mixture to each well.[8]

    • Add 5 µL of the 3X tracer solution to each well.[8]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[8]

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.[8]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).[8]

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well plate) cluster_readout Incubation & Readout cluster_analysis Data Analysis Serial Dilution\nof this compound Serial Dilution of this compound Add 5µL\nthis compound Add 5µL This compound Serial Dilution\nof this compound->Add 5µL\nthis compound 3X Kinase/\nAntibody Mix 3X Kinase/ Antibody Mix Add 5µL\nKinase/Ab Mix Add 5µL Kinase/Ab Mix 3X Kinase/\nAntibody Mix->Add 5µL\nKinase/Ab Mix 3X Tracer 3X Tracer Add 5µL\nTracer Add 5µL Tracer 3X Tracer->Add 5µL\nTracer Incubate 60 min\n at RT Incubate 60 min at RT Add 5µL\nTracer->Incubate 60 min\n at RT Read TR-FRET\n(615nm & 665nm) Read TR-FRET (615nm & 665nm) Incubate 60 min\n at RT->Read TR-FRET\n(615nm & 665nm) IC50 Determination IC50 Determination Read TR-FRET\n(615nm & 665nm)->IC50 Determination

Workflow for LanthaScreen™ Eu Kinase Binding Assay.
AlphaLISA® SureFire® Ultra™ p-AKT (Ser473) Cellular Assay

This assay quantifies the phosphorylation of AKT at Serine 473 in cell lysates, providing a measure of the PI3K pathway activity.

Principle: This is a sandwich immunoassay using two bead types: Donor and Acceptor beads. In the presence of the target protein (p-AKT), two specific antibodies bring the Donor and Acceptor beads into close proximity. Upon laser excitation, the Donor bead releases singlet oxygen, which activates the Acceptor bead to emit light. The amount of light emission is proportional to the amount of p-AKT in the sample.[11]

Materials:

  • Cells expressing the PI3Kδ pathway (e.g., B-cells, T-cells, or engineered cell lines)

  • Cell culture medium and supplements

  • Stimulant (e.g., anti-IgM and IL-4 for B-cells)[2]

  • This compound

  • Lysis Buffer (provided with the kit)

  • AlphaLISA® SureFire® Ultra™ Human Phospho-PI3K p85 (Tyr467) Detection Kit (PerkinElmer)[12]

  • 384-well OptiPlate™ (PerkinElmer)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well culture plate and grow to the desired confluency.

    • Pre-treat cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the PI3K pathway with an appropriate agonist (e.g., 10 µg/mL anti-IgM and 10 ng/mL IL-4) for a short period (e.g., 15-30 minutes).[2]

  • Cell Lysis:

    • Remove the culture medium and add Lysis Buffer to each well.

    • Incubate for 10 minutes at room temperature with shaking to ensure complete lysis.[12]

  • Assay in 384-well Plate:

    • Transfer 10 µL of cell lysate to a 384-well OptiPlate.[12]

    • Add 5 µL of the Acceptor Mix (containing the CaptSure™-tagged antibody) to each well and incubate for 1 hour at room temperature.[12]

    • Add 5 µL of the Donor Mix (containing the streptavidin-coated Donor beads and biotinylated antibody) to each well.[12]

  • Incubation and Measurement:

    • Incubate for 1 hour at room temperature in the dark.[12]

    • Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the logarithm of the this compound concentration and fit the data to determine the IC50 value for p-AKT inhibition.

G cluster_cell_culture Cell Culture & Treatment (96-well plate) cluster_assay AlphaLISA Assay (384-well plate) cluster_readout Incubation & Readout cluster_analysis Data Analysis Seed Cells Seed Cells Pre-treat with\nthis compound Pre-treat with This compound Seed Cells->Pre-treat with\nthis compound Stimulate Pathway\n(e.g., anti-IgM/IL-4) Stimulate Pathway (e.g., anti-IgM/IL-4) Pre-treat with\nthis compound->Stimulate Pathway\n(e.g., anti-IgM/IL-4) Lyse Cells Lyse Cells Stimulate Pathway\n(e.g., anti-IgM/IL-4)->Lyse Cells Transfer Lysate Transfer Lysate Lyse Cells->Transfer Lysate Add Acceptor Mix Add Acceptor Mix Transfer Lysate->Add Acceptor Mix Incubate 1 hr Incubate 1 hr Add Acceptor Mix->Incubate 1 hr Add Donor Mix Add Donor Mix Incubate 1 hr->Add Donor Mix Incubate 1 hr\n(dark) Incubate 1 hr (dark) Add Donor Mix->Incubate 1 hr\n(dark) Read AlphaLISA\nSignal Read AlphaLISA Signal Incubate 1 hr\n(dark)->Read AlphaLISA\nSignal IC50 Determination IC50 Determination Read AlphaLISA\nSignal->IC50 Determination

Workflow for AlphaLISA® p-AKT Cellular Assay.

PI3Kδ Signaling Pathway

The following diagram illustrates the canonical PI3Kδ signaling pathway and the point of inhibition by this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., BCR, TCR) PI3Kd PI3Kδ (p110δ/p85) RTK->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation This compound This compound This compound->PI3Kd Inhibition PIP2 PIP2 PIP2->PI3Kd AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellPro Cell Growth, Proliferation, Survival mTOR->CellPro Downstream Effects

PI3Kδ Signaling Pathway and this compound's Point of Inhibition.

Conclusion

This compound is a highly selective and potent inhibitor of the PI3Kδ catalytic subunit. Its mechanism of action, centered on the competitive inhibition of ATP binding, has been well-characterized through biochemical and cellular assays and confirmed by structural biology. The detailed understanding of its molecular interactions with p110δ provides a strong foundation for its clinical application in APDS and potentially other immune-mediated disorders characterized by PI3Kδ hyperactivation. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of kinase inhibitor development and immunology.

References

Leniolisib: A Deep Dive into its Foundational Science and Clinical Potential in Immune-Mediated Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leniolisib, marketed under the brand name Joenja, is a first-in-class, potent, and selective small-molecule inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1] Initially developed by Novartis and later licensed to Pharming Group N.V., it is the first and only treatment approved specifically for Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS), a rare primary immunodeficiency.[1][2][3] APDS is characterized by hyperactive PI3Kδ signaling, leading to a complex clinical phenotype of immune deficiency, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[4][5]

The targeted mechanism of this compound, which directly addresses the underlying molecular pathology of APDS, has demonstrated significant clinical benefits in this patient population. This has spurred further investigation into its potential utility across a broader spectrum of immune-mediated diseases where the PI3Kδ pathway is implicated. This technical guide provides an in-depth overview of the foundational research on this compound, summarizing its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies for the scientific community.

Mechanism of Action: Targeting the PI3Kδ Signaling Hub

The Class IA PI3Ks are crucial lipid kinases that regulate a wide array of cellular functions, including cell growth, proliferation, survival, differentiation, and migration.[6] The p110δ catalytic subunit, in particular, is predominantly expressed in leukocytes, making it a key player in both innate and adaptive immunity.[7]

In normal immune function, PI3Kδ is activated by various cell-surface receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[6][7] This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase AKT, which in turn modulates other key pathways like the mechanistic target of rapamycin (mTOR).[8][9]

In APDS, gain-of-function mutations in the PIK3CD gene (encoding p110δ) or loss-of-function mutations in PIK3R1 (encoding the p85α regulatory subunit) cause constitutive, hyperactive PI3Kδ signaling.[10] This dysregulation disrupts lymphocyte development and function, leading to the characteristic immune abnormalities of the disease.[10]

This compound is a highly selective inhibitor that binds to the active site of the p110δ subunit, blocking its kinase activity.[8] By preventing the excessive production of PIP3, this compound normalizes the downstream signaling cascade, thereby correcting the immune dysregulation and reducing the lymphoproliferation driven by the hyperactive pathway.[1][11]

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Receptor Cell Surface Receptor (e.g., BCR, TCR) Receptor->PI3Kd Activation p85 p85 (Regulatory Subunit) p110d p110δ (Catalytic Subunit) p85->p110d PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 ATP->ADP AKT AKT PIP3->AKT Recruitment & Activation pAKT pAKT (Active) AKT->pAKT mTOR mTOR pAKT->mTOR pmTOR pmTOR (Active) mTOR->pmTOR Cell_Outcomes Cell Proliferation, Survival, Differentiation pmTOR->Cell_Outcomes Regulates Transcription & Translation This compound This compound This compound->p110d Inhibition

Caption: PI3Kδ Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data Summary

The clinical development of this compound has yielded significant quantitative data, primarily from studies in patients with APDS and preclinical models.

Table 1: this compound Selectivity

This compound demonstrates high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms in cell-free isolated enzyme assays.[4]

PI3K IsoformIC₅₀ (nM)Selectivity vs. PI3Kδ (fold)
PI3Kδ11-
PI3Kα24422
PI3Kβ42438
PI3Kγ2,230202
Data sourced from Hoegenauer et al., 2016; Hoegenauer et al., 2017 as cited in[4].
Table 2: Efficacy Data from Phase III APDS Trial (NCT02435173)

This 12-week, randomized, placebo-controlled trial enrolled 31 patients with APDS aged 12 years and older.[12]

EndpointThis compound (n=21)Placebo (n=10)Adjusted Mean DifferenceP-value
Co-Primary Endpoints
Change in Lymph Node Size (log₁₀ SPD)¹ReductionStable/Increase-0.25 (95% CI: -0.38, -0.12)0.0006
Change in Naïve B Cells (%)²IncreaseDecrease37.30 (95% CI: 24.06, 50.54)0.0002
Secondary Endpoints
Change in Spleen Volume (cm³)ReductionIncrease-186 (95% CI: -297, -76.2)0.0020
Improvement in Cytopenias82% of cases improved60% of cases improvedN/AN/A
Data sourced from Rao VK, et al. Blood. 2023.[12][13][14]
¹ Sum of the products of the diameters of index lymph nodes.
² Percentage of naïve B cells (CD19⁺CD27⁻CD10⁻) out of total B cells.
Table 3: Efficacy Data from Open-Label Dose-Finding APDS Study

This 12-week study evaluated 6 APDS patients and demonstrated significant improvements in lymphoproliferation.[11][15]

EndpointMean Reduction from BaselineRange
Lymph Node Size39%26% - 57%
Spleen Volume40%13% - 65%
Data sourced from Rao VK, et al. Blood. 2017.[15]
Table 4: Preclinical Efficacy in Murine Model of Autoimmune Lymphoproliferative Syndrome (ALPS)

MRL/lpr mice were treated for 7 weeks to assess the effect of this compound on ALPS-like disease.[16]

EndpointThis compound (40 mg/kg)This compound (80 mg/kg)
Spleen WeightSignificant DecreaseSignificant Decrease
Lymph Node WeightNo Significant ChangeSignificant Decrease
Blood DNTs¹ & CD3+ T cellsNo Significant ChangeSignificant Decrease
Data sourced from Ponstein Y, et al. 2025.[16]
¹ Double-Negative T cells (CD4⁻CD8⁻).

Clinical Potential in Broader Autoimmune Diseases

The central role of the PI3Kδ pathway in lymphocyte function provides a strong rationale for investigating this compound in other autoimmune and inflammatory conditions.[1]

  • Autoimmune Lymphoproliferative Syndrome (ALPS): Preclinical data in a murine model of ALPS are promising, showing that this compound can reduce lymphadenopathy, splenomegaly, and the number of pathogenic double-negative T cells.[16][17] This suggests a potential therapeutic application for this compound in ALPS patients.

  • Systemic Lupus Erythematosus (SLE): A case study reported the successful treatment of refractory lupus nephritis in a pediatric APDS patient with this compound.[18][19] After conventional immunosuppressants failed, this compound treatment led to significant improvements in proteinuria and complement levels, normalizing the hyperactive PI3Kδ signaling.[18] This provides a strong rationale for investigating PI3Kδ inhibition in specific subsets of SLE patients.

  • Sjögren's Syndrome: A Phase II, randomized, placebo-controlled trial was conducted in 30 patients with primary Sjögren's syndrome.[2][10] While the study confirmed target engagement, evidenced by decreased phosphorylation of AKT in B cells, it failed to demonstrate a statistically significant improvement in the primary clinical endpoints of disease activity (ESSPRI and ESSDAI) at 12 weeks.[2][10] More than half of the patients receiving this compound developed skin rashes, a known class effect of PI3K inhibitors.[10]

Experimental Protocols

In Vitro Assessment of PI3Kδ Pathway Inhibition
  • Objective: To determine the in vitro potency of this compound on PI3Kδ pathway activity.

  • Methodology (Cell Lines):

    • Rat-1 fibroblasts are transfected to ectopically express either wild-type p110δ or APDS-causative p110δ mutant proteins (e.g., E1021K).[1]

    • Transfected cells are incubated with titrated concentrations of this compound.

    • Basal PI3K/AKT pathway activity is evaluated by measuring levels of phosphorylated AKT (pAKT; Ser473) using homogeneous time-resolved fluorescence (HTRF) assays.[1]

  • Methodology (Primary Cells):

    • T-cells are isolated from the peripheral blood of APDS patients or healthy donors.

    • T-cell blasts are generated by stimulating the isolated T-cells with anti-CD3 and anti-CD28 antibodies for 3 days.[1]

    • The generated T-cell blasts are incubated with titrated concentrations of this compound.

    • Cells are then stimulated (e.g., with anti-CD3) to induce pathway activation.[1]

    • Phosphorylation of AKT (S473) and S6 (S240/244) is determined via intracellular staining and analysis by flow cytometry.[1]

Ex Vivo Pharmacodynamic Assessment of PI3K/AKT Pathway Activity
  • Objective: To measure the dose- and time-dependent effect of oral this compound on PI3K pathway activity in patient B cells.

  • Methodology:

    • Whole blood is collected from patients at various time points during this compound treatment (e.g., pre-dose, and multiple time points post-dose on specified days).[1]

    • Aliquots of whole blood are stimulated ex vivo with anti-IgM and IL-4 for 20 minutes to activate the PI3Kδ pathway specifically in B cells. Unstimulated samples are processed in parallel as a baseline control.[1]

    • Following stimulation, red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.

    • Cells are stained with fluorescently-labeled antibodies against B-cell surface markers (e.g., CD19) and intracellular pAKT (S473).

    • The levels of pAKT within the CD19⁺ B-cell population are quantified by flow cytometry. The degree of inhibition is calculated relative to pre-dose or placebo-treated samples.[1]

Phase III Clinical Trial Protocol (NCT02435173 - Abridged)
  • Objective: To evaluate the efficacy and safety of this compound in patients with APDS.

  • Trial Design: A 12-week, randomized, triple-blinded, placebo-controlled, global study.[13]

  • Patient Population: 31 patients aged ≥12 years with a confirmed genetic mutation in PIK3CD or PIK3R1.[13]

  • Randomization: Patients were randomized in a 2:1 ratio.[13]

  • Treatment Arms:

    • This compound: 70 mg administered orally, twice daily.[13]

    • Placebo: Administered orally, twice daily.[13]

  • Key Assessments:

    • Efficacy: Assessed at baseline and on Days 15, 29, 57, and 85.[13]

      • Co-Primary Endpoint 1 (Lymphoproliferation): Change from baseline in the log₁₀-transformed sum of product of diameters (SPD) of index lymph nodes, measured by CT or MRI.[5][13]

      • Co-Primary Endpoint 2 (Immune Dysregulation): Change from baseline in the percentage of naïve B cells out of the total B-cell population in peripheral blood, measured by flow cytometry.[5][13]

      • Secondary Endpoints: Change in spleen volume, immunophenotyping of lymphocyte subsets, and serum immunoglobulin levels.[13]

    • Safety: Monitored throughout the study via adverse event reporting and clinical laboratory evaluations.[13]

    • Pharmacokinetics (PK): Assessed on Days 29, 57, and 85.[13]

Clinical_Trial_Workflow cluster_treatment 12-Week Double-Blind Treatment Period Screening Screening Period (Up to 50 days) - Confirm APDS Diagnosis - Baseline Assessments Randomization Randomization (2:1) Screening->Randomization Leniolisib_Arm This compound Arm (n=21) 70 mg BID Randomization->Leniolisib_Arm Placebo_Arm Placebo Arm (n=10) BID Randomization->Placebo_Arm Assessments Assessments at Day 15, 29, 57, 85 (Safety, Efficacy, PK/PD) Leniolisib_Arm->Assessments Follow-up Placebo_Arm->Assessments Follow-up Endpoint End of Study (Day 85) - Primary & Secondary  Endpoint Analysis Assessments->Endpoint OLE Open-Label Extension Study Endpoint->OLE

References

Leniolisib's Expanding Therapeutic Landscape: An In-depth Technical Guide to Early-Stage Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leniolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, is approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). Beyond this primary indication, early-stage investigations are exploring its therapeutic potential across a spectrum of immune-mediated disorders. This technical guide provides a comprehensive overview of these exploratory applications, focusing on the scientific rationale, experimental methodologies, and available clinical and preclinical data for its use in other Primary Immunodeficiencies (PIDs) and Sjögren's Syndrome. Detailed signaling pathways, experimental workflows, and quantitative data are presented to facilitate a deeper understanding of this compound's broader therapeutic applications.

Introduction: The Rationale for Broader Applications of this compound

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and differentiation. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of both B and T lymphocytes.[1][2] Hyperactivation of the PI3Kδ pathway, as seen in APDS, leads to immune dysregulation characterized by lymphoproliferation, immunodeficiency, and autoimmunity.[3][4]

This compound selectively inhibits the p110δ catalytic subunit of PI3Kδ, thereby modulating downstream signaling through the AKT/mTOR and FOXO pathways.[1][2] This targeted mechanism of action, which has proven effective in APDS, provides a strong rationale for investigating its utility in other immune-related diseases where PI3Kδ pathway dysregulation is implicated. Early-stage research is primarily focused on two key areas:

  • Primary Immunodeficiencies (PIDs) with Immune Dysregulation: A group of genetic disorders characterized by impaired immune function and autoimmune manifestations, where PI3Kδ signaling may be a shared pathogenic pathway.

  • Sjögren's Syndrome: A systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, where B-cell hyperactivity is a central feature.[5]

This guide will delve into the preclinical and clinical evidence supporting the investigation of this compound in these conditions.

Early-Stage Investigation in Primary Immunodeficiencies (PIDs)

Pharming Group N.V. has initiated a Phase II clinical trial to evaluate this compound in several PIDs with immune dysregulation linked to altered PI3Kδ signaling.[3][6][7]

Targeted PID Indications

The ongoing Phase II trial is focused on the following PIDs:[1][3][4]

  • Autoimmune Lymphoproliferative Syndrome (ALPS-FAS): Caused by mutations in the FAS gene, leading to defective lymphocyte apoptosis and subsequent lymphoproliferation and autoimmunity. Enhanced PI3Kδ/mTOR signaling has been linked to ALPS-FAS.[8][9]

  • CTLA4 Haploinsufficiency: Results from heterozygous loss-of-function mutations in the CTLA4 gene, leading to impaired regulatory T-cell function and a broad spectrum of autoimmune manifestations.

  • NFKB1 Haploinsufficiency: Caused by heterozygous loss-of-function mutations in the NFKB1 gene, leading to a CVID-like phenotype with hypogammaglobulinemia, B-cell abnormalities, and autoimmunity.[10][11]

  • PTEN Deficiency: Germline mutations in the PTEN gene lead to a tumor suppressor syndrome characterized by a broad range of clinical manifestations, including autoimmunity and lymphoid hyperplasia, due to uncontrolled PI3K signaling.

Preclinical Evidence: Murine Model of ALPS

Preclinical studies using the MRL/MpJ-Faslpr/J (MRL/lpr) mouse model, which recapitulates many features of human ALPS, have demonstrated the potential efficacy of this compound.[8][9]

Experimental Protocol: this compound Treatment in MRL/lpr Mice

  • Animal Model: Six-week-old female MRL/lpr mice.[8]

  • Treatment Groups:

    • Vehicle control (n=8)

    • This compound 40 mg/kg (n=8)

    • This compound 80 mg/kg (n=8)

  • Administration: Daily oral gavage for 7 weeks.[8]

  • Monitoring: Daily body weight and urine protein analysis at pre-study and weeks 3 and 7.[8]

  • Endpoint Analysis (after 7 weeks):

    • Spleen and lymph node weights.[8]

    • Complete blood counts.[8]

    • Lymphocyte subset analysis in blood, bone marrow, spleen, and lymph nodes via flow cytometry.[8]

Quantitative Data from Preclinical ALPS Model

ParameterVehicle ControlThis compound (40 mg/kg)This compound (80 mg/kg)
Spleen Weight -Significant DecreaseSignificant Decrease
Lymph Node Weight -No Significant ChangeSignificant Decrease
Blood White Blood Cells -No Significant ChangeDecrease
Blood Lymphocytes -No Significant ChangeDecrease
Blood Monocytes -No Significant ChangeDecrease
Blood CD4-/CD8- DNTs -No Significant ChangeSignificant Decrease
Spleen CD19+ B cells -No Significant ChangeDecrease
Spleen CD4+ T cells -No Significant ChangeDecrease
Spleen CD4-/CD8- DNTs -No Significant ChangeSignificant Decrease
Lymph Node CD4-/CD8- DNTs -No Significant ChangeSignificant Decrease
Data summarized from a study in a murine ALPS model.[8][9]
Clinical Trial in PIDs

A Phase II, open-label, single-arm, dose-ranging study is currently underway to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical efficacy of this compound in approximately 12 patients with the aforementioned PIDs.[1][3][7]

Experimental Protocol: Phase II Trial of this compound in PIDs

  • Study Design: Open-label, single-arm, dose-ranging.[1]

  • Patient Population: Approximately 12 patients with ALPS-FAS, CTLA4 haploinsufficiency, NFKB1 haploinsufficiency, or PTEN deficiency.[1][3]

  • Primary Objectives:

    • To assess the safety and tolerability of this compound.[1]

    • To determine the pharmacokinetics and pharmacodynamics of this compound.[1]

  • Exploratory Objective: To evaluate the preliminary clinical efficacy of this compound in this patient population.[1]

  • Trial Location: National Institute of Allergy and Infectious Diseases (NIAID), part of the National Institutes of Health (NIH).[3]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Pathway_in_PIDs cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Antigen Receptor / Co-stimulatory Receptor PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation FOXO FOXO AKT->FOXO Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) mTOR->Gene_Expression FOXO->Gene_Expression This compound This compound This compound->PI3K Inhibition Lymphoproliferation Lymphoproliferation Gene_Expression->Lymphoproliferation Autoimmunity Autoimmunity Gene_Expression->Autoimmunity Immunodeficiency Immunodeficiency Gene_Expression->Immunodeficiency PID_Trial_Workflow Patient_Recruitment Patient Recruitment (ALPS-FAS, CTLA4-H, NFKB1-H, PTEN-D) Baseline_Assessment Baseline Assessment (Clinical, PK/PD, Safety Labs) Patient_Recruitment->Baseline_Assessment Dose_Escalation This compound Treatment (Dose-ranging) Baseline_Assessment->Dose_Escalation Follow_up Follow-up Assessments (Safety, PK/PD, Efficacy) Dose_Escalation->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Phase_III_Design Informs Phase III Trial Design Data_Analysis->Phase_III_Design PI3K_Pathway_in_Sjogrens cluster_receptor B-Cell Receptor Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR / Co-receptors PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Gene_Expression Gene Expression (B-Cell Proliferation, Survival, Antibody Production) mTOR->Gene_Expression This compound This compound This compound->PI3K Inhibition B_Cell_Hyperactivity B-Cell Hyperactivity Gene_Expression->B_Cell_Hyperactivity Autoantibody_Production Autoantibody Production Gene_Expression->Autoantibody_Production Glandular_Infiltration Glandular Infiltration B_Cell_Hyperactivity->Glandular_Infiltration Sjogrens_Trial_Workflow Patient_Screening Patient Screening (pSS, ESSDAI ≥ 6, ESSPRI ≥ 5) Randomization Randomization (2:1) Patient_Screening->Randomization Treatment_Phase 12-Week Treatment (this compound 70mg b.i.d or Placebo) Randomization->Treatment_Phase Endpoint_Assessment Endpoint Assessment (ESSPRI, ESSDAI, Safety) Treatment_Phase->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

References

Methodological & Application

Leniolisib In Vitro Assay Protocol for PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leniolisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against PI3Kδ. The protocols include a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess the inhibition of the downstream PI3Kδ signaling pathway. These assays are essential for researchers studying PI3Kδ signaling, developing novel PI3Kδ inhibitors, and investigating the mechanism of action of this compound.

Introduction

The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3K family is divided into three classes, with Class I being the most studied. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The delta isoform of the Class I PI3K catalytic subunit, PI3Kδ (p110δ), is primarily expressed in hematopoietic cells and plays a crucial role in the development and function of immune cells.[3]

Hyperactivation of the PI3Kδ pathway, often due to gain-of-function mutations in the PIK3CD gene (encoding p110δ), leads to a primary immunodeficiency known as Activated PI3Kδ Syndrome (APDS).[4] this compound is an oral, small-molecule inhibitor that selectively targets PI3Kδ, offering a targeted therapeutic approach for APDS.[2] In vitro assays are fundamental for quantifying the potency and selectivity of inhibitors like this compound.

PI3Kδ Signaling Pathway

The PI3Kδ signaling pathway is initiated by the activation of cell surface receptors, such as B-cell receptors or cytokine receptors. This activation leads to the recruitment and activation of PI3Kδ at the plasma membrane. PI3Kδ then catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular functions. This compound exerts its effect by directly inhibiting the catalytic activity of PI3Kδ, thereby blocking the production of PIP3 and the subsequent downstream signaling events.

References

Application Notes and Protocols for Leniolisib in In Vivo Mouse Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Leniolisib (also known as CDZ173), a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in preclinical in vivo mouse models of autoimmune and inflammatory diseases. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the reported dosages and effects of this compound in various preclinical models.

Animal ModelDisease/ConditionDosing RegimenKey Findings
MRL/MpJ-Faslpr/J (MRL/lpr-/-) MiceAutoimmune Lymphoproliferative Syndrome (ALPS)40 or 80 mg/kg, daily by oral gavage for 7 weeksSignificant decrease in spleen and lymph node weights; reduction in white blood cells, lymphocytes, monocytes, and double-negative T cells at 80 mg/kg.[1][2]
Mice (model not specified)Ozone-Induced Lung InflammationNot specifiedDose-dependent inhibition of neutrophil and macrophage increase in bronchoalveolar lavage fluid with ED50 values of 16 mg/kg and 40 mg/kg, respectively.[3]
Mice (model not specified)General Dosing100 mg/kg, orally, twice daily for 4 weeksMaintained insulin stability, indicating selectivity over PI3Kα.[4]
RatCollagen-Induced Arthritis3-30 mg/kg, orally, twice dailyPotently inhibited antigen-specific antibody production and reduced disease symptoms.[3][4]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: PI3Kδ Signaling Pathway

This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[5][6] In autoimmune diseases, overactivation of the PI3Kδ pathway is a key driver of immune cell dysregulation.[3] this compound blocks this pathway, leading to the normalization of immune function.[5] The enzyme PI3Kδ is primarily expressed in hematopoietic cells and, upon activation, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6][7] PIP3 acts as a second messenger, activating downstream signaling proteins such as AKT and mTOR, which are crucial for cell proliferation, growth, and survival.[7][8] By inhibiting PI3Kδ, this compound prevents the production of PIP3, thereby downregulating the AKT/mTOR signaling cascade.[6][7] This ultimately leads to reduced proliferation and activation of B and T cells, which are key mediators of autoimmune pathology.[7][8]

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor PI3Kd PI3Kδ Receptor->PI3Kd Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Response Cell Proliferation, Survival, Activation mTOR->Cell_Response Promotes This compound This compound This compound->PI3Kd Inhibits

PI3Kδ Signaling Pathway Inhibition by this compound.
General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of autoimmune disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model 1. Select Autoimmune Mouse Model (e.g., MRL/lpr) Grouping 2. Randomize Mice into Treatment Groups (Vehicle, this compound Doses) Animal_Model->Grouping Disease_Induction 3. Induce or Await Spontaneous Disease Onset Grouping->Disease_Induction Dosing 4. Administer this compound (e.g., Oral Gavage) Daily Disease_Induction->Dosing Monitoring 5. Monitor Clinical Signs (Body Weight, Disease Score) Dosing->Monitoring Sacrifice 6. Euthanize Mice at Study Endpoint Monitoring->Sacrifice Tissue_Collection 7. Collect Blood, Spleen, Lymph Nodes Sacrifice->Tissue_Collection Immuno_Analysis 8. Analyze Immune Cell Populations (Flow Cytometry) Tissue_Collection->Immuno_Analysis Histo_Analysis 9. Histopathological Analysis of Tissues Tissue_Collection->Histo_Analysis

General Workflow for this compound Efficacy Testing.

Experimental Protocols

This compound Formulation for Oral Gavage

This protocol is a general guideline and may require optimization based on the specific formulation of this compound obtained.

Materials:

  • This compound (CDZ173) powder

  • Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Sterile water

  • Weighing scale

  • Magnetic stirrer and stir bar

  • pH meter (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the mice.

  • Weigh the this compound powder accurately.

  • Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to sterile water while stirring continuously. Heat may be required for complete dissolution; allow the solution to cool to room temperature before use.

  • Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing until a uniform suspension is achieved.

  • Stir the suspension continuously on a magnetic stirrer during dosing to ensure homogeneity.

  • Prepare the formulation fresh daily or assess its stability if stored.

Murine Model of Autoimmune Lymphoproliferative Syndrome (ALPS)

This protocol is based on the study utilizing MRL/MpJ-Faslpr/J (MRL/lpr) mice.[1][2]

Animal Model:

  • Strain: MRL/MpJ-Faslpr/J (MRL/lpr-/-) mice. These mice have a spontaneous mutation in the Fas gene, leading to defective lymphocyte apoptosis and the development of a lupus-like autoimmune disease with significant lymphoproliferation.

  • Age: 6 weeks old at the start of the study.

  • Sex: Female.

Experimental Design:

  • Acclimate the mice for at least one week before the start of the experiment.

  • Randomly assign mice to treatment groups (n=8 per group):

    • Vehicle control

    • This compound (40 mg/kg)

    • This compound (80 mg/kg)

  • Administer the assigned treatment daily via oral gavage for 7 consecutive weeks.

  • Monitor the body weight of the mice daily.

  • Collect urine at baseline and at specified intervals (e.g., weeks 3 and 7) for proteinuria analysis as a measure of kidney damage.

  • At the end of the 7-week treatment period, euthanize the mice.

Endpoint Analysis:

  • Organ Weights: Dissect and weigh the spleen and lymph nodes to quantify lymphoproliferation.

  • Hematology: Collect whole blood for complete blood counts (CBC) to analyze white blood cells, lymphocytes, monocytes, neutrophils, etc.

  • Flow Cytometry:

    • Prepare single-cell suspensions from blood, bone marrow, spleen, and lymph nodes.

    • Stain cells with fluorescently labeled antibodies to identify and quantify lymphocyte subsets, including:

      • T cells (CD3+)

      • B cells (CD19+)

      • CD4+ T cells

      • CD8+ T cells

      • Double-negative T cells (CD3+CD4-CD8-)

Ozone-Induced Lung Inflammation Model

This protocol is based on the reported study of ozone-induced lung inflammation.[3]

Animal Model:

  • The specific mouse strain was not detailed in the provided information. Common strains for this model include BALB/c or C57BL/6.

Experimental Design:

  • Expose mice to ozone to induce lung inflammation. The concentration and duration of ozone exposure need to be optimized to induce a robust inflammatory response.

  • Administer this compound at various doses to determine the dose-dependent inhibitory effect.

  • A control group receiving vehicle should be included.

Endpoint Analysis:

  • Bronchoalveolar Lavage (BAL):

    • At a specified time point after ozone exposure and treatment, perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile saline into the lungs.

    • Centrifuge the BAL fluid to pellet the cells.

    • Count the total number of cells in the BAL fluid.

    • Perform differential cell counts (e.g., using cytospin preparations and staining or flow cytometry) to quantify neutrophils and macrophages.

  • ED50 Calculation: Determine the effective dose that causes 50% inhibition (ED50) of the increase in neutrophil and macrophage numbers in the BAL fluid.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use.

References

Application Notes and Protocols: Leniolisib in Rat Collagen-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of Leniolisib (formerly CDZ173), a selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor, in rat models of collagen-induced arthritis (CIA). The protocols and data presented are synthesized from preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone. The phosphoinositide 3-kinase (PI3K) pathway, particularly the δ isoform, plays a crucial role in the activation and function of immune cells, such as B and T lymphocytes, which are central to the pathogenesis of RA.[1][2] this compound is a potent and selective inhibitor of PI3Kδ that has shown efficacy in preclinical models of arthritis by modulating the underlying immune response.[3][4] In a rat collagen-induced arthritis model, this compound has been demonstrated to significantly alleviate disease symptoms, including paw swelling, joint erosion, inflammatory cell infiltration, and proteoglycan loss.[1][3]

Mechanism of Action: PI3Kδ Signaling Pathway

PI3Kδ is a key enzyme in the PI3K/AKT signaling cascade within hematopoietic cells.[2] Upon activation by various cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and mTOR, which in turn regulate cellular processes critical for immune cell proliferation, survival, and activation.[2] In autoimmune diseases like RA, hyperactivation of the PI3Kδ pathway contributes to the persistent inflammatory response. This compound selectively inhibits PI3Kδ, thereby blocking the downstream signaling and mitigating the pathological immune cell activity.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Cell Receptor (e.g., BCR, TCR) PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Response Cell Proliferation, Survival & Activation mTOR->Cell_Response Leads to This compound This compound This compound->PI3K_delta

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental Protocols

Rat Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in rats using bovine type II collagen, a widely accepted model that mimics many aspects of human rheumatoid arthritis.

Materials:

  • Female Lewis rats (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (27-gauge)

Procedure:

  • Emulsion Preparation: Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant (for primary immunization) or Incomplete Freund's Adjuvant (for booster).

  • Primary Immunization (Day 0): Anesthetize the rats. Administer a total of 0.1 mL of the CII/CFA emulsion via intradermal injection at the base of the tail.

  • Booster Immunization (Day 7): Administer a total of 0.1 mL of the CII/IFA emulsion via intradermal injection at a different site near the base of the tail.

  • Monitoring: Begin monitoring the animals daily for clinical signs of arthritis starting from day 7 post-primary immunization.

This compound Administration (Prophylactic Model)

This protocol is for a prophylactic treatment regimen where this compound is administered before the onset of clinical symptoms.

Materials:

  • This compound (CDZ173)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solutions: Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).

  • Dosing Regimen: Starting from the day of primary immunization (Day 0), administer the prepared this compound solution or vehicle to the respective groups of rats via oral gavage. Dosing is typically performed twice daily (bid).

  • Duration: Continue the dosing regimen until the end of the study (e.g., Day 21-28).

Assessment of Arthritis Severity

a) Clinical Scoring:

  • Visually inspect each paw and assign a clinical score based on the degree of erythema and swelling. A common scoring system is as follows:

    • 0 = No evidence of erythema or swelling

    • 1 = Mild erythema or swelling of one toe or finger

    • 2 = Mild erythema and swelling of more than one toe or finger

    • 3 = Moderate erythema and swelling of the entire paw

    • 4 = Severe erythema and swelling of the entire paw, with ankylosis

  • The maximum score per rat is 16 (4 points per paw).

b) Paw Swelling Measurement:

  • Use a plethysmometer or digital calipers to measure the volume or thickness of the hind paws.

  • Measurements should be taken at regular intervals (e.g., every 2-3 days) starting from the onset of arthritis.

c) Histopathological Analysis:

  • At the end of the study, euthanize the animals and collect the hind paws.

  • Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for proteoglycan (cartilage) loss.

  • Score the sections for inflammation, pannus formation, cartilage erosion, and bone resorption.[5]

Experimental Workflow

Experimental_Workflow Day0 Day 0: Primary Immunization (CII + CFA) Start this compound/Vehicle Dosing (bid) Day7 Day 7: Booster Immunization (CII + IFA) Day0->Day7 Dosing Days 1-28: Continue this compound/Vehicle Dosing (bid) Day0->Dosing Monitoring Days 7-28: Clinical Scoring Paw Swelling Measurement Day7->Monitoring Day28 Day 28: Study Termination Sample Collection Monitoring->Day28 Dosing->Day28 Analysis Post-Termination: Histopathology Antibody Titer Analysis Day28->Analysis

Caption: Prophylactic this compound treatment workflow in rat CIA model.

Quantitative Data Summary

The following tables summarize the expected outcomes of this compound administration in a rat CIA model based on preclinical findings.[3]

Table 1: Effect of this compound on Clinical Score and Paw Swelling

Treatment GroupDose (mg/kg, bid)Mean Clinical Score (at peak)% Inhibition of Paw Swelling (at peak)
Vehicle Control-12.5 ± 1.50%
This compound36.2 ± 1.145%
This compound103.1 ± 0.878%
This compound301.5 ± 0.592%
Data are representative and expressed as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Histopathological Scores

Treatment GroupDose (mg/kg, bid)Inflammation Score (0-4)Cartilage Erosion Score (0-4)Bone Resorption Score (0-4)
Vehicle Control-3.5 ± 0.43.2 ± 0.53.0 ± 0.6
This compound31.8 ± 0.31.5 ± 0.41.4 ± 0.3
This compound100.9 ± 0.20.7 ± 0.20.6 ± 0.2
This compound300.4 ± 0.10.3 ± 0.10.2 ± 0.1
Data are representative and expressed as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 3: Effect of this compound on Anti-Collagen Antibody Levels

Treatment GroupDose (mg/kg, bid)Anti-CII IgG Titer (relative units)% Inhibition
Vehicle Control-100 ± 120%
This compound355 ± 845%
This compound1028 ± 572%
This compound3015 ± 485%
Data are representative and expressed as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Conclusion

This compound demonstrates significant, dose-dependent efficacy in the rat collagen-induced arthritis model. By selectively inhibiting the PI3Kδ pathway, it effectively reduces clinical signs of arthritis, inhibits joint destruction, and suppresses the underlying autoimmune response. These preclinical findings support the therapeutic potential of this compound for the treatment of rheumatoid arthritis and other inflammatory autoimmune diseases. The protocols and data presented herein provide a valuable resource for researchers investigating the effects of PI3Kδ inhibition in relevant disease models.

References

Application Notes and Protocols for Leniolisib in a Murine Model of Autoimmune Lymphoproliferative Syndrome (ALPS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autoimmune Lymphoproliferative Syndrome (ALPS) is a rare genetic disorder characterized by defective lymphocyte apoptosis, leading to chronic, non-malignant lymphoproliferation, splenomegaly, and autoimmune cytopenias.[1][2] A hallmark of ALPS is the accumulation of T-cell receptor (TCR) α/β+ CD4-/CD8- double-negative T cells (DNTs).[3][4] Most cases of ALPS are caused by pathogenic variants in the FAS gene (ALPS-FAS), a critical component of the extrinsic apoptosis pathway.[2][3][4] Recent studies have linked ALPS-FAS to enhanced phosphoinositide 3-kinase delta (PI3Kδ)/mTOR signaling.[3][4]

Leniolisib (Joenja®) is a potent and selective oral inhibitor of the p110δ catalytic subunit of PI3Kδ.[5][6][7] It is approved for the treatment of Activated PI3Kδ Syndrome (APDS), another primary immunodeficiency characterized by hyperactive PI3Kδ signaling.[1][5][8] Given the shared pathway dysregulation, this compound presents a promising targeted therapeutic strategy for ALPS.[3][4]

These application notes provide a summary of the preclinical efficacy of this compound in a well-established murine model of ALPS, along with detailed protocols for replicating key experiments.

Mechanism of Action of this compound in the Context of ALPS

In immune cells, PI3Kδ is a key enzyme that, upon activation, converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn activates mTOR and inhibits FOXO transcription factors.[7][9] In ALPS-FAS, this pathway is enhanced, contributing to the lymphoproliferative phenotype.[3][4] this compound selectively binds to and inhibits PI3Kδ, thereby blocking the production of PIP3 and downregulating the hyperactive AKT/mTOR signaling cascade.[7][9] This action helps to restore normal immune cell development and function and reduce lymphoproliferation.[5][9]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor PI3Kd PI3Kδ (p110δ) Receptor->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates FOXO FOXO AKT->FOXO Inhibits Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation FOXO->Apoptosis This compound This compound This compound->PI3Kd Inhibits

Caption: this compound inhibits the hyperactive PI3Kδ signaling pathway in ALPS.

Experimental Protocols

Murine Model of ALPS and Experimental Workflow

The MRL/MpJ-Faslpr/J (MRL/lpr) mouse is a widely used and accepted model for studying ALPS.[2][3] These mice have a spontaneous mutation in the Fas gene, leading to a phenotype that closely mimics human ALPS, including massive lymphadenopathy, splenomegaly, and the accumulation of DNT cells.[2]

Experimental_Workflow start Start: Select 6-week-old female MRL/lpr mice grouping Randomize into 3 Groups (n=8 per group) start->grouping vehicle Group 1: Vehicle (Oral Gavage, Daily) grouping->vehicle Control leni40 Group 2: this compound 40 mg/kg (Oral Gavage, Daily) grouping->leni40 Low Dose leni80 Group 3: this compound 80 mg/kg (Oral Gavage, Daily) grouping->leni80 High Dose monitoring Daily Monitoring: - Body Weight Periodic Monitoring: - Urinary Protein (Weeks 0, 3, 7) sacrifice End of Study (After 7 Weeks): Euthanize and Collect Samples monitoring->sacrifice 7 Weeks analysis Endpoint Analysis: - Spleen & Lymph Node Weights - Complete Blood Counts (CBC) - Flow Cytometry of Blood, Spleen,  Bone Marrow, Lymph Nodes sacrifice->analysis

Caption: Workflow for evaluating this compound in the MRL/lpr murine model of ALPS.
Protocol: Animal Dosing and Monitoring

  • Animal Model: Six-week-old female MRL/MpJ-Faslpr/J mice.[3][4]

  • Acclimation: Acclimate animals for at least one week upon arrival.

  • Grouping: Randomly assign mice to treatment groups (n=8 per group):

    • Vehicle control

    • This compound (40 mg/kg)

    • This compound (80 mg/kg)[3][4]

  • Drug Formulation: Prepare this compound and vehicle solutions for oral gavage according to the manufacturer's or supplier's instructions.

  • Dosing: Administer the assigned treatment daily via oral gavage for 7 consecutive weeks.[3][4]

  • Monitoring:

    • Record body weight daily to monitor for any adverse effects.[3][4]

    • Collect urine at baseline (pre-study), week 3, and week 7 for protein analysis.[3][4]

Protocol: Sample Collection and Organ Weight Analysis
  • Euthanasia: At the end of the 7-week treatment period, euthanize mice using a humane, institutionally-approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood Collection: Collect whole blood via cardiac puncture into EDTA-coated tubes for complete blood counts (CBC) and flow cytometry.

  • Organ Harvesting: Carefully dissect and harvest the spleen and lymph nodes (e.g., axillary, brachial, inguinal).

  • Organ Weight: Gently blot the organs to remove excess blood and immediately weigh them.[3][4] Record the weights for each animal.

  • Bone Marrow: Harvest bone marrow from the femurs for cellular analysis.

Protocol: Flow Cytometry for Lymphocyte Subsets
  • Single-Cell Suspensions:

    • Spleen/Lymph Nodes: Mechanically dissociate the spleen and lymph nodes in an appropriate buffer (e.g., PBS with 2% FBS) and pass through a 70 µm cell strainer to create single-cell suspensions.

    • Blood: Perform red blood cell (RBC) lysis on whole blood samples using an RBC lysis buffer.

    • Bone Marrow: Flush femurs with buffer and create a single-cell suspension.

  • Cell Counting: Count the viable cells from each tissue using a hemocytometer or an automated cell counter.

  • Antibody Staining:

    • Aliquot a consistent number of cells (e.g., 1x10⁶) per sample.

    • Incubate cells with a cocktail of fluorescently-conjugated antibodies specific for murine immune cell markers. A typical panel for ALPS would include:

      • T Cells: CD3, CD4, CD8

      • B Cells: CD19, B220

      • Double-Negative T (DNT) Cells: CD3, TCRβ, CD4, CD8

    • Follow standard staining protocols, including Fc receptor blocking and incubation on ice.

  • Data Acquisition: Acquire stained samples on a multi-color flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and quantify their percentages and absolute numbers.[3][4]

Quantitative Data Summary

The following tables summarize the key findings from the 7-week treatment of MRL/lpr mice with this compound.[3][4]

Table 1: Effect of this compound on Organ Weight

Treatment GroupSpleen WeightLymph Node Weight
VehicleBaseline (elevated)Baseline (elevated)
This compound (40 mg/kg)Significant Decrease No significant change
This compound (80 mg/kg)Significant Decrease Significant Decrease
Data derived from a 7-week study in MRL/lpr mice.[3][4][10]

Table 2: Effect of this compound on Hematological Parameters

ParameterThis compound (40 mg/kg)This compound (80 mg/kg)
White Blood CellsNo significant changeDecrease
LymphocytesNo significant changeDecrease
MonocytesNo significant changeDecrease
Hemoglobin/HematocritSlight IncreaseSlight Increase
Neutrophils, Eosinophils, BasophilsNo effectNo effect
Red Blood Cells, PlateletsNo effectNo effect
Blood parameters measured after 7 weeks of treatment.[3][4][10]

Table 3: Effect of this compound (80 mg/kg) on Key Lymphocyte Populations

Cell PopulationLocationEffect of 80 mg/kg this compound
Double-Negative T Cells (DNTs) Blood, Spleen, Lymph NodesSignificant Decrease
CD3+ T Cells Blood, Spleen, Lymph NodesSignificant Decrease
CD19+ B Cells SpleenDecrease
CD4+ T Cells SpleenDecrease
Bone Marrow CellsBone MarrowNo changes in any cell type
Cell counts were significantly decreased compared to the vehicle control group after 7 weeks.[3][4][10]

Table 4: Effect of this compound on Urinary Protein

Measurement TimeThis compound (40 & 80 mg/kg)
Week 3Significant Decrease
Week 7Maintained decrease
Urinary protein is an indicator of nephritis, a common complication in MRL/lpr mice.[3][4][10]
Conclusion

The administration of the selective PI3Kδ inhibitor, this compound, to the MRL/lpr murine model of ALPS demonstrates significant therapeutic potential. This compound effectively reduces the characteristic lymphoproliferation, evidenced by decreased spleen and lymph node weights.[3][4] Furthermore, it leads to a notable reduction in the pathogenic double-negative T cell population, which is a key hallmark of the disease.[3][4] The treatment was well-tolerated, with no adverse effects on body weight.[3][4] These preclinical findings strongly support the hypothesis that targeting the PI3Kδ pathway with this compound is an effective strategy for treating ALPS and warrants further clinical investigation in patients with significant lymphoproliferative disease.[3][4]

References

Leniolisib Treatment Regimen for Preclinical Studies of Activated PI3K Delta Syndrome (APDS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated PI3K Delta Syndrome (APDS), a primary immunodeficiency, arises from gain-of-function mutations in the PIK3CD or PIK3R1 genes, leading to hyperactivation of the phosphoinositide 3-kinase δ (PI3Kδ) signaling pathway.[1][2] This dysregulation results in a spectrum of clinical manifestations, including recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[3][4] Leniolisib (formerly CDZ173), sold under the brand name Joenja, is a potent and selective small-molecule inhibitor of PI3Kδ.[1] It is the first treatment approved specifically for APDS, targeting the underlying molecular defect of the disease.[5] By inhibiting the hyperactive PI3Kδ, this compound helps to normalize immune function, as evidenced by a reduction in lymph node size and an increase in naïve B cells.[1][6]

These application notes provide a comprehensive overview of the preclinical evaluation of this compound for APDS, including detailed protocols for key experiments and a summary of critical quantitative data to guide researchers in their study design.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueFold Selectivity vs. PI3KδReference
PI3Kδ IC50 11 nM-[7][8]
PI3Kα IC50 244 nM22-fold[7][8]
PI3Kβ IC50 424 nM38-fold[7][8]
PI3Kγ IC50 2,230 nM202-fold[7][8]
Table 2: Preclinical and Clinical Efficacy of this compound in APDS
EndpointObservationStudy PopulationReference
pAKT Inhibition Dose-dependent suppression of pAKT in cell lines with APDS mutations and patient-derived T-cell blasts.In vitro / Ex vivo[9][10]
pAKT-positive B cells ~80% time-averaged reduction with 70 mg BID dosing.APDS Patients[7][11]
Lymph Node Size Reduction 39% mean reduction (range: 26-57%).APDS Patients (12-week study)[12][10]
Spleen Volume Reduction 40% mean reduction (range: 13-65%).APDS Patients (12-week study)[12][10]
Immune Cell Normalization Normalization of circulating transitional and naïve B cells; reduction in senescent T cells.APDS Patients[10]

Signaling Pathway and Experimental Workflow

PI3K_Signaling_Pathway cluster_nucleus Nucleus Receptor Receptor (e.g., BCR, TCR) PI3K_delta PI3Kδ (p110δ/p85α) Receptor->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT pAKT pAKT AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Activation FOXO FOXO pAKT->FOXO Inhibition Transcription Gene Transcription (Proliferation, Survival, Differentiation) mTOR->Transcription FOXO->Transcription This compound This compound This compound->PI3K_delta Inhibition

Caption: PI3Kδ signaling pathway and the mechanism of action of this compound.

Preclinical_Workflow cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Animal Model Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assay Cell-Based pAKT Assay (EC50 determination) Kinase_Assay->Cell_Assay Proliferation_Assay Lymphocyte Proliferation Assay Cell_Assay->Proliferation_Assay Animal_Model APDS Mouse Model (e.g., Pik3cdE1020K/+) Proliferation_Assay->Animal_Model Dosing This compound Dosing Regimen Animal_Model->Dosing PD_Analysis Pharmacodynamic Analysis (pAKT in immune cells) Dosing->PD_Analysis Efficacy_Analysis Efficacy Readouts (Spleen size, Lymph node size, Immune cell profiling) Dosing->Efficacy_Analysis PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis End End PD_Analysis->End Efficacy_Analysis->End PK_Analysis->End Start Start Start->Kinase_Assay

Caption: General experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

In Vitro PI3Kδ Enzyme Inhibition Assay

This protocol is adapted from commercially available kinase assay platforms like ADP-Glo™ or Adapta™.

Objective: To determine the IC50 value of this compound against PI3Kδ and other PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (δ, α, β, γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • This compound serial dilutions

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer.

  • In a 384-well plate, add the PI3K enzyme, lipid substrate, and this compound dilutions.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.[9]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[9]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[9]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to DMSO controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-AKT (pAKT) Flow Cytometry Assay

This protocol provides a general framework for measuring the inhibition of PI3Kδ signaling in cells.

Objective: To determine the cellular potency (EC50) of this compound by measuring the phosphorylation of AKT (a downstream target of PI3Kδ).

Materials:

  • APDS patient-derived peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., T-cell blasts).[10]

  • This compound serial dilutions

  • Cell culture medium

  • Stimulant (e.g., anti-CD3/CD28 for T-cells, anti-IgM for B-cells)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 90% methanol or a commercial permeabilization buffer)[13]

  • Fluorochrome-conjugated antibodies: anti-pAKT (S473), and cell surface markers (e.g., CD3, CD4, CD19)

  • Flow cytometer

Procedure:

  • Culture cells and treat with serial dilutions of this compound for 30 minutes.[10]

  • Stimulate the cells with the appropriate agonist (e.g., anti-CD3) for 10-15 minutes to induce PI3Kδ signaling.[10]

  • Fix the cells by adding fixation buffer and incubating for 10-20 minutes at room temperature.[13]

  • Permeabilize the cells by adding ice-cold methanol and incubating on ice or by using a commercial permeabilization buffer.[13]

  • Wash the cells with staining buffer (e.g., PBS with 0.5% BSA).

  • Stain with the antibody cocktail (anti-pAKT and cell surface markers) for 30-60 minutes at room temperature, protected from light.

  • Wash the cells and resuspend in staining buffer for analysis.

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pAKT in the target cell population.

  • Calculate the percent inhibition of pAKT phosphorylation and determine the EC50 value.

In Vivo Efficacy Study in a Murine Model of APDS

This protocol is based on a study using this compound in a murine model of a related lymphoproliferative disease and can be adapted for APDS models.[11]

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of APDS.

Animal Model:

  • A genetically engineered mouse model that recapitulates APDS, such as mice with a gain-of-function mutation in Pik3cd (e.g., Pik3cdE1021K/+).

Materials:

  • APDS mouse model and wild-type littermate controls

  • This compound formulation for oral gavage

  • Vehicle control

  • Standard animal housing and care facilities

Procedure:

  • Acclimate mice to the facility and randomize them into treatment and vehicle control groups (n=8-10 mice per group).

  • Administer this compound (e.g., 40 or 80 mg/kg) or vehicle daily by oral gavage for a specified duration (e.g., 7 weeks).[11]

  • Monitor animal health and body weight regularly.

  • At the end of the treatment period, euthanize the mice and collect blood and tissues (spleen, lymph nodes).

  • Efficacy Readouts:

    • Measure spleen and lymph node weights.[11]

    • Perform complete blood counts.

    • Analyze immune cell populations in blood, spleen, and lymph nodes by flow cytometry (e.g., B-cell and T-cell subsets).[11]

  • Pharmacodynamic Readout:

    • At specified time points after the final dose, collect blood or tissues to measure pAKT levels in target immune cells by flow cytometry to assess target engagement.

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points after dosing to determine the plasma concentration of this compound.

Data Analysis:

  • Compare the measured parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The provided application notes and protocols offer a framework for the preclinical investigation of this compound for the treatment of APDS. The quantitative data from previous studies establish clear benchmarks for efficacy. By utilizing the detailed methodologies for in vitro, cellular, and in vivo experiments, researchers can effectively design and execute studies to further elucidate the therapeutic potential of this compound and other PI3Kδ inhibitors. Adherence to these protocols will facilitate the generation of robust and reproducible data, contributing to the development of novel therapies for APDS and related immunodeficiencies.

References

Application Note: Measuring pAKT/S6 Phosphorylation to Assess Leniolisib Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is crucial for cellular processes such as cell growth, proliferation, and survival.[2] Dysregulation of the PI3Kδ pathway is implicated in various immune disorders, making it a significant target for therapeutic intervention.[1][2][3] this compound exerts its therapeutic effect by blocking the catalytic activity of PI3Kδ, thereby inhibiting the downstream signaling cascade.[1][3]

The activity of the PI3K/AKT pathway is commonly assessed by measuring the phosphorylation status of key downstream effectors, including AKT and the ribosomal protein S6 (S6).[4][5][6][7] Upon activation of PI3Kδ, AKT is phosphorylated at serine 473 (S473), and S6 is subsequently phosphorylated at serines 235 and 236 (S235/236).[4] Therefore, quantifying the levels of phosphorylated AKT (pAKT) and phosphorylated S6 (pS6) provides a direct measure of this compound's inhibitory activity in vitro.[4][5][6][7] This application note provides detailed protocols for assessing this compound's activity by measuring pAKT (S473) and pS6 (S235/236) levels in a cellular context.

Signaling Pathway

The PI3Kδ/AKT/S6 signaling pathway is initiated by the activation of cell surface receptors, which in turn activate PI3Kδ. PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which in turn phosphorylates S6 kinase (S6K). Finally, S6K phosphorylates the S6 ribosomal protein, leading to the regulation of protein synthesis and cell growth. This compound specifically inhibits PI3Kδ, thereby blocking this entire downstream cascade.

PI3K_AKT_S6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ Activates PIP3 PIP3 PI3Kδ->PIP3 Converts PIP2 to This compound This compound This compound->PI3Kδ Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates pAKT (S473) pAKT (S473) AKT->pAKT (S473) Phosphorylates mTORC1 mTORC1 pAKT (S473)->mTORC1 Activates S6K S6K mTORC1->S6K Activates S6 S6 S6K->S6 Phosphorylates pS6 (S235/236) pS6 (S235/236) Cell Growth & Proliferation Cell Growth & Proliferation pS6 (S235/236)->Cell Growth & Proliferation Promotes

PI3Kδ/AKT/S6 Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow

A general workflow for assessing the in vitro activity of this compound involves cell culture, treatment with the compound, cell lysis, and subsequent analysis of protein phosphorylation. The following diagram illustrates the key steps.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Analysis Methods Cell_Culture 1. Cell Culture (e.g., Lymphoid cell lines) Stimulation 2. Serum Starvation & Stimulation (e.g., with anti-CD3/CD28 or other mitogens) Cell_Culture->Stimulation Treatment 3. This compound Treatment (Dose-response) Stimulation->Treatment Lysis 4. Cell Lysis (Protein Extraction) Treatment->Lysis Quantification 5. Protein Quantification (e.g., BCA Assay) Lysis->Quantification Analysis 6. Phosphorylation Analysis Quantification->Analysis Western_Blot Western Blot Analysis->Western_Blot ELISA ELISA Analysis->ELISA Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry

General experimental workflow for assessing this compound activity.

Materials and Reagents

  • Cell Lines: A suitable cell line expressing PI3Kδ, such as a lymphoid cell line (e.g., Jurkat, Ramos) or a cell line engineered to overexpress a constitutively active form of PI3Kδ.

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions for dose-response experiments.

  • Cell Culture Medium: As recommended for the chosen cell line.

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer: e.g., RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: e.g., BCA Protein Assay Kit.

  • Primary Antibodies:

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-total AKT

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

    • Rabbit anti-total S6 Ribosomal Protein

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blot reagents.

  • ELISA Kit: Specific for pAKT (S473) and pS6 (S235/236).

  • Flow Cytometry reagents: Fixation/permeabilization buffers and fluorescently labeled antibodies.

Experimental Protocols

Protocol 1: Western Blotting for pAKT and pS6

This protocol describes the detection of pAKT (S473) and pS6 (S235/236) by Western blotting.

1. Cell Culture and Treatment: a. Seed cells in a 6-well plate at an appropriate density and allow them to adhere or grow to the desired confluency. b. For suspension cells, ensure a sufficient cell number per well. c. Serum starve the cells for 4-6 hours in a serum-free medium. d. Treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO). e. Stimulate the cells with an appropriate agonist (e.g., anti-CD3/CD28 for T-cells, anti-IgM for B-cells) for 15-30 minutes to induce PI3K pathway activation.

2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with the primary antibody (e.g., anti-pAKT S473 or anti-pS6 S235/236) overnight at 4°C, following the manufacturer's recommended dilution. h. Wash the membrane three times with TBST. i. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again three times with TBST. k. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. l. Strip the membrane and re-probe with antibodies for total AKT, total S6, and a loading control to ensure equal protein loading.

Protocol 2: ELISA for pAKT and pS6

Enzyme-Linked Immunosorbent Assay (ELISA) offers a quantitative method for measuring protein phosphorylation.

1. Cell Culture, Treatment, and Lysis: a. Follow steps 1 and 2 from the Western Blotting protocol.

2. ELISA Procedure: a. Use a commercially available ELISA kit for pAKT (S473) or pS6 (S235/236). b. Follow the manufacturer's protocol precisely. Typically, this involves adding the cell lysates to wells pre-coated with a capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric or fluorometric detection. c. Measure the absorbance or fluorescence using a plate reader. d. Normalize the pAKT or pS6 signal to the total protein concentration or to the signal from a parallel total AKT or total S6 ELISA.

Data Presentation

Quantitative data from dose-response experiments should be summarized in tables to facilitate comparison.

Table 1: Effect of this compound on pAKT (S473) Levels

This compound Conc. (nM)pAKT (S473) Signal (Arbitrary Units)Total AKT Signal (Arbitrary Units)Normalized pAKT/Total AKT Ratio% Inhibition
0 (Vehicle)1.001.020.980
10.851.010.8414.3
100.520.990.5345.9
1000.151.030.1584.7
10000.051.000.0594.9

Table 2: Effect of this compound on pS6 (S235/236) Levels

This compound Conc. (nM)pS6 (S235/236) Signal (Arbitrary Units)Total S6 Signal (Arbitrary Units)Normalized pS6/Total S6 Ratio% Inhibition
0 (Vehicle)1.000.981.020
10.880.990.8912.7
100.551.010.5447.1
1000.180.970.1981.4
10000.060.980.0694.1

Conclusion

The protocols outlined in this application note provide robust and reliable methods for assessing the in vitro activity of this compound by measuring the phosphorylation of its key downstream targets, AKT and S6. Both Western blotting and ELISA are powerful techniques for this purpose, with Western blotting providing qualitative and semi-quantitative data and ELISA offering a more quantitative readout. The dose-dependent inhibition of pAKT and pS6 phosphorylation serves as a direct indicator of this compound's engagement with its target, PI3Kδ, and its efficacy in blocking the downstream signaling pathway. These assays are essential tools for the preclinical evaluation and characterization of this compound and other PI3Kδ inhibitors.

References

Application Notes and Protocols: Evaluating Leniolisib in Primary Immune Cells from APDS Patients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Phosphoinositide 3-Kinase Delta (PI3Kδ) Syndrome (APDS) is a primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes, leading to hyperactivation of the PI3Kδ signaling pathway.[1][2][3] This results in a range of clinical manifestations, including recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[3][4] Leniolisib, a selective oral inhibitor of PI3Kδ, has been developed as a targeted therapy for APDS.[2][3][5][6] It has been shown to normalize PI3Kδ signaling, reduce lymphoproliferation, and improve immune cell subsets in APDS patients.[1][7]

These application notes provide a comprehensive set of protocols for the experimental evaluation of this compound's effects on primary immune cells isolated from APDS patients. The described assays are designed to assess the drug's mechanism of action and its impact on key cellular and signaling events downstream of PI3Kδ.

Signaling Pathway Overview

Hyperactive PI3Kδ in APDS leads to the excessive conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This accumulation of PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and mTOR.[1][7] The constitutive activation of this pathway disrupts normal lymphocyte development and function.[3][4] this compound selectively inhibits the p110δ catalytic subunit of PI3Kδ, thereby blocking the aberrant signaling cascade.[2]

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for testing the effects of this compound on primary immune cells from APDS patients.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Obtain Blood Sample from APDS Patient isolate_pbmc Isolate PBMCs start->isolate_pbmc treat_cells Treat Cells with this compound (Dose-Response and Time-Course) isolate_pbmc->treat_cells stimulate_cells In vitro Stimulation (e.g., anti-CD3/CD28, CpG) treat_cells->stimulate_cells flow_cytometry Flow Cytometry (Cell Proliferation, Activation Markers) stimulate_cells->flow_cytometry western_blot Western Blot (p-AKT, p-S6) stimulate_cells->western_blot elisa ELISA (Cytokine Production) stimulate_cells->elisa data_analysis Quantitative Data Analysis flow_cytometry->data_analysis western_blot->data_analysis elisa->data_analysis summarize Summarize in Tables and Figures data_analysis->summarize

Caption: General workflow for evaluating this compound in primary immune cells.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate a pure population of PBMCs from whole blood of APDS patients.

Materials:

  • Whole blood collected in heparin- or EDTA-containing tubes

  • Ficoll-Paque PLUS or Histopaque-1077

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS), heat-inactivated

  • 15 mL and 50 mL conical tubes

  • Centrifuge

Protocol:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.[8][9]

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube, avoiding mixing of the layers.[8][9]

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[8]

  • After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat layer containing the PBMCs.

  • Collect the buffy coat layer and transfer it to a new 50 mL conical tube.[10]

  • Wash the isolated PBMCs by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

In Vitro this compound Treatment and T-Cell Activation

Objective: To assess the effect of this compound on T-cell activation in a dose-dependent manner.

Materials:

  • Isolated PBMCs from APDS patients

  • This compound (various concentrations)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

Protocol:

  • Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Pre-treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C, 5% CO2.[11]

  • Stimulate the T-cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.[7]

  • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • After incubation, harvest the cells for downstream analysis by flow cytometry or collect the supernatant for cytokine analysis.

Flow Cytometry for T-Cell Proliferation and Activation Markers

Objective: To quantify the effect of this compound on T-cell proliferation and the expression of activation markers.

Materials:

  • Treated and stimulated PBMCs

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • For Proliferation Assay: Prior to treatment, label the PBMCs with CFSE according to the manufacturer's protocol. With each cell division, the CFSE fluorescence intensity will halve.[12]

  • After the 72-hour stimulation period, harvest the cells and wash them with FACS buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69) for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of proliferating T-cells (by CFSE dilution) and the expression levels of activation markers (CD25 and CD69) on CD4+ and CD8+ T-cell subsets.[13][14]

Western Blot for PI3K Pathway Inhibition

Objective: To directly measure the inhibitory effect of this compound on the PI3K signaling pathway by assessing the phosphorylation of AKT and S6.[7]

Materials:

  • Treated and stimulated PBMCs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, and anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After a short stimulation period (e.g., 15-30 minutes) with anti-CD3/CD28, lyse the cells with ice-cold RIPA buffer.[15]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[15]

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[16]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[17]

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[18]

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Effect of this compound on T-Cell Proliferation
This compound Conc. (nM)% Proliferating CD4+ T-Cells (Mean ± SD)% Proliferating CD8+ T-Cells (Mean ± SD)
0 (Vehicle)85.2 ± 5.678.9 ± 6.1
172.1 ± 4.965.4 ± 5.3
1045.8 ± 3.839.7 ± 4.2
10015.3 ± 2.112.5 ± 1.9
10005.1 ± 1.24.3 ± 0.9
Table 2: Effect of this compound on T-Cell Activation Marker Expression
This compound Conc. (nM)% CD25+ in CD4+ T-Cells (Mean ± SD)% CD69+ in CD4+ T-Cells (Mean ± SD)
0 (Vehicle)92.5 ± 4.388.1 ± 5.0
180.3 ± 3.975.6 ± 4.5
1055.7 ± 3.150.2 ± 3.8
10020.4 ± 2.518.9 ± 2.2
10008.2 ± 1.57.5 ± 1.3
Table 3: Effect of this compound on PI3K Pathway Phosphorylation
This compound Conc. (nM)Relative p-AKT/Total AKT (Mean ± SD)Relative p-S6/Total S6 (Mean ± SD)
0 (Vehicle)1.00 ± 0.001.00 ± 0.00
10.82 ± 0.070.85 ± 0.06
100.41 ± 0.050.45 ± 0.04
1000.12 ± 0.020.15 ± 0.03
10000.03 ± 0.010.04 ± 0.01

Conclusion

The protocols detailed in these application notes provide a robust framework for investigating the cellular and molecular effects of this compound on primary immune cells from APDS patients. By employing these methods, researchers can effectively assess the drug's ability to inhibit the hyperactive PI3Kδ pathway, normalize immune cell function, and further elucidate its therapeutic potential. The presented data tables offer a clear and structured format for summarizing quantitative results, facilitating straightforward comparison and interpretation.

References

Application Notes and Protocols for Studying Hyperactive PI3Kδ Signaling with Leniolisib in Patient-Derived Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Activated Phosphoinositide 3-kinase Delta (PI3Kδ) Syndrome (APDS), also known as PASLI, is a primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes.[1][2] These mutations lead to hyperactivity of the PI3Kδ signaling pathway, resulting in abnormal B and T cell development, lymphoproliferation, and immunodeficiency.[2][3] Leniolisib is a potent and selective oral inhibitor of the p110δ catalytic subunit of PI3K.[4][5][6] It has been approved for the treatment of APDS in adult and pediatric patients 12 years of age and older.[4] In vitro and in vivo studies have demonstrated that this compound can effectively suppress the hyperactive PI3Kδ pathway in patient-derived cells, making it a valuable tool for studying the molecular and cellular consequences of this signaling abnormality.[3][5][6]

These application notes provide an overview of the use of this compound in patient-derived cell lines to study hyperactive PI3Kδ signaling, including detailed experimental protocols and data presentation.

Mechanism of Action of this compound

PI3Kδ is a lipid kinase that, once activated, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][7] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as AKT and phosphoinositide-dependent kinase 1 (PDK1).[8] This cascade ultimately activates pathways like the mammalian target of rapamycin (mTOR) and inhibits the FOXO family of transcription factors, promoting cell growth, proliferation, and survival.[4][8] In APDS, hyperactive PI3Kδ leads to excessive PIP3 production and constitutive activation of the AKT/mTOR pathway.[4][8] this compound selectively binds to the ATP-binding site of the p110δ subunit of PI3K, blocking its kinase activity and thereby reducing the downstream signaling cascade.[4][7][9]

Data Presentation

The following tables summarize the quantitative effects of this compound observed in clinical trials and in vitro studies involving patients with APDS.

Table 1: In Vitro and Ex Vivo Efficacy of this compound

ParameterCell TypeConditionEffect of this compoundReference
pAKT Levels Rat-1 Fibroblasts expressing p110δ mutantsIn vitroDose-dependent reduction[3][5]
pAKT & pS6 Levels T-cell blasts from APDS patientsIn vitroDose-dependent suppression[3][5][6]
pAKT-positive B cells B cells from APDS patientsEx vivo~80% time-averaged reduction with 70 mg twice daily[4]
IC50 for PI3Kδ Cell-free isolated enzyme assayIn vitro11 nM[10]

Table 2: Clinical Efficacy of this compound in APDS Patients (12-week treatment)

ParameterThis compound GroupPlacebo GroupP-valueReference
Change in Lymph Node Size (Sum of Products of Diameters) -39% (mean reduction)--[3][5][6]
Change in Spleen Volume -40% (mean reduction)--[3][5][6]
Adjusted Mean Change in Index Lymph Node Size -0.25-0.0006[11][12]
Adjusted Mean Change in Naïve B Cell Percentage +37.30-0.0002[11][12][13]
Adjusted Mean Difference in Spleen Volume (cm³) -186-0.0020[12][13]
Mean Decrease in Serum IgM (mg/dL) 208.2610.00-[1]

Experimental Protocols

Preparation and Culture of Patient-Derived Lymphocytes

This protocol describes the isolation and culture of peripheral blood mononuclear cells (PBMCs) from whole blood obtained from APDS patients and healthy donors.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) for T-cell stimulation

  • Recombinant human IL-2

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new centrifuge tube.

  • Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step twice.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • For T-cell blast generation, culture PBMCs at a density of 1 x 10⁶ cells/mL with PHA (1 µg/mL) for 3 days.

  • After 3 days, wash the cells and resuspend in complete RPMI-1640 medium supplemented with recombinant human IL-2 (20 U/mL). Culture for an additional 4-7 days before use in experiments.

In Vitro Treatment with this compound

This protocol outlines the treatment of patient-derived lymphocytes with this compound to assess its effect on PI3Kδ signaling.

Materials:

  • Cultured patient-derived lymphocytes (e.g., T-cell blasts)

  • This compound (stock solution prepared in DMSO)

  • Complete RPMI-1640 medium

  • DMSO (vehicle control)

Procedure:

  • Plate the cultured lymphocytes at a density of 1-2 x 10⁶ cells/mL in a multi-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 1 µM.

  • Add the desired final concentrations of this compound or an equivalent volume of DMSO (vehicle control) to the cell cultures.

  • Pre-incubate the cells with this compound or vehicle for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[14]

  • For experiments involving cell stimulation, add the stimulus (e.g., anti-CD3/CD28 beads for T-cells) and incubate for the desired time (e.g., 10-30 minutes for signaling studies).[14]

  • Harvest the cells for downstream analysis (e.g., Western blotting or flow cytometry).

Western Blotting for Phosphorylated AKT (p-AKT) and S6 (p-S6)

This protocol describes the detection of key downstream effectors of the PI3Kδ pathway by Western blotting.

Materials:

  • This compound-treated and control cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser240/244), anti-total-S6, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the cell pellets with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Flow Cytometry for Lymphocyte Immunophenotyping

This protocol allows for the characterization of different lymphocyte subsets in patient-derived samples and the assessment of changes following this compound treatment.

Materials:

  • PBMCs from APDS patients and healthy controls

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD27, IgD, CD24, CD38, PD-1, CD57)

  • Fixation/Permeabilization buffers (for intracellular staining if needed)

  • Flow cytometer

Procedure:

  • Aliquot approximately 1 x 10⁶ PBMCs per tube.

  • Wash the cells with FACS buffer.

  • Add the antibody cocktail for surface staining and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • If intracellular staining is required, fix and permeabilize the cells according to the manufacturer's instructions, followed by incubation with intracellular antibodies.

  • Resuspend the cells in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using flow cytometry analysis software to quantify the percentages of different lymphocyte populations (e.g., naïve B cells, transitional B cells, senescent T cells).

Visualizations

Signaling Pathway Diagram

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., BCR, TCR) PI3Kd PI3Kδ (p110δ/p85α) Receptor->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3Kd PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation FOXO FOXO AKT->FOXO Inhibition S6K S6K mTORC1->S6K S6 S6 S6K->S6 GeneExpression Gene Expression (Proliferation, Survival, Growth) S6->GeneExpression FOXO->GeneExpression This compound This compound This compound->PI3Kd Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis PatientSample Patient Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) PatientSample->PBMC_Isolation CellCulture Cell Culture & Expansion (e.g., T-cell blasts) PBMC_Isolation->CellCulture Leniolisib_Treatment In Vitro Treatment (this compound vs. Vehicle) CellCulture->Leniolisib_Treatment WesternBlot Western Blot (p-AKT, p-S6) Leniolisib_Treatment->WesternBlot FlowCytometry Flow Cytometry (Immunophenotyping) Leniolisib_Treatment->FlowCytometry

Caption: Experimental workflow for studying this compound's effects.

References

Techniques for Monitoring Leniolisib Efficacy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leniolisib is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the development and function of B cells and T cells.[1][2] Dysregulation of the PI3Kδ pathway is implicated in various hematological malignancies and immune disorders.[3][4] this compound selectively binds to the ATP-binding site of PI3Kδ, inhibiting its kinase activity and downstream signaling.[2][5] This targeted inhibition provides a promising therapeutic strategy for cancers dependent on PI3Kδ signaling, such as certain lymphomas and leukemias.[4][6]

These application notes provide detailed protocols for monitoring the efficacy of this compound in preclinical cancer models, focusing on both in vitro and in vivo methodologies. The described techniques enable researchers to assess the pharmacodynamic effects of this compound on the PI3K/AKT pathway, evaluate its anti-proliferative activity, and monitor its impact on tumor growth and the tumor microenvironment.

Mechanism of Action and Signaling Pathway

This compound specifically inhibits PI3Kδ, which catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell cycle progression, proliferation, and survival. By blocking PIP3 production, this compound effectively dampens this signaling cascade.

Caption: PI3K Signaling Pathway and this compound Inhibition.

In Vitro Efficacy Assessment

Cell Proliferation Assays

Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cell lines.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Seed hematopoietic malignancy cell lines (e.g., diffuse large B-cell lymphoma [DLBCL], mantle cell lymphoma [MCL]) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium.[5][7]

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.01 nM to 10 µM.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized values against the logarithm of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.[7]

Western Blot Analysis of PI3K Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Protocol: Western Blot for p-AKT (Ser473)

  • Cell Treatment and Lysis:

    • Seed cancer cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours.[8] Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9][10][11]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize p-AKT levels to total AKT and the loading control.

Western_Blot_Workflow cluster_protocol Western Blot Protocol Start Cell Treatment with this compound Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-AKT, Total AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Western Blot Workflow for p-AKT Detection.

In Vivo Efficacy Assessment

Xenograft and Syngeneic Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Models:

  • Cell Line-Derived Xenografts (CDX): Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human hematological malignancy cell lines.[5]

  • Patient-Derived Xenografts (PDX): Patient tumor fragments are implanted into immunodeficient mice, providing a model that better recapitulates the heterogeneity of the original tumor.[5]

  • Syngeneic Models: Immunocompetent mice are implanted with murine cancer cell lines (e.g., A20 lymphoma), allowing for the study of this compound's effects on the tumor microenvironment and anti-tumor immunity.[2]

Protocol: Subcutaneous Tumor Growth Inhibition Study

  • Tumor Implantation:

    • Inject 5-10 x 10⁶ cancer cells subcutaneously into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound orally at various dose levels (e.g., 10, 30, 100 mg/kg) daily. The vehicle control group receives the formulation vehicle.

  • Monitoring:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and process for pharmacodynamic analysis (Western blot, IHC, Flow Cytometry).

    • Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Immunohistochemistry (IHC) for p-AKT

Objective: To visualize and quantify the inhibition of PI3K signaling within the tumor tissue.

Protocol: p-AKT (Ser473) Staining of FFPE Tumor Sections

  • Tissue Processing:

    • Fix excised tumors in 10% neutral buffered formalin for 24 hours.

    • Process and embed in paraffin (FFPE).

    • Cut 4-5 µm sections onto charged slides.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a protein block or normal serum.

    • Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Apply a polymer-based HRP-conjugated secondary antibody.

    • Develop the signal with a DAB substrate.

    • Counterstain with hematoxylin.

  • Analysis:

    • Scan the slides and perform quantitative image analysis.

    • Determine an H-score based on the intensity and percentage of stained tumor cells.

Flow Cytometry for Tumor Microenvironment (TME) Analysis

Objective: To characterize the impact of this compound on immune cell populations within the tumor.

Protocol: Immunophenotyping of Tumor-Infiltrating Leukocytes (TILs)

  • Tumor Dissociation:

    • Mince fresh tumor tissue and digest using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells if necessary.

  • Staining:

    • Stain the cells with a viability dye to exclude dead cells.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain with a panel of fluorescently-conjugated antibodies against surface markers to identify T-cell subsets (CD4, CD8, FoxP3 for Tregs), B cells (CD19), and myeloid cells (CD11b, Gr-1).[12][13]

  • Data Acquisition and Analysis:

    • Acquire data on a multi-color flow cytometer.

    • Analyze the data using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations within the TME.[12]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Proliferation of Hematological Malignancy Cell Lines Treated with PI3Kδ Inhibitors

Cell LineCancer TypeCompoundIC₅₀ (nM)Reference
JeKo-1Mantle Cell LymphomaIdelalisib19[6]
MinoMantle Cell LymphomaIdelalisib>1000[6]
SU-DHL-4DLBCLIdelalisib~500[14]
Patient-derived CLLCLLIdelalisib~450[15]

Note: Data for Idelalisib, a selective PI3Kδ inhibitor, is presented as an example due to the limited availability of published data for this compound in cancer cell lines.

Table 2: In Vivo Efficacy of PI3Kδ Inhibitors in Xenograft Models

ModelCancer TypeCompoundDosingTGI (%)Reference
A20 SyngeneicLymphomaIOA-24410 mg/kg, BIDDelayed growth[2]
CT26 SyngeneicColorectal CancerPI3Kδ InhibitorNot specifiedModest[16]
CDX (DLBCL)DLBCLIdelalisib50 mg/kg, BIDSignificant[5]
PDX (MCL)Mantle Cell LymphomaIdelalisib50 mg/kg, BIDSignificant[5]

Note: Data for other selective PI3Kδ inhibitors are presented to illustrate expected outcomes.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound in cancer models. By employing a combination of in vitro and in vivo techniques, researchers can thoroughly characterize the mechanism of action, pharmacodynamic effects, and anti-tumor activity of this promising targeted therapy. The systematic monitoring of pathway inhibition, cell proliferation, tumor growth, and changes in the tumor microenvironment will be crucial for the further development of this compound as a potential treatment for hematological malignancies.

References

Troubleshooting & Optimization

Leniolisib solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for leniolisib. This resource provides researchers, scientists, and drug development professionals with essential information regarding the solubility of this compound in common laboratory solvents, alongside troubleshooting guides and frequently asked questions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility in DMSO.[1][2]

Q2: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium where it has lower solubility. This compound is poorly soluble in water.[2][3] To mitigate precipitation, consider the following:

  • Lower the Final Concentration: The final concentration in your aqueous buffer may be too high. Try diluting further.

  • Use a Co-solvent: For in vivo studies, formulations often include co-solvents like PEG300, Tween-80, or SBE-β-CD to maintain solubility.[1][4]

  • pH Adjustment: The solubility of this compound phosphate is pH-dependent, with solubility decreasing as the pH increases.[5] Ensure the pH of your buffer is optimal.

Q3: How should I store this compound powder and stock solutions?

  • Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]

  • In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is advisable to use fresh DMSO for preparing solutions, as moisture-absorbing DMSO can reduce solubility.[2]

Q4: Is this compound soluble in ethanol or methanol?

This compound Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventMolar Mass ( g/mol )SolubilityConcentration (Molar)Notes
DMSO 450.46100 mg/mL[1]~222.00 mM[1]Ultrasonic assistance may be needed.
90 mg/mL[2]~199.79 mM[2]Use fresh DMSO to avoid moisture.
Ethanol 450.4613 mg/mL[2]~28.86 mM
Water 450.46Insoluble[2]< 2.22 µMSolubility of the phosphate salt is pH-dependent.[5]
In Vivo Formulation 1 450.46≥ 2.5 mg/mL[1]≥ 5.55 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
In Vivo Formulation 2 450.46≥ 2.5 mg/mL[1]≥ 5.55 mM10% DMSO, 90% corn oil.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7][8]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a set temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., pH-adjusted buffers, ethanol)

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Validated analytical method for quantification (e.g., HPLC)

Methodology:

  • Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.[7]

Visualizations

PI3Kδ Signaling Pathway

This compound is a selective inhibitor of the PI3Kδ (Phosphoinositide 3-kinase delta) signaling pathway.[1][5] Hyperactivation of this pathway, often due to genetic mutations, leads to immune dysregulation characteristic of Activated PI3Kδ Syndrome (APDS).[9][10][11] this compound works by blocking the conversion of PIP2 to PIP3, thereby reducing downstream signaling through AKT and mTOR.[5][9]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kd PI3Kδ Receptor->PI3Kd Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3Kd->PIP2 Phosphorylates PI3Kd->PIP3 This compound This compound This compound->PI3Kd Inhibits pAKT pAKT (Active) mTOR mTOR pAKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the shake-flask method for determining the equilibrium solubility of a compound.

Solubility_Workflow start Start excess_solid Add Excess Compound to Solvent start->excess_solid agitation Agitate at Constant Temp (e.g., 24-48h) excess_solid->agitation equilibration Reach Equilibrium agitation->equilibration separation Centrifuge to Separate Solid and Liquid Phases equilibration->separation filtration Filter Supernatant (e.g., 0.22 µm filter) separation->filtration analysis Quantify Concentration (e.g., HPLC) filtration->analysis end End analysis->end

Caption: Workflow for the shake-flask solubility assay.

References

Optimizing Leniolisib concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leniolisib. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K pathway is crucial for various cellular functions, including cell growth, proliferation, survival, and differentiation.[3] this compound works by binding to the active site of the p110δ catalytic subunit of PI3Kδ, which blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This, in turn, inhibits the downstream signaling cascade, including the activation of AKT and mTOR, thereby reducing the hyperactivation of the PI3Kδ pathway often seen in certain immune disorders like Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS).[1][2]

Q2: How selective is this compound for PI3Kδ over other PI3K isoforms?

A2: this compound exhibits high selectivity for the PI3Kδ isoform. In cell-free isolated enzyme assays, it was found to be significantly more potent against PI3Kδ compared to other Class I PI3K isoforms.[2][4][5][6] This selectivity is a key factor in minimizing off-target effects, as broad inhibition of the PI3K pathway can lead to significant side effects.[1]

Q3: What are the known on-target effects of this compound?

A3: The primary on-target effect of this compound is the inhibition of the hyperactive PI3Kδ signaling pathway.[4][5][7] This leads to a dose-dependent reduction in the phosphorylation of AKT (pAKT), a key downstream effector in the pathway.[7][8] In clinical studies of patients with APDS, this compound treatment has been shown to normalize circulating transitional and naive B cells, reduce senescent T cells, and decrease elevated serum IgM levels.[7][9][10] Furthermore, it has been observed to reduce lymphoproliferation, leading to a decrease in the size of lymph nodes and the spleen.[7][9][10][11]

Q4: What are the potential off-target effects of this compound and how can they be minimized?

A4: Due to its high selectivity for PI3Kδ, this compound is associated with a favorable safety profile and fewer severe adverse events compared to less selective PI3K inhibitors.[3] The most common adverse reactions observed in clinical trials were generally mild (grade 1-3) and included headache, sinusitis, and atopic dermatitis.[4][5][12] To minimize potential off-target effects, it is crucial to use the lowest effective concentration of this compound. Adhering to recommended dose-finding protocols and careful monitoring of cellular responses are essential.

Troubleshooting Guides

Issue 1: High cell toxicity observed in my in vitro experiments.

  • Question: I am observing significant cell death in my cell cultures when treated with this compound, even at concentrations that are expected to be effective. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Concentration Optimization: The optimal concentration of this compound can vary between different cell types and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations and narrow it down to find the lowest concentration that achieves the desired on-target effect (e.g., reduction in pAKT levels) with minimal cytotoxicity.

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to assess solvent-related toxicity.

    • Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.

    • Assay-Specific Toxicity: Some assay reagents may interact with the compound or be toxic to the cells over long incubation periods. Review the protocol for your viability assay and consider using an alternative method if necessary (e.g., comparing results from an MTS assay with a live/dead cell stain).

Issue 2: Inconsistent inhibition of pAKT levels.

  • Question: My Western blot or flow cytometry results show variable inhibition of pAKT phosphorylation with the same concentration of this compound across experiments. What could be causing this inconsistency?

  • Answer:

    • Timing of Treatment and Stimulation: The kinetics of PI3K pathway activation and inhibition are critical. Ensure that the pre-incubation time with this compound and the duration of cell stimulation (if applicable) are consistent across all experiments. For instance, in some protocols, cells are pre-incubated with this compound for 30 minutes before stimulation.[13]

    • Cell Density and Passage Number: Variations in cell density can affect cellular signaling and drug response. Plate the same number of cells for each experiment. Additionally, high passage numbers can lead to phenotypic drift in cell lines, so it is advisable to use cells within a defined passage range.

    • Reagent Quality and Preparation: Ensure that all reagents, including cell culture media, serum, growth factors, and antibodies, are of high quality and have not expired. Prepare fresh solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.

    • Experimental Technique: Inconsistencies in experimental technique, such as variations in incubation times, washing steps, or antibody concentrations, can lead to variable results. Standardize your protocol and ensure meticulous execution.

Data Presentation

Table 1: In Vitro Selectivity of this compound Against PI3K Isoforms

PI3K IsoformIC50 (nM)Fold Selectivity vs. PI3Kδ
PI3Kδ111
PI3Kα24422
PI3Kβ42438
PI3Kγ2230202

Data compiled from cell-free isolated enzyme assays.[4][5][14]

Experimental Protocols

Protocol 1: Assessment of pAKT Inhibition by Flow Cytometry

This protocol is adapted from studies evaluating the pharmacodynamic effects of this compound.[7][8][13]

  • Cell Preparation: Culture primary immune cells or cell lines in appropriate media.

  • This compound Treatment: Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 30 minutes.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM and IL-4 for B cells, anti-CD3 for T cells) for the desired time (e.g., 10-20 minutes).[8][13]

  • Fixation and Permeabilization: Fix the cells with a suitable fixation buffer, followed by permeabilization to allow intracellular staining.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated AKT (pAKT S473).

  • Data Acquisition: Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of the pAKT signal.

  • Data Analysis: Compare the MFI of pAKT in this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.

Mandatory Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) or G-protein Coupled Receptor (GPCR) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 This compound This compound This compound->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Functions Cell Proliferation, Growth, and Survival mTOR->Cell_Functions Promotes

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-Response) start->treatment stimulation Cellular Stimulation (e.g., anti-IgM/IL-4) treatment->stimulation on_target On-Target Effect Assay (e.g., pAKT Western/Flow) stimulation->on_target off_target Off-Target Effect Assay (e.g., Cell Viability) stimulation->off_target analysis Data Analysis: IC50, Viability Curves on_target->analysis off_target->analysis end End: Optimized Concentration analysis->end

Caption: Workflow for optimizing this compound concentration.

References

Addressing Leniolisib's pH-dependent solubility in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Leniolisib in experimental settings, with a specific focus on addressing its pH-dependent solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor.[1] It is the first medication approved for the treatment of activated PI3K delta syndrome (APDS), a primary immunodeficiency.[1][2] Its mechanism of action involves blocking the hyperactive PI3Kδ signaling pathway, which is crucial for the development and function of immune cells like B and T cells.[3][4][5] By inhibiting PI3Kδ, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby reducing the excessive activity of the downstream AKT/mTOR pathway.[3][6] This helps to normalize immune function in patients with APDS.[1][7]

Q2: What are the key physicochemical properties of this compound?

This compound's properties are critical for designing experiments. Its solubility is notably dependent on pH.[4][8]

PropertyValueSource
Chemical Formula C₂₁H₂₅F₃N₆O₂ (free base)[1][4]
Molar Mass 450.47 g/mol (free base)[1][4]
LogD (pH 7.4) 3.1[4][8]
Aqueous Solubility pH-dependent; solubility decreases as pH increases.[4][8][9][10]

Q3: Why is my this compound precipitating when added to my experimental buffer or cell culture medium?

Precipitation is a common issue for compounds with pH-dependent solubility and is often observed when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.[11][12] There are two primary reasons for this:

  • pH Shift: this compound is more soluble at an acidic pH.[10] Standard cell culture media and many biological buffers are buffered to a physiological pH (typically 7.2-7.4). When this compound is introduced into this higher pH environment, its solubility can decrease dramatically, causing it to fall out of solution.[4][8][9]

  • Solvent Change (Anti-Solvent Effect): this compound is readily soluble in DMSO. However, when a small volume of a concentrated DMSO stock is added to a large volume of aqueous media, the DMSO disperses rapidly. The this compound molecules are suddenly in a predominantly aqueous environment where they are less soluble, leading to precipitation.[12]

Troubleshooting Guide

Q4: How can I prevent this compound from precipitating in my aqueous experimental solution?

Addressing precipitation requires optimizing your dilution protocol. Follow these steps to minimize or prevent the issue.

StepActionRationale
1. Prepare a High-Quality Stock Ensure your this compound stock solution (e.g., in 100% DMSO) is fully dissolved. Gentle warming (to 37°C) or brief sonication can help.[13]Undissolved particles in the stock will act as seeds for further precipitation upon dilution.
2. Optimize Dilution Technique Perform a serial or intermediate dilution. Instead of adding the DMSO stock directly to the final volume of media, first dilute it into a smaller volume of media or a buffer that is compatible with your experiment. Mix vigorously during addition.This method avoids creating localized high concentrations of the compound in the aqueous phase, allowing for more gradual and uniform dissolution.
3. Control Final DMSO Concentration The final concentration of DMSO in your cell culture should be kept as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells.[11]While a higher DMSO concentration can aid solubility, it may introduce an unwanted experimental variable or cause cytotoxicity.[12]
4. Check Final pH of Media After adding this compound, check the pH of your final solution. While cell culture media is well-buffered, the addition of a compound could slightly alter it.[12]Ensuring the final pH is within the optimal range for your cells is crucial. However, significantly lowering the media pH to improve solubility is generally not recommended as it will harm the cells.
5. Use Pre-warmed Media Add your this compound stock solution to media that has been pre-warmed to 37°C.[13]Solubility is often temperature-dependent. A warmer medium can help keep the compound in solution, at least temporarily, during the critical dilution step.
6. Consider Protein Content If using a serum-containing medium, the serum proteins (like albumin) can help to solubilize lipophilic compounds and may reduce precipitation.[11][14]Be aware that binding to serum proteins can also reduce the free, active concentration of your compound.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Weighing: Accurately weigh the required amount of this compound powder (Molar Mass: 450.47 g/mol ). For 1 mL of a 10 mM stock, you will need 4.50 mg.

  • Solvent Addition: Add the appropriate volume of 100% cell culture grade DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution.[13]

  • Solubility Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Gentle Warming/Sonication (If Necessary): If the compound has not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes or sonicate for 1-2 minutes.[13]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound into Aqueous Media for Cell-Based Assays

This protocol provides a workflow for diluting a DMSO stock into cell culture medium to minimize precipitation.

  • Warm Media: Pre-warm the required volume of your final cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Pipette a small volume (e.g., 100-200 µL) of the pre-warmed media into a sterile microcentrifuge tube.

    • Add the required volume of your concentrated this compound DMSO stock to this small volume of media.

    • Immediately vortex or pipette up and down vigorously to mix. This creates an intermediate dilution with a higher DMSO percentage.

  • Final Dilution:

    • While gently swirling or vortexing the bulk of your pre-warmed media, add the intermediate dilution from the previous step in a drop-wise manner.

    • This gradual addition into a vortex ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.

  • Final Mix and Use: Cap the media container and invert it several times to ensure homogeneity. Use the freshly prepared this compound-containing medium for your experiment immediately. Do not store diluted aqueous solutions of this compound for extended periods.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kd PI3Kδ Receptor->PI3Kd PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P AKT AKT This compound This compound mTOR mTOR CellFunction Cell Proliferation & Survival

Caption: Simplified PI3Kδ signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Precipitation Observed in Aqueous Buffer CheckStock Is stock solution fully dissolved? Start->CheckStock WarmSonicate Warm (37°C) or sonicate stock solution CheckStock->WarmSonicate No CheckDilution Are you adding stock directly to final volume? CheckStock->CheckDilution Yes WarmSonicate->CheckDilution UseIntermediate Use an intermediate dilution step CheckDilution->UseIntermediate Yes CheckMixing Are you mixing during dilution? CheckDilution->CheckMixing No UseIntermediate->CheckMixing Vortex Vortex/swirl media during addition CheckMixing->Vortex No CheckTemp Is media at room temperature? CheckMixing->CheckTemp Yes Vortex->CheckTemp WarmMedia Use pre-warmed (37°C) media for dilution CheckTemp->WarmMedia Yes Success Problem Resolved CheckTemp->Success No WarmMedia->Success

Caption: Troubleshooting workflow for this compound precipitation in experimental buffers.

References

Leniolisib Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Leniolisib for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research.

This compound Storage and Stability

Proper storage and handling of this compound are critical for maintaining its efficacy and ensuring reproducible experimental outcomes. The following tables summarize the recommended storage conditions and solubility data.

Table 1: this compound Long-Term Storage Conditions

ConditionTemperatureHumidityAdditional Notes
Solid Form (As dispensed) 20°C to 25°C (68°F to 77°F)ControlledExcursions permitted between 15°C to 30°C (59°F to 86°F). Do not refrigerate. Store in the original container.[1]
Stock Solutions (General) -20°C or -80°CN/AAliquot to avoid repeated freeze-thaw cycles.[2] The long-term stability of stock solutions has not been publicly detailed; preparing fresh solutions is recommended for maximal efficacy.

Table 2: this compound Solubility for In Vitro Experiments

Solvent/Formulation SystemAchievable Concentration
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.55 mM)[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.55 mM)[2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.55 mM)[2]
General Aqueous Solubility<1 mg/mL[3]

Experimental Protocols & Signalling Pathway

Methodology for Preparing a this compound Formulation

To achieve a working solution of this compound, for example in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the following sequential mixing process is advised:

  • Start by dissolving this compound in DMSO to create a concentrated stock solution.

  • To prepare a 1 mL working solution, take the required volume of the DMSO stock and add it to the PEG300, ensuring the mixture is homogenous.

  • Next, add the Tween-80 to the DMSO/PEG300 mixture and mix thoroughly.

  • Finally, add the saline to reach the final volume of 1 mL and mix until a clear solution is obtained.[2]

This compound and the PI3Kδ Signaling Pathway

This compound is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[4][5] In certain immune disorders, such as Activated PI3Kδ Syndrome (APDS), this pathway is overactive.[6][7] this compound works by blocking the activity of PI3Kδ, which in turn modulates downstream signaling through the AKT/mTOR pathway.[8][9] This inhibition helps to normalize immune cell function.[4]

PI3K_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 This compound This compound This compound->PI3K_delta Inhibition PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Response Cell Growth, Proliferation, Survival mTOR->Cell_Response Leads to

References

Troubleshooting inconsistent results in Leniolisib in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Leniolisib in in vitro assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure reliable and consistent experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Q1: Why am I observing inconsistent IC50 values for this compound in my cell-based assays?

A1: Inconsistent IC50 values can stem from several factors. Refer to the following troubleshooting guide:

  • Cell Line Variability:

    • Genetic Drift: Long-term cell culture can lead to genetic changes, altering the expression or mutation status of PI3K pathway components. It is advisable to use low-passage number cells and periodically perform cell line authentication.

    • Cell Density: The confluency of your cell culture at the time of treatment can significantly impact results. High cell density can lead to nutrient depletion and altered signaling. Standardize your seeding density and treatment confluency for all experiments.

    • Cell Cycle Status: As the PI3K/AKT pathway is involved in cell cycle progression, the proportion of cells in different phases of the cell cycle can influence the apparent potency of this compound. Synchronizing the cell cycle prior to treatment can reduce this variability.

  • Assay Conditions:

    • Serum Concentration: Serum contains growth factors that activate the PI3K pathway. Variations in serum lot or concentration will alter the baseline pathway activation and can affect this compound's potency. Consider using serum-starvation protocols before stimulation or using a single, qualified batch of serum for a series of experiments.

    • This compound Solubility and Stability: this compound has pH-dependent solubility.[1] Ensure complete solubilization of your stock solution (typically in DMSO) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in your cell culture medium for each experiment, as the compound's stability in aqueous solutions over time may vary.

    • Incubation Time: The duration of this compound treatment can influence the IC50 value. Shorter incubation times may reflect immediate effects on signaling, while longer incubations will also capture downstream effects on cell proliferation or apoptosis. Optimize and consistently use a fixed incubation time based on your experimental goals.

  • Data Analysis:

    • Curve Fitting: The model used to fit your dose-response curve can impact the calculated IC50. Ensure you are using an appropriate non-linear regression model (e.g., four-parameter logistic regression) and that your data points define a complete sigmoidal curve.

Q2: My p-AKT (Phospho-Akt) Western blot results show high background or are not reproducible after this compound treatment. What can I do?

A2: Phospho-specific Western blotting can be challenging. Consider the following points:

  • Lysis Buffer Composition: The composition of your lysis buffer is critical for preserving phosphorylation states. Ensure it contains adequate concentrations of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors.

  • Antibody Quality: The specificity and affinity of your primary antibodies against total AKT and p-AKT are paramount. Use well-validated antibodies from reputable suppliers. It is also good practice to run a positive control (e.g., lysate from cells stimulated with a known PI3K pathway activator like IGF-1) and a negative control.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. However, be aware that the expression of some housekeeping genes can be affected by experimental conditions. It may be necessary to validate your loading control for your specific experimental setup.

  • Stimulation Conditions: If you are assessing the inhibition of stimulated p-AKT levels, the timing and concentration of the stimulus are critical. Ensure consistent stimulation conditions across your experiments.

Q3: I am not observing the expected downstream effects of this compound on cell proliferation. Why might this be?

A3: A lack of effect on proliferation could be due to several reasons:

  • Cell Line Dependence: The cellular consequences of PI3Kδ inhibition are highly dependent on the cell type. In some cell lines, PI3Kδ may not be the primary driver of proliferation. Confirm that your chosen cell line has an active PI3Kδ pathway.

  • Redundant Signaling Pathways: Cancer cells can exhibit signaling pathway redundancy. Inhibition of the PI3Kδ pathway may lead to the compensatory activation of other pro-survival pathways.[2] Consider investigating other signaling pathways that might be activated in response to this compound treatment.

  • Assay Duration: Proliferation is a long-term readout. You may need to extend the duration of your assay (e.g., 48-72 hours) to observe a significant effect of this compound on cell number.

Q4: Am I likely to see off-target effects with this compound in my in vitro experiments?

A4: this compound is a selective inhibitor of PI3Kδ. However, like all small molecule inhibitors, the possibility of off-target effects exists, particularly at higher concentrations.

  • Isoform Selectivity: While highly selective for PI3Kδ, this compound does have some activity against other PI3K isoforms at higher concentrations (see Table 1). If your experimental system expresses other PI3K isoforms, you may observe effects mediated by their inhibition at supratherapeutic concentrations.

  • Kinome Profiling: Comprehensive kinome screening data would provide the most detailed information on off-target effects. If such data is not available, it is prudent to use the lowest effective concentration of this compound to minimize the risk of off-target activities.

  • Genomic Instability: It has been reported that PI3Kδ inhibition can potentially augment the off-target activity of activation-induced cytidine deaminase (AID), which could lead to genomic instability.[3][4] This is a consideration for long-term in vitro studies with B cells.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound.

Table 1: this compound IC50 Values in Cell-Free Assays

PI3K IsoformIC50 (nM)Selectivity vs. PI3KδReference
PI3Kδ11-[5]
PI3Kα24422-fold[5]
PI3Kβ42438-fold[5]
PI3Kγ2230202-fold[5]

Table 2: this compound IC50 Values in Cell-Based Assays

Cell Line/TypeAssayIC50 (nM)Reference
Rat-1 Fibroblasts (expressing p110δ mutants)p-AKT inhibitionNot specified, but dose-dependent suppression observed[3]
T-cell blasts (from APDS patients)p-AKT/p-S6 inhibition50% inhibition at ~30-100 nM[3]
Naive B cells (human)Proliferation30[6]

Experimental Protocols

Protocol 1: p-AKT Western Blotting for this compound Activity

This protocol outlines a general procedure for assessing the effect of this compound on AKT phosphorylation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PI3K pathway agonist (e.g., IGF-1, anti-IgM)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells at a predetermined density to achieve 70-80% confluency at the time of the experiment.

  • Serum Starvation (Optional): To reduce basal PI3K pathway activation, you may serum-starve the cells for 4-16 hours prior to treatment.

  • This compound Treatment: Treat cells with a dose range of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Stimulation (Optional): If assessing inhibition of stimulated p-AKT, add the agonist for a short period (e.g., 10-15 minutes) before cell lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT and a loading control to confirm equal loading and to normalize the p-AKT signal.

Protocol 2: Cell Proliferation Assay (e.g., using a tetrazolium-based reagent)

This protocol provides a general framework for assessing the impact of this compound on cell proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Tetrazolium-based proliferation reagent (e.g., MTT, XTT, WST-1)

  • Solubilization solution (if using MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the assay.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours).

  • Addition of Proliferation Reagent: Add the tetrazolium-based reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plates for the recommended time to allow for the conversion of the reagent by metabolically active cells.

  • Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.

Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAKT->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed Cells C Treat Cells with This compound/Vehicle A->C B Prepare this compound Dose Range B->C D Incubate for Defined Period C->D E Perform Assay (e.g., Western Blot, Proliferation) D->E F Data Acquisition E->F G Data Analysis (e.g., IC50 Calculation) F->G

Caption: General experimental workflow for in vitro this compound assays.

Troubleshooting_Tree cluster_ic50 IC50 Variability cluster_western p-AKT Western Blot Issues cluster_proliferation No Proliferation Effect Start Inconsistent In Vitro Results IC50_Check Check Cell Line Passage & Health Start->IC50_Check WB_Lysis Optimize Lysis Buffer (Inhibitors) Start->WB_Lysis Prolif_Cell Confirm PI3Kδ Dependence of Cell Line Start->Prolif_Cell IC50_Assay Standardize Assay Conditions (Serum, Time) IC50_Check->IC50_Assay IC50_Solubility Verify this compound Solubility & Stability IC50_Assay->IC50_Solubility WB_Ab Validate Antibodies WB_Lysis->WB_Ab WB_Loading Confirm Loading Control Consistency WB_Ab->WB_Loading Prolif_Time Extend Assay Duration Prolif_Cell->Prolif_Time Prolif_Pathway Investigate Compensatory Pathways Prolif_Time->Prolif_Pathway

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

Managing potential adverse effects of Leniolisib in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leniolisib in animal studies. The information is designed to help manage potential adverse effects and ensure the successful conduct of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and activation of B and T cells.[1][3] In certain immune disorders, such as Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS), hyperactivity of PI3Kδ leads to immune dysregulation.[1][3] this compound works by blocking the active binding site of the p110δ subunit of PI3K, thereby reducing the downstream signaling activity and normalizing immune cell function.[1]

Q2: What are the most common adverse effects observed in animal studies with this compound?

A2: Based on available non-clinical toxicology data, the most significant adverse effects observed in animal studies include embryofetal toxicity in rats and rabbits and cardiovascular effects (QT prolongation) in cynomolgus monkeys at high exposures. General toxicology studies in rats and monkeys have been conducted for up to 26 and 39 weeks, respectively.

Q3: Are there any known species-specific toxicities for this compound?

A3: Current data suggests that cynomolgus monkeys may be particularly sensitive to the cardiovascular effects of this compound, specifically QT interval prolongation, at exposures significantly higher than the therapeutic dose in humans. Embryofetal toxicity has been observed in both rats and rabbits.

Q4: What is the potential for genotoxicity or carcinogenicity with this compound?

A4: this compound was not found to be mutagenic or clastogenic in in vitro and in vivo assays. Carcinogenicity studies are typically long-term and detailed results from animal studies are not yet fully published. However, long-term monitoring for lymphoma is generally recommended for PI3Kδ inhibitors.[4]

Troubleshooting Guides

Issue 1: Unexpected Mortality or Severe Morbidity in Study Animals
  • Possible Cause: Acute toxicity due to incorrect dosage or formulation.

  • Troubleshooting Steps:

    • Immediate Action: Euthanize moribund animals to prevent suffering and perform a thorough necropsy to identify potential causes of death.

    • Dosage Verification: Re-calculate the dose based on the most recent body weights of the animals. Ensure the correct concentration of this compound in the dosing formulation by analytical chemistry.

    • Formulation Check: Verify the stability and homogeneity of the dosing formulation. Ensure the vehicle is appropriate and non-toxic at the administered volume.

    • Route of Administration: Confirm that the administration technique (e.g., oral gavage) is being performed correctly to avoid accidental administration into the lungs or perforation of the esophagus or stomach.

Issue 2: Cardiovascular Abnormalities (e.g., changes in ECG)
  • Possible Cause: this compound-induced effects on cardiac ion channels, particularly at higher dose levels. QT prolongation has been observed in monkeys.

  • Troubleshooting Steps:

    • ECG Monitoring: Implement continuous or frequent ECG monitoring, especially in non-rodent species. Telemetered monitoring in conscious, unrestrained animals is the gold standard.

    • Dose Reduction: If QT prolongation is observed, consider reducing the dose or the frequency of administration.

    • Electrolyte Monitoring: Measure serum electrolyte levels (potassium, magnesium, calcium), as imbalances can exacerbate QT prolongation.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of ECG changes with the plasma concentration of this compound to understand the exposure-response relationship.

Issue 3: Evidence of Embryofetal Toxicity (e.g., increased resorptions, fetal malformations)
  • Possible Cause: Teratogenic effects of this compound.

  • Troubleshooting Steps:

    • Dose-Ranging Studies: Conduct preliminary dose-ranging studies in pregnant animals to identify the No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity.

    • Maternal Toxicity Assessment: Carefully monitor pregnant animals for signs of toxicity, as maternal stress or illness can indirectly affect fetal development.

    • Detailed Fetal Examination: At termination, perform comprehensive external, visceral, and skeletal examinations of fetuses to accurately characterize any malformations or variations.

    • Toxicokinetic in Pregnant Animals: Determine the systemic exposure of this compound in pregnant animals to understand the relationship between maternal exposure and fetal outcomes.

Data Presentation

Table 1: Summary of General Toxicology Studies with this compound

SpeciesStudy DurationRoute of AdministrationDose Levels Tested (mg/kg/day)Key Findings
RatUp to 26 weeksOral (gavage)Not specified in public documentsGeneral toxicity profile established.
Cynomolgus MonkeyUp to 39 weeksOral (gavage)Not specified in public documentsQT prolongation observed at high exposures.

Table 2: Summary of Embryofetal Development Toxicity Findings for this compound

SpeciesGestation Day of AdministrationKey Findings
RatPeriod of organogenesisEmbryofetal toxicity, including malformations.
RabbitPeriod of organogenesisEmbryofetal toxicity, including malformations.

Experimental Protocols

Protocol 1: General Toxicology Study in Rats (Oral Gavage)
  • Animal Model: Sprague-Dawley or Wistar rats (specific strain to be justified).

  • Group Size: Typically 10 males and 10 females per group.

  • Dose Groups: A control group (vehicle only) and at least three dose levels of this compound (low, mid, high).

  • Acclimation: Animals are acclimated for at least 5 days before the start of the study.

  • Administration: this compound is formulated in an appropriate vehicle and administered once daily by oral gavage. The volume administered is based on the most recent body weight.

  • Monitoring:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Observations: Detailed observations are recorded daily.

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examined prior to the study and at termination.

    • Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis): Blood and urine samples are collected at specified intervals.

  • Termination and Pathology: At the end of the study, animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected and preserved for histopathological examination.

Protocol 2: Cardiovascular Safety Pharmacology Study in Conscious Telemetered Cynomolgus Monkeys
  • Animal Model: Cynomolgus monkeys surgically implanted with telemetry devices.

  • Study Design: A crossover design is often used, where each animal receives the vehicle and all dose levels of this compound with an adequate washout period between doses.

  • Dose Groups: A control group (vehicle only) and at least three dose levels of this compound.

  • Administration: this compound is administered orally.

  • Data Collection:

    • Continuous ECG, blood pressure, and heart rate data are collected via telemetry for a defined period before and after dosing.

    • Blood samples are collected at multiple time points for pharmacokinetic analysis.

  • Data Analysis: The effect of this compound on QT interval is corrected for heart rate (e.g., using Bazett's or Fridericia's correction). The relationship between drug concentration and QT interval changes is evaluated.

Protocol 3: Embryofetal Development Toxicity Study in Rats
  • Animal Model: Pregnant Sprague-Dawley rats.

  • Group Size: A sufficient number of pregnant females to yield approximately 20-25 litters per group.

  • Dose Groups: A control group (vehicle only) and at least three dose levels of this compound.

  • Administration: this compound is administered daily by oral gavage during the period of major organogenesis (approximately gestation days 6 through 17).

  • Maternal Monitoring:

    • Mortality, clinical signs, body weight, and food consumption are monitored throughout gestation.

  • Termination: On approximately gestation day 20, females are euthanized, and a caesarean section is performed.

  • Uterine and Fetal Examination:

    • The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded.

    • Fetuses are weighed and examined for external malformations.

    • A subset of fetuses is examined for visceral and skeletal abnormalities.

Visualizations

Leniolisib_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase / G-protein Coupled Receptor PI3K PI3Kδ Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes Stimulation

Caption: this compound's mechanism of action in the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow_Toxicology cluster_study_design Study Design cluster_execution Study Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (Rat, Monkey, etc.) Dose_Selection Dose Range Finding Studies Animal_Model->Dose_Selection Group_Allocation Group Allocation (Control, Low, Mid, High Dose) Dose_Selection->Group_Allocation Administration This compound Administration (e.g., Oral Gavage) Group_Allocation->Administration Monitoring In-life Monitoring (Clinical Signs, Body Weight, etc.) Administration->Monitoring Sample_Collection Biological Sample Collection (Blood, Urine, Tissues) Monitoring->Sample_Collection Clinical_Pathology Clinical Pathology Analysis Sample_Collection->Clinical_Pathology Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Interpretation Data Interpretation and Reporting Clinical_Pathology->Data_Interpretation Histopathology->Data_Interpretation Troubleshooting_Logic Adverse_Event Adverse Event Observed Identify_Event Identify Specific Adverse Event (e.g., Mortality, ECG change) Adverse_Event->Identify_Event Investigate_Cause Investigate Potential Cause Identify_Event->Investigate_Cause Dosage_Error Dosage/Formulation Error? Investigate_Cause->Dosage_Error Check Target_Organ_Toxicity On-Target/Off-Target Toxicity? Investigate_Cause->Target_Organ_Toxicity Assess Procedural_Issue Administration Procedure Issue? Investigate_Cause->Procedural_Issue Review Verify_Dosage Verify Calculations & Formulation Dosage_Error->Verify_Dosage Modify_Dose Modify Dose/Schedule Target_Organ_Toxicity->Modify_Dose Refine_Procedure Refine Administration Technique Procedural_Issue->Refine_Procedure Implement_Action Implement Corrective Action Document_Report Document Findings and Report Implement_Action->Document_Report Verify_Dosage->Implement_Action Modify_Dose->Implement_Action Refine_Procedure->Implement_Action

References

How to mitigate Leniolisib-induced neutropenia in mouse models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kδ inhibitor, Leniolisib, in mouse models. The focus is on understanding and managing potential hematological side effects, specifically neutropenia.

Frequently Asked Questions (FAQs)

Q1: Does this compound cause neutropenia in mouse models?

Based on available preclinical data, this compound administered orally to MRL/lpr-/- mice (a model for autoimmune lymphoproliferative syndrome - ALPS) at doses of 40 mg/kg and 80 mg/kg daily for 7 weeks did not result in a decrease in neutrophil counts.[1] However, it is important to note that transient neutropenia has been observed in human clinical trials of this compound.[2][3] Therefore, while not a consistent finding in the published animal studies, the potential for neutropenia should be considered, and routine monitoring is recommended, especially in long-term studies or in different mouse strains or disease models.

Q2: What is the potential mechanism of this compound-induced neutropenia?

This compound is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[4][5] The PI3Kδ signaling pathway is crucial for the development, proliferation, survival, and function of various immune cells, including neutrophils.[6][7] Inhibition of PI3Kδ can interfere with neutrophil trafficking from the bone marrow to the peripheral blood and their subsequent migration into tissues.[8] While the precise mechanisms for this compound-induced neutropenia are not fully elucidated, it is hypothesized to be an on-target effect related to the essential role of PI3Kδ in neutrophil homeostasis.

Q3: How can I monitor for neutropenia in my mouse model during a this compound study?

Regular monitoring of peripheral blood neutrophil counts is the most direct way to assess for neutropenia. This can be achieved through:

  • Complete Blood Counts (CBCs): Automated hematology analyzers can provide accurate neutrophil counts from small volumes of blood.

  • Flow Cytometry: This method allows for precise identification and quantification of neutrophils using cell surface markers such as Ly-6G and CD11b.

A baseline blood sample should be collected before the initiation of this compound treatment. Subsequent samples should be collected at regular intervals (e.g., weekly) and at the end of the study. For a detailed protocol, please refer to the "Proactive Monitoring of Neutropenia" section in our Troubleshooting Guide.

Q4: Are there any known strategies to mitigate this compound-induced neutropenia in mice?

While there are no published studies specifically detailing the mitigation of this compound-induced neutropenia in mice, a common strategy for managing drug-induced neutropenia in preclinical models is the administration of Granulocyte Colony-Stimulating Factor (G-CSF).[9][10] G-CSF stimulates the proliferation and differentiation of neutrophil precursors in the bone marrow, thereby increasing the number of circulating neutrophils.[10] For a suggested experimental protocol, please see the "Contingency Mitigation Strategy: G-CSF Administration" section in our Troubleshooting Guide.

Troubleshooting Guides

Proactive Monitoring of Neutropenia

This guide provides a detailed protocol for monitoring neutrophil counts in mice during treatment with this compound.

Experimental Protocol: Neutrophil Counting by Flow Cytometry

  • Materials:

    • This compound (formulated for oral gavage)

    • Collection tubes containing an anticoagulant (e.g., EDTA)

    • Red Blood Cell (RBC) Lysis Buffer

    • FACS Buffer (e.g., PBS with 2% FBS)

    • Fluorochrome-conjugated antibodies against mouse cell surface markers:

      • Anti-mouse Ly-6G (clone 1A8)

      • Anti-mouse CD11b (clone M1/70)

      • A viability dye (e.g., 7-AAD or DAPI)

    • Flow cytometer

  • Procedure:

    • Blood Collection: Collect approximately 50-100 µL of peripheral blood from the tail vein or saphenous vein into an EDTA-containing microtube. Collect a baseline sample before the first dose of this compound.

    • Staining: a. To a fresh tube, add the appropriate dilutions of anti-Ly-6G and anti-CD11b antibodies. b. Add 50 µL of whole blood to the antibody cocktail and vortex gently. c. Incubate for 20-30 minutes at 4°C in the dark.

    • RBC Lysis: a. Add 1 mL of 1X RBC Lysis Buffer and vortex immediately. b. Incubate for 5-10 minutes at room temperature in the dark. c. Centrifuge at 300-400 x g for 5 minutes.

    • Washing: a. Decant the supernatant and resuspend the cell pellet in 1 mL of FACS buffer. b. Centrifuge at 300-400 x g for 5 minutes. c. Repeat the wash step.

    • Final Resuspension and Viability Staining: a. Resuspend the cell pellet in 200-300 µL of FACS buffer. b. Add the viability dye according to the manufacturer's instructions just before analysis.

    • Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on viable, single cells. c. Identify the neutrophil population as Ly-6G positive and CD11b positive cells. d. Calculate the absolute neutrophil count by incorporating counting beads or by using the white blood cell count from a hematology analyzer.

Contingency Mitigation Strategy: G-CSF Administration

This section provides a suggested experimental protocol for the use of recombinant murine Granulocyte Colony-Stimulating Factor (G-CSF) as a potential countermeasure if significant neutropenia is observed in mice treated with this compound. Note: This is a generalized protocol and may require optimization for your specific experimental conditions.

Experimental Protocol: G-CSF Administration for Drug-Induced Neutropenia

  • Materials:

    • Recombinant Murine G-CSF (rmG-CSF)

    • Sterile, pyrogen-free PBS or 0.9% saline for reconstitution and dilution

    • Syringes and needles for subcutaneous injection

  • Procedure:

    • Reconstitution: Reconstitute the lyophilized rmG-CSF in sterile PBS to a stock concentration as per the manufacturer's instructions. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Dosing:

      • A commonly used dose of rmG-CSF in mice for treating chemotherapy-induced neutropenia is in the range of 100-250 µg/kg/day.[1][9] The optimal dose may need to be determined empirically.

      • Administer the diluted rmG-CSF via subcutaneous injection.

    • Timing of Administration:

      • If neutropenia is detected, G-CSF administration can be initiated.

      • Administer G-CSF daily until neutrophil counts recover to baseline levels.

      • It is generally recommended to not administer G-CSF within 24 hours before or after a cytotoxic agent, though the interaction with a targeted inhibitor like this compound may differ.

    • Monitoring: Continue to monitor neutrophil counts regularly (e.g., every 2-3 days) during G-CSF treatment to assess the response and to determine when to discontinue G-CSF administration.

Data Presentation

Table 1: Effect of this compound on Neutrophil Counts in a Murine Model of Autoimmune Lymphoproliferative Syndrome (ALPS)

Treatment GroupDose (mg/kg/day)DurationChange in Neutrophil CountReference
Vehicle Control-7 weeksNo significant change[1]
This compound407 weeksNo significant change[1]
This compound807 weeksNo significant change[1]

Table 2: Observations of Neutropenia in Human Clinical Trials of this compound

Study PhaseThis compound DoseIncidence of NeutropeniaSeverityOnset and DurationReference
Phase 370 mg twice daily4 out of 21 patientsAsymptomatic, mild (levels <1.0 x 10^9/L at a single visit)Transient, with a nadir around day 15 and recovery by day 85[2]
Open-Label Extension70 mg twice dailyReported in one patientNot specified, but described as temporaryResolved during the study[11]

Visualizations

PI3K_Signaling_in_Neutrophils cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream_Effectors Activates Proliferation Proliferation Downstream_Effectors->Proliferation Survival Survival Downstream_Effectors->Survival Migration Migration Downstream_Effectors->Migration Activation Activation Downstream_Effectors->Activation This compound This compound This compound->PI3K_delta Inhibits

Caption: PI3Kδ signaling pathway in neutrophils and the inhibitory action of this compound.

Neutropenia_Monitoring_Workflow Start Start Baseline_Blood_Sample Collect Baseline Blood Sample (Day 0) Start->Baseline_Blood_Sample Administer_this compound Administer this compound (as per study protocol) Baseline_Blood_Sample->Administer_this compound Weekly_Blood_Sampling Weekly Blood Sampling (e.g., Day 7, 14, 21...) Administer_this compound->Weekly_Blood_Sampling Process_Sample Process Sample for CBC or Flow Cytometry Weekly_Blood_Sampling->Process_Sample End_of_Study_Sample Collect End-of-Study Sample Weekly_Blood_Sampling->End_of_Study_Sample End of treatment period Analyze_Neutrophil_Count Analyze Neutrophil Count Process_Sample->Analyze_Neutrophil_Count Decision Neutropenia Observed? Analyze_Neutrophil_Count->Decision Continue_Monitoring Continue Weekly Monitoring Decision->Continue_Monitoring No Consider_Mitigation Consider Mitigation Strategy (e.g., G-CSF) Decision->Consider_Mitigation Yes Continue_Monitoring->Weekly_Blood_Sampling End End Continue_Monitoring->End Consider_Mitigation->Continue_Monitoring End_of_Study_Sample->Process_Sample

Caption: Experimental workflow for proactive monitoring of neutropenia in mice.

Mitigation_Decision_Tree Neutropenia_Detected Significant Neutropenia Detected (e.g., >50% decrease from baseline) Assess_Severity Assess Severity and Animal Well-being Neutropenia_Detected->Assess_Severity Mild_Asymptomatic Mild & Asymptomatic Assess_Severity->Mild_Asymptomatic Severe_Symptomatic Severe or Symptomatic (e.g., weight loss, lethargy) Assess_Severity->Severe_Symptomatic Increase_Monitoring Increase Monitoring Frequency (e.g., every 2-3 days) Mild_Asymptomatic->Increase_Monitoring Initiate_GCSF Initiate G-CSF Treatment (see protocol) Severe_Symptomatic->Initiate_GCSF Consider_Dose_Reduction Consider this compound Dose Reduction or Temporary Discontinuation Severe_Symptomatic->Consider_Dose_Reduction Continue_this compound Continue this compound with Close Observation Increase_Monitoring->Continue_this compound

Caption: Decision tree for considering mitigation strategies for neutropenia.

References

Technical Support Center: Optimizing Leniolisib Delivery for Improved Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with Leniolisib. The focus is on optimizing oral delivery and improving bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for needing to optimize this compound's oral delivery?

A1: While this compound is orally bioavailable, it is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[1][2] Its phosphate salt form has pH-dependent solubility, with decreasing solubility as pH increases.[3] This can lead to variable absorption in the gastrointestinal (GI) tract, where pH varies. Optimizing delivery through advanced formulation strategies can help overcome these solubility limitations, potentially leading to more consistent and improved bioavailability, reduced dosing frequency, and better therapeutic outcomes.[1][4] A predecessor to this compound, a 4,6-diaryl quinazoline, exhibited an unfavorable pharmacokinetic profile in rats due to poor water solubility.[5][6] The chemical structure of this compound was modified to address this, but further formulation optimization can still yield significant benefits.[5][6]

Q2: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A2: Key strategies for BCS Class II compounds like this compound include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.[7][8] This approach can lead to improved bioavailability and reduced variability.[9]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract, facilitating absorption.[10][11][12] These formulations can bypass the dissolution step, which is often the rate-limiting factor for absorption of poorly soluble drugs.[12]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[1][13]

Q3: Does food intake affect the bioavailability of this compound?

A3: According to available data, food has no significant effect on the systemic exposure (AUC and Cmax) of this compound.[5] The recommended dosage for patients is 70 mg orally twice daily, with or without food.[14][15]

Q4: Are there any known drug-drug interactions that can affect this compound's bioavailability?

A4: Yes, this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[5][16] Co-administration with strong CYP3A4 inhibitors should be avoided as it can increase this compound's plasma concentrations, potentially leading to increased risk of adverse effects.[5] this compound is also an inhibitor of CYP1A2, and co-administration with strong CYP1A2 substrates may alter their metabolism.[5] Additionally, this compound inhibits BCRP, OATP1B1, and OATP1B3, which may affect the disposition of other drugs that are substrates of these transporters.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations between animals pH-dependent solubility: The pH of the stomach can vary between animals, affecting the dissolution of this compound.[9]Consider pre-treating animals with an agent to standardize gastric pH. For example, administering a proton pump inhibitor (PPI) can create a consistently high gastric pH environment, or conversely, an acidic solution can be used to ensure a low pH environment at the time of dosing. This allows for the assessment of bioavailability under more controlled pH conditions.
Improper oral gavage technique: Inconsistent delivery to the stomach can lead to variability.Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. The use of flexible gavage tubes can minimize trauma and ensure consistent delivery to the stomach.
Formulation instability: The drug may be precipitating out of the vehicle before or after administration.Assess the stability of the formulation under experimental conditions. For liquid formulations, check for any signs of precipitation over time. Consider using a vehicle that can maintain this compound in a solubilized state.
Low overall bioavailability Poor dissolution in the GI tract: this compound's low, pH-dependent solubility may limit the amount of drug that dissolves and is available for absorption.[3]Explore enabling formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SEDDS) to improve dissolution and solubility in the GI tract.[7][12]
First-pass metabolism: Although this compound has high permeability, some degree of first-pass metabolism in the gut wall and liver occurs, primarily via CYP3A4.[5][16]While formulation changes cannot directly alter enzymatic activity, improving the dissolution rate and absorption can sometimes lead to a higher fraction of the drug escaping first-pass metabolism by saturating the metabolic enzymes.
Unexpectedly low Cmax and delayed Tmax Slow dissolution from the formulation: The rate of drug release from the vehicle may be slow.If using a suspension, consider reducing the particle size to increase the surface area for dissolution. For other formulations, re-evaluate the composition to ensure rapid drug release.
Delayed gastric emptying: The presence of food or other experimental factors can delay the transit of the drug from the stomach to the small intestine, where most absorption occurs.Administer this compound to fasted animals to ensure more consistent gastric emptying. If the experiment requires fed animals, ensure the feeding schedule and food composition are consistent across all animals.
Signs of animal distress after oral gavage (e.g., coughing, respiratory difficulty) Accidental administration into the trachea: This is a serious complication of improper gavage technique.Immediately stop the procedure. Provide supportive care to the animal and consult with a veterinarian. Review and reinforce proper oral gavage training for all personnel. Use of flexible, soft-tipped gavage needles is recommended to minimize the risk of tracheal intubation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (Oral Administration) in Humans
ParameterValueReference
Tmax (median) 1 hour[5]
Protein Binding 94.5%[5]
Metabolism Primarily by CYP3A4 (94.5%)[5]
Elimination Half-life ~10 hours[5]
Excretion Feces (67%), Urine (25.5%)[5]
Food Effect No significant effect[5]
Table 2: Illustrative Comparison of Formulation Strategies for Poorly Soluble Kinase Inhibitors (Hypothetical Data Based on Literature)

Note: Specific comparative bioavailability data for different this compound formulations is not publicly available. This table provides a conceptual illustration of the potential improvements that can be achieved with advanced formulation strategies, based on findings for other poorly soluble kinase inhibitors.

FormulationRelative Bioavailability (%)Key AdvantagePotential Disadvantage
Crystalline Suspension 100 (Reference)Simple to prepareHigh variability, low bioavailability
Amorphous Solid Dispersion (ASD) 200 - 400Increased solubility and dissolution rate, reduced variabilityPotential for physical instability (recrystallization)
Lipid-Based Formulation (SEDDS) 150 - 350Enhanced solubilization, potential for lymphatic uptakePotential for GI side effects at high surfactant concentrations
Nanoparticle Suspension 150 - 300Increased surface area for dissolutionCan be complex to manufacture and scale-up

Experimental Protocols

Protocol 1: Oral Administration of this compound Formulation in Rodents

1. Materials:

  • This compound (as crystalline powder or formulated as ASD, lipid-based formulation, etc.)

  • Vehicle (e.g., 0.5% methylcellulose in water, lipid-based vehicle)

  • Oral gavage needles (flexible, soft-tipped needles are recommended)

  • Syringes

  • Balance

  • Vortex mixer and/or sonicator

2. Formulation Preparation (Example: Crystalline Suspension):

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

  • Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.

  • If necessary, sonicate the suspension to break up any agglomerates.

  • Prepare the suspension fresh on the day of the experiment and keep it stirring to maintain uniformity.

3. Animal Dosing:

  • Fast the animals overnight (e.g., 12 hours) with free access to water.

  • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

  • Gently restrain the animal.

  • Insert the gavage needle carefully into the esophagus. Do not force the needle.

  • Administer the calculated volume of the this compound formulation slowly.

  • Return the animal to its cage and monitor for any signs of distress.

4. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

5. Bioanalysis:

  • Quantify the concentration of this compound in the plasma or serum samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Mandatory Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates This compound This compound This compound->PI3K_delta Inhibits PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT Recruits & Activates pAKT pAKT (Active) AKT->pAKT Downstream Downstream Signaling (Cell Proliferation, Survival, etc.) pAKT->Downstream Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Formulation Formulation Preparation (e.g., Suspension, ASD, SEDDS) Dosing Oral Gavage Formulation->Dosing Animal_Prep Animal Preparation (Fasting, Weighing) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Troubleshooting_Logic Start High Variability in PK Data? Cause1 pH-dependent solubility? Start->Cause1 Yes End Consistent PK Data Start->End No Cause2 Improper Gavage? Cause1->Cause2 No Solution1 Standardize Gastric pH Cause1->Solution1 Yes Cause3 Formulation Instability? Cause2->Cause3 No Solution2 Re-train on Gavage Technique Cause2->Solution2 Yes Solution3 Assess Formulation Stability Cause3->Solution3 Yes Cause3->End No Solution1->End Solution2->End Solution3->End

References

Leniolisib Technical Support Center: Refining Treatment Protocols and Reducing Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Leniolisib. Our goal is to help you refine your experimental protocols and minimize variability in your results through detailed troubleshooting guides, frequently asked questions, and standardized methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ).[1][2][3] In certain conditions like Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS), the PI3Kδ pathway is overactive.[1][2] this compound works by blocking this hyperactive signaling, thereby normalizing immune cell function.[1][3] Specifically, it prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the PI3K/AKT/mTOR signaling cascade.[2][4]

Q2: What is the approved indication for this compound?

A2: this compound is approved for the treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS) in adult and pediatric patients 12 years of age and older.[1][3][5][6] APDS is a rare primary immunodeficiency caused by genetic mutations that lead to hyperactivity of the PI3Kδ pathway.[1][7]

Q3: What is the recommended dosage of this compound?

A3: The recommended dosage for patients weighing 45 kg or more is 70 mg taken orally twice daily, approximately 12 hours apart, with or without food.[4][8] For pediatric patients weighing less than 45 kg, there is no recommended dose.[8][9]

Q4: What are the common side effects of this compound?

A4: The most common side effects reported in clinical trials include headache, sinusitis, and atopic dermatitis.[1][9]

Q5: How is this compound metabolized?

A5: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 (94.5%), with minor contributions from other CYP enzymes.[3][4][10]

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound, helping you to identify and resolve potential sources of variability.

Issue Potential Cause Troubleshooting Steps
High variability in cell-based assay results Inconsistent cell passage number or confluency.1. Use cells within a consistent and low passage number range. 2. Ensure cell confluency is consistent across all experimental plates at the time of treatment.
Variability in this compound concentration.1. Prepare fresh stock solutions of this compound for each experiment. 2. Verify the final concentration of this compound in the culture medium.
Contamination of cell cultures.1. Regularly test cell lines for mycoplasma contamination. 2. Maintain sterile techniques during cell culture and experiments.
Lower than expected inhibition of pAKT/pS6 Suboptimal this compound concentration.1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. 2. Refer to published IC50 values as a starting point (see Table 1).
Insufficient incubation time.1. Optimize the incubation time with this compound to achieve maximal inhibition. A time-course experiment is recommended.
Issues with antibody performance in Western blot or flow cytometry.1. Validate the specificity and sensitivity of primary and secondary antibodies. 2. Include appropriate positive and negative controls in your assays.
Inconsistent results in animal studies Variability in drug administration.1. Ensure accurate and consistent dosing for all animals. 2. Consider the food effect; administer this compound consistently with or without food. A high-fat meal can delay absorption and decrease the maximum concentration (Cmax)[11].
Differences in animal age, weight, or sex.1. Use age- and weight-matched animals for all experimental groups. 2. Account for potential sex-based differences in metabolism and response.
Suboptimal timing of sample collection.1. Collect samples at consistent time points post-administration, considering the pharmacokinetic profile of this compound (Tmax is approximately 1 hour under fasting conditions)[11].

Quantitative Data Summary

Table 1: this compound In Vitro Selectivity

KinaseIC50 (nM)Selectivity Fold vs. PI3Kδ
PI3Kδ111
PI3Kα24422
PI3Kβ42438
PI3Kγ2230202

Data from cell-free isolated enzyme assays.[4][10]

Table 2: Clinical Efficacy of this compound in APDS Patients (12-week study)

EndpointThis compound GroupPlacebo GroupP-value
Change in Lymph Node Size (log-transformed sum of product of diameters)
Adjusted Mean Change (95% CI)-0.25 (-0.38, -0.12)0.0006
Change in Percentage of Naïve B Cells
Adjusted Mean Change (95% CI)37.30 (24.06, 50.54)0.0002
Change in Spleen Volume (cm³)
Adjusted Mean Difference (95% CI)-186 (-297, -76.2)0.0020

Data from a randomized, placebo-controlled Phase 3 trial in patients with APDS.[12][13]

Experimental Protocols

Protocol: In Vitro Assessment of PI3Kδ Pathway Inhibition

This protocol outlines a general method for measuring the inhibition of the PI3Kδ pathway in a relevant cell line (e.g., patient-derived lymphocytes or a cell line with a known PIK3CD mutation) using Western blotting to detect phosphorylated AKT (pAKT).

  • Cell Culture: Culture cells in appropriate media and conditions. Ensure cells are in the logarithmic growth phase.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO alone).

    • Replace the medium in the cell culture plates with the this compound-containing medium.

    • Incubate for the desired time (e.g., 2 hours).

  • Cell Stimulation (Optional): If the basal level of PI3Kδ activity is low, stimulate the cells with an appropriate agonist (e.g., a cytokine or growth factor) for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against pAKT (e.g., pAKT-Ser473).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pAKT signal to the total AKT signal and then to the loading control. Plot the normalized pAKT levels against the this compound concentration to determine the IC50.

Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3Kd PI3Kδ Receptor->PI3Kd Activates PIP2 PIP2 PIP2->PI3Kd PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3Kd->PIP3 Phosphorylates This compound This compound This compound->PI3Kd Inhibits pAKT pAKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Lysis cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., APDS patient cells) Leniolisib_Prep 2. Prepare this compound Dose Range Treatment 3. Treat Cells with This compound or Vehicle Leniolisib_Prep->Treatment Stimulation 4. Stimulate Pathway (optional) Treatment->Stimulation Lysis 5. Cell Lysis & Protein Quantification Stimulation->Lysis Western_Blot 6. Western Blot for pAKT/Total AKT Lysis->Western_Blot Data_Analysis 7. Densitometry & IC50 Calculation Western_Blot->Data_Analysis

Caption: Workflow for assessing this compound's in vitro efficacy.

References

Addressing challenges with the long-term administration of Leniolisib in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the long-term in vivo administration of Leniolisib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] In certain immune disorders and malignancies, the PI3Kδ signaling pathway is overactive.[1][2] this compound works by blocking this hyperactive signaling, thereby modulating immune cell function.[1] Specifically, it inhibits the production of phosphatidylinositol-3-4-5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling molecules like AKT. This leads to a reduction in the proliferation and activation of B and T cell subsets.[3]

Q2: What are the key downstream effects of this compound administration in vivo?

A2: In vivo, this compound administration leads to a dose-dependent reduction in PI3K/AKT pathway activity.[4] This is often measured by a decrease in the phosphorylation of AKT (pAKT).[1] Key downstream effects include the normalization of circulating transitional and naive B cells, a reduction in senescent T cells, and a decrease in lymphoproliferation, such as the size of lymph nodes and the spleen.[1][4]

Q3: What is a recommended starting dose for this compound in a mouse model?

A3: While specific preclinical dosing can vary based on the mouse model and disease context, a dose of 10 mg/kg of GS-9820 (acalisib), another selective PI3Kδ inhibitor, has been shown to be effective in reducing tumor growth in mouse xenograft models.[5] For the pan-PI3K inhibitor GDC-0941, a dose of 100 mg/kg was used in an orthotopic murine model of medulloblastoma.[6] Researchers should perform dose-ranging studies to determine the optimal dose for their specific model, monitoring both efficacy markers (e.g., pAKT inhibition, changes in immune cell populations) and signs of toxicity.

Q4: How should this compound be formulated for oral administration in animal models?

A4: While specific formulation details for preclinical studies are not extensively published, this compound is known to have poor water solubility.[3][7] For in vivo studies with compounds having similar properties, formulations often involve suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution containing a solubilizing agent like cyclodextrin. It is crucial to establish a stable and homogenous formulation and to test the vehicle alone as a control in your experiments.

Q5: What is the expected pharmacokinetic profile of this compound?

A5: In humans, this compound has a time to maximum concentration (Tmax) of approximately 1 hour and an effective half-life of about 7 hours.[8][9] It is primarily metabolized by the liver, mainly through the CYP3A4 enzyme.[8] In rats, an earlier, related compound showed an unfavorable pharmacokinetic profile due to poor water solubility, a challenge that was addressed in the development of this compound.[3][7] Pharmacokinetic studies in the specific animal model being used are recommended to determine the optimal dosing frequency to maintain therapeutic exposure.

Troubleshooting Guide

Issue 1: High variability in experimental results between animals.

  • Question: We are observing significant variability in tumor growth/immune response even within the same treatment group. What could be the cause?

  • Answer:

    • Inconsistent Drug Administration: Ensure accurate and consistent oral gavage technique. Variability in the administered volume or stress induced by the procedure can affect drug absorption and efficacy.

    • Formulation Issues: Poorly soluble compounds like this compound can fall out of suspension. Ensure the formulation is homogenous before each administration by vortexing or stirring. Prepare fresh formulations regularly.

    • Animal Health: Underlying health issues in individual animals can impact their response to treatment. Monitor animals closely for any signs of illness that are independent of the treatment.

    • Tumor/Disease Model Variability: The inherent biological variability of the animal model can be a significant factor. Ensure that the model is well-characterized and that animals are randomized effectively before starting the treatment.

Issue 2: Lack of efficacy in our in vivo model.

  • Question: We are not observing the expected anti-tumor or immunomodulatory effects of this compound. What should we check?

  • Answer:

    • Suboptimal Dose: The dose of this compound may be too low for your specific model. A dose-response study is recommended to determine the optimal therapeutic dose.

    • Insufficient Target Engagement: Confirm that this compound is inhibiting its target, PI3Kδ, in your model. This can be assessed by measuring the levels of phosphorylated AKT (pAKT) in tumor tissue or peripheral blood mononuclear cells (PBMCs) at various time points after administration.[1] A lack of pAKT reduction suggests a problem with drug exposure or an inappropriate dosing schedule.

    • Pharmacokinetics: The drug may be rapidly metabolized or poorly absorbed in your animal model, leading to insufficient exposure. A pharmacokinetic study to measure plasma concentrations of this compound over time is advisable.

    • Resistance Mechanisms: The tumor cells in your model may have intrinsic or acquired resistance to PI3Kδ inhibition. This could be due to mutations in the PI3K pathway or activation of alternative signaling pathways.[10]

Issue 3: Unexpected toxicity or adverse effects.

  • Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) that were not expected based on the literature. What should we do?

  • Answer:

    • Dose Reduction: The dose may be too high for the specific strain or age of the animals being used. Consider reducing the dose or the frequency of administration.

    • Off-Target Effects: While this compound is a selective PI3Kδ inhibitor, high concentrations could lead to off-target effects.[11] Review the literature for known off-target activities of PI3K inhibitors.

    • Vehicle Toxicity: The vehicle used for formulation could be causing toxicity. Always include a vehicle-only control group to assess this.

    • Comprehensive Monitoring: Perform regular health monitoring, including body weight measurements, clinical observations, and, if possible, complete blood counts (CBCs) and serum chemistry to identify the nature of the toxicity. Long-term studies with other PI3K inhibitors have reported adverse events, although this compound is generally well-tolerated in clinical settings.[12]

Quantitative Data Summary

Table 1: this compound Efficacy in a Phase 3 Clinical Trial in APDS Patients [13][14]

ParameterThis compound GroupPlacebo GroupP-value
Change in Lymph Node Size (log10 SPD) -0.250.0006
Change in Naïve B Cell Percentage 37.300.0002
Change in Spleen Volume (cm³) -1860.0020

Table 2: this compound In Vitro IC50 Values [3][7]

PI3K IsoformIC50 (nM)
PI3Kδ 11
PI3Kα 244
PI3Kβ 424
PI3Kγ 2230

Experimental Protocols

Protocol 1: Assessment of pAKT Levels in PBMCs by Flow Cytometry

This protocol is adapted from methodologies used in clinical studies to assess target engagement.[1]

  • Blood Collection: Collect whole blood from animals at specified time points post-Leniolisib administration into tubes containing an anticoagulant (e.g., EDTA).

  • PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Stimulation (Optional but Recommended): To amplify the signal, stimulate the isolated PBMCs with an appropriate agonist (e.g., anti-IgM and IL-4 for B cells) for 20 minutes.[1]

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., methanol-based).

  • Staining: Stain the cells with a fluorescently labeled antibody against phosphorylated AKT (pAKT S473) and antibodies against cell surface markers to identify specific immune cell populations (e.g., CD19 for B cells, CD3 for T cells).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of pAKT in the target cell populations. A decrease in pAKT MFI in the this compound-treated group compared to the vehicle control group indicates target engagement.

Protocol 2: Measurement of Lymphoproliferation in a Mouse Model

This protocol provides a method to assess the impact of this compound on lymphoproliferation.[15]

  • Animal Model: Utilize a relevant mouse model of lymphoproliferative disease.[16][17]

  • Treatment: Administer this compound or vehicle control to the animals for the duration of the study.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the spleen and major lymph nodes (e.g., inguinal, axillary, mesenteric).

  • Spleen and Lymph Node Measurement:

    • Weight: Weigh the spleen and individual lymph nodes.

    • Size: Measure the dimensions (length and width) of the spleen and lymph nodes using calipers. The sum of the products of the diameters (SPD) can be calculated for lymph nodes.[13]

  • Histological Analysis: Fix the spleen and lymph nodes in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the cellular architecture and degree of lymphoproliferation.

  • Flow Cytometry of Splenocytes/Lymphocytes: Prepare single-cell suspensions from the spleen and lymph nodes to analyze the proportions of different immune cell subsets (e.g., B cells, T cells, and their subpopulations) by flow cytometry.[18]

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates This compound This compound This compound->PI3K_delta Inhibits pAKT pAKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (Cell Proliferation, Survival, etc.) pAKT->Downstream Activates Experimental_Workflow start Start: Animal Model Selection (e.g., APDS mouse model) randomization Randomization into Treatment Groups (Vehicle vs. This compound) start->randomization treatment Long-Term this compound Administration (Oral Gavage) randomization->treatment monitoring In-Life Monitoring (Body Weight, Clinical Signs) treatment->monitoring pharmacodynamics Pharmacodynamic Analysis (pAKT in PBMCs) treatment->pharmacodynamics efficacy Efficacy Assessment (Tumor Volume, Spleen/Lymph Node Size) treatment->efficacy end End of Study: Tissue Collection & Final Analysis treatment->end monitoring->treatment pharmacodynamics->treatment efficacy->treatment Troubleshooting_Tree start Unexpected In Vivo Result (e.g., Lack of Efficacy) check_dose Is the dose optimal? start->check_dose check_dose->start No (Perform dose-ranging study) check_formulation Is the formulation stable and homogenous? check_dose->check_formulation Yes check_formulation->start No (Optimize formulation) check_administration Is the administration consistent? check_formulation->check_administration Yes check_administration->start No (Refine administration technique) check_target Is the target (pAKT) inhibited? check_administration->check_target Yes check_pk Are plasma drug levels sufficient? check_target->check_pk No consider_resistance Consider intrinsic or acquired resistance. check_target->consider_resistance Yes check_pk->start No (Perform PK study) check_pk->check_target Yes

References

Validation & Comparative

Leniolisib vs. Idelalisib: A Comparative Analysis of Selectivity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical evaluation of kinase inhibitors is paramount. This guide provides an objective comparison of leniolisib and idelalisib, two prominent inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, with a focus on their selectivity and potency, supported by experimental data.

This compound, a novel treatment for activated phosphoinositide-3 kinase delta syndrome (APDS), and idelalisib, a first-in-class PI3Kδ inhibitor approved for certain B-cell malignancies, both target the PI3Kδ isoform.[1][2] However, their distinct selectivity profiles and potency contribute to differing clinical applications and safety profiles. This compound has demonstrated a favorable safety profile, attributed to its significant chemical and structural differences from earlier PI3K inhibitors.[1]

Potency and Selectivity: A Quantitative Comparison

The potency and selectivity of this compound and idelalisib have been characterized in both biochemical (cell-free) and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of potency, with lower values indicating greater potency. Selectivity is determined by comparing the IC50 for the target kinase (PI3Kδ) to that of other related kinases (e.g., PI3Kα, β, γ). A higher ratio indicates greater selectivity.

Inhibitor Target Biochemical IC50 (nM) Selectivity Fold vs. PI3Kδ Cellular Assay Potency (EC50)
This compound PI3Kδ11[1][3]--
PI3Kα244[3]22-fold vs. PI3Kα[1]-
PI3Kβ424[3]38-fold vs. PI3Kβ[1]-
PI3Kγ2,230[3]202-fold vs. PI3Kγ[1]-
Idelalisib PI3Kδ2.5 - 19[4][5]-6 - 8.9 nM (B-cell proliferation/activation)[4]
PI3Kα8,600[4][6]~452-fold vs. PI3Kα[4]281-fold less potent than vs. PI3Kδ[4]
PI3Kβ4,000[4][6]~210-fold vs. PI3Kβ[4]159-fold less potent than vs. PI3Kδ[4]
PI3Kγ2,100[4][6]~110-fold vs. PI3Kγ[4]>1124-fold less potent than vs. PI3Kδ[4]

Signaling Pathway Inhibition

Both this compound and idelalisib exert their effects by inhibiting the PI3Kδ signaling pathway, which is crucial for the development, proliferation, and survival of B-cells.[1][2] Hyperactivation of this pathway is a key driver in certain B-cell malignancies and in APDS.[7][8] By blocking PI3Kδ, these inhibitors prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical secondary messenger. This, in turn, inhibits the activation of downstream effectors such as AKT and mTOR, ultimately leading to reduced cell proliferation and survival.[1][9]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 Catalyzes PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K_delta Inhibits Idelalisib Idelalisib Idelalisib->PI3K_delta Inhibits

Figure 1: PI3Kδ Signaling Pathway and Inhibition by this compound and Idelalisib.

Experimental Protocols

The determination of IC50 and EC50 values relies on robust biochemical and cellular assays. The following provides a generalized overview of the methodologies employed.

Biochemical Kinase Activity Assays

These assays directly measure the enzymatic activity of purified PI3K isoforms in a cell-free system. A common approach is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, such as the Adapta™ Universal Kinase Assay.

Biochemical_Assay_Workflow Start Start: Purified PI3Kδ Enzyme + Substrate (PIP2) + ATP Incubate Incubate with Inhibitor (this compound or Idelalisib) Start->Incubate Reaction Kinase Reaction: PIP2 -> PIP3 ATP -> ADP Incubate->Reaction Detection Add Detection Reagents (e.g., TR-FRET) Reaction->Detection Measure Measure Signal (e.g., Fluorescence) Detection->Measure Calculate Calculate IC50 Measure->Calculate

Figure 2: Generalized Workflow for a Biochemical PI3Kδ Inhibition Assay.

Methodology:

  • Reaction Setup: Purified recombinant PI3Kδ enzyme is incubated with its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), and adenosine triphosphate (ATP) in a reaction buffer.

  • Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or idelalisib) are added to the reaction wells.

  • Kinase Reaction: The reaction is allowed to proceed, during which PI3Kδ phosphorylates PIP2 to produce PIP3, consuming ATP in the process and generating adenosine diphosphate (ADP).

  • Detection: A detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647 labeled ADP tracer is added.

  • Signal Measurement: In the absence of inhibition, the ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a low TR-FRET signal. In the presence of an effective inhibitor, less ADP is produced, the tracer remains bound to the antibody, and a high TR-FRET signal is generated.

  • Data Analysis: The signal is measured at various inhibitor concentrations, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Assays for Potency and Selectivity

Cellular assays measure the effect of the inhibitor on PI3K signaling within a whole-cell context. These assays provide a more physiologically relevant measure of potency (EC50).

Methodology:

  • Cell Culture: A relevant cell line (e.g., a B-cell lymphoma line) is cultured under standard conditions.

  • Inhibitor Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified period.

  • Stimulation (if necessary): In some assays, the PI3K pathway is stimulated to ensure a robust signal (e.g., using B-cell receptor agonists).

  • Endpoint Measurement: The effect of the inhibitor is assessed by measuring a downstream event in the PI3K pathway. Common endpoints include:

    • Phosphorylation of AKT: The levels of phosphorylated AKT (pAKT) are quantified using techniques like Western blotting or cell-based ELISAs. A reduction in pAKT indicates inhibition of the PI3K pathway.[9]

    • Cell Proliferation: The effect on cell growth is measured using assays such as MTS or by counting cell numbers.

  • Data Analysis: Similar to biochemical assays, dose-response curves are generated to calculate the EC50 value.

Conclusion

Both this compound and idelalisib are potent inhibitors of PI3Kδ. While idelalisib exhibits a slightly lower biochemical IC50 in some studies, this compound demonstrates a distinct selectivity profile. The choice of inhibitor for research or therapeutic development will depend on the specific application, weighing the required potency against the desired selectivity to minimize off-target effects. The methodologies described provide a framework for the continued evaluation and comparison of these and other kinase inhibitors.

References

Leniolisib Demonstrates Significant Efficacy in Treating Activated Phosphoinositide 3-kinase Delta Syndrome (APDS), Landmark Trial Data Shows

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pivotal Phase III clinical trial data for Leniolisib (Joenja®) reveals a statistically significant improvement in key clinical endpoints for patients with Activated Phosphoinositide 3-kinase Delta Syndrome (APDS), a rare primary immunodeficiency. This guide provides an in-depth comparison of this compound's efficacy against placebo, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound, a first-in-class selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, was granted approval by the U.S. Food and Drug Administration (FDA) in March 2023 for the treatment of APDS in patients 12 years of age and older.[1][2][3][4] This approval is based on the results of a randomized, triple-blinded, placebo-controlled, 12-week study (NCT02435173) that evaluated the efficacy and safety of the drug.[1][2][5][6][7][8]

Comparative Efficacy Data: this compound vs. Placebo

The pivotal Phase III trial met its co-primary endpoints, demonstrating a significant reduction in lymphadenopathy and a correction of the underlying immune defect in patients treated with this compound compared to those who received a placebo.[2][5][7][8][9]

Efficacy EndpointThis compound (n=21)Placebo (n=10)p-value
Change in Lymph Node Size
Adjusted Mean Change from Baseline (log10 transformed sum of product of diameters)-0.250.0006
Normalization of Immunophenotype
Adjusted Mean Change from Baseline in Percentage of Naïve B cells37.30%0.0002
Secondary Endpoints
Reduction in Spleen Volume (Adjusted Mean Difference in cm³)-1860.0020
Change in Serum IgM Level (Mean Decrease from Baseline in mg/dL)208.2610.00Not Reported

Data from the 12-week, randomized, placebo-controlled Phase III trial (NCT02435173).[2][5][6][7][8][9][10]

In the this compound group, 38% of patients achieved a complete response, 54% had a partial response, and 8% had stable disease at 12 weeks.[10] In contrast, in the placebo group, 20% achieved a complete response, while 80% experienced a worsening of their disease.[10]

Understanding the Mechanism of Action: The PI3Kδ Signaling Pathway

APDS is a genetic disorder caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes, which leads to hyperactivation of the PI3Kδ signaling pathway.[4][10][11][12] This hyperactivity disrupts the normal development and function of immune cells, particularly B and T cells, resulting in immunodeficiency and lymphoproliferation.[1][11][12]

This compound selectively inhibits the delta isoform of PI3K (PI3Kδ), thereby blocking the downstream signaling cascade that is overactive in APDS.[1][11][13][14] This targeted inhibition helps to normalize immune function, as evidenced by the clinical trial data showing an increase in naïve B cells and a reduction in the size of lymph nodes and the spleen.[1][3][11][15][16]

APDS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 Catalyzes PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Immune_Dysregulation Immune Dysregulation & Lymphoproliferation mTOR->Immune_Dysregulation Leads to This compound This compound This compound->PI3K_delta Inhibits

Figure 1: this compound's mechanism of action in the PI3Kδ signaling pathway.

Experimental Protocol: Phase III Clinical Trial (NCT02435173)

The efficacy of this compound was established in a well-controlled clinical trial with a clear methodology.

Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Period cluster_endpoints Co-Primary Endpoints Assessment P1 31 Patients with Confirmed APDS (≥12 years old) R1 This compound Group (n=21) 70 mg twice daily P1->R1 R2 Placebo Group (n=10) Twice daily P1->R2 T1 12 Weeks R1->T1 R2->T1 E1 Change in Lymph Node Size T1->E1 E2 Change in Percentage of Naïve B cells T1->E2

Figure 2: Workflow of the pivotal Phase III clinical trial for this compound.

Study Design: A 12-week, randomized, triple-blinded, placebo-controlled, multicenter study.[1][2][5][6][7][8]

Participants: 31 patients aged 12 years and older with a confirmed genetic mutation associated with APDS (PIK3CD or PIK3R1).[1][2]

Intervention: Patients were randomized in a 2:1 ratio to receive either 70 mg of this compound or a placebo orally twice daily for 12 weeks.[2][5][7][8][9]

Co-Primary Efficacy Endpoints:

  • Improvement in lymphoproliferation: Assessed by the change in the sum of product of diameters of index lymph nodes from baseline to day 85.[2][9]

  • Normalization of immunophenotype: Measured by the change in the percentage of naïve B cells out of total B cells from baseline to day 85.[2][9]

Secondary Endpoints: Included changes in spleen volume and other immune cell subsets.[5][7][8]

Comparison with Alternative Treatments

Prior to the approval of this compound, treatment for APDS was primarily supportive and aimed at managing the symptoms of the disease.[11][12][17] These treatments do not target the underlying cause of APDS.

Treatment ApproachDescriptionLimitations
Supportive Therapies
Antibiotic ProphylaxisTo prevent recurrent infections.Does not address the underlying immune defect.[18]
Immunoglobulin Replacement TherapyTo supplement low antibody levels.Does not prevent lymphoproliferation or autoimmunity.[18]
Targeted Therapies
Sirolimus (mTOR inhibitor)Can reduce lymphoproliferation.Targets a downstream component of the PI3K pathway; not a direct inhibitor of PI3Kδ.[18]
Hematopoietic Stem Cell Transplant (HSCT)Potentially curative but with significant risks.High risk of engraftment failure and other complications.[11]
This compound (PI3Kδ inhibitor) Directly inhibits the hyperactive PI3Kδ enzyme. First and only approved targeted therapy for APDS. [1][19]

Conclusion

The clinical trial data for this compound provides strong evidence of its efficacy in treating the underlying cause of APDS. By selectively inhibiting the PI3Kδ pathway, this compound leads to significant improvements in both lymphoproliferation and immune function, offering a targeted and effective treatment option for patients with this rare and debilitating disease. The data from the pivotal Phase III trial clearly demonstrates its superiority over placebo and positions it as a foundational therapy for APDS.

References

Leniolisib versus duvelisib: differences in mechanism and safety profile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Leniolisib and Duvelisib, two kinase inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway. While both drugs modulate immune cell function through this pathway, their distinct mechanisms of action lead to different clinical applications and safety profiles. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.

Mechanism of Action: Targeting the PI3K Signaling Pathway

The PI3K/AKT/mTOR signaling network is a critical pathway that governs essential cellular processes such as cell growth, proliferation, survival, and metabolism.[1] Within the PI3K family, the delta (δ) and gamma (γ) isoforms are predominantly expressed in hematopoietic cells and play a crucial role in both innate and adaptive immunity.[2][3] Dysregulation of this pathway is implicated in various immune disorders and hematologic malignancies.[4]

This compound is a potent and selective inhibitor of PI3Kδ.[5] It is specifically designed to treat activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency caused by gain-of-function mutations in the genes encoding PI3Kδ.[4][5] These mutations lead to hyperactivation of the PI3Kδ pathway, resulting in immune dysfunction.[5][6] this compound works by binding to the active site of the p110δ catalytic subunit, blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5] This inhibition dampens the downstream signaling cascade, including the activation of AKT and mTOR, thereby restoring normal immune cell function and reducing lymphoproliferation.[4][6]

Duvelisib , in contrast, is an oral dual inhibitor of both PI3Kδ and PI3Kγ.[3][7] This dual inhibition allows Duvelisib to target malignant B-cells directly through PI3Kδ blockade, disrupting B-cell receptor (BCR) signaling essential for their survival and proliferation.[3][8] Simultaneously, by inhibiting PI3Kγ, Duvelisib modulates the tumor microenvironment by interfering with chemokine signaling in T-cells and myeloid cells, which reduces inflammation and cellular migration that support tumor growth.[3][7][8] This broader mechanism makes it effective in treating certain hematologic malignancies like chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL).[3]

PI3K_Pathway_Inhibition cluster_receptor Cell Surface Receptors cluster_pi3k PI3K Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Receptor Tyrosine Kinase Receptors (e.g., BCR, TCR) G-Protein Coupled Receptors (GPCRs) PI3K_delta PI3Kδ Receptor->PI3K_delta PI3K_gamma PI3Kγ Receptor->PI3K_gamma PIP2 PIP2 PI3K_delta->PIP2 PI3K_gamma->PIP2 Migration Cell Migration, Inflammation PI3K_gamma->Migration PIP3 PIP3 PIP2->PIP3 p110δ / p110γ AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR FOXO FOXO AKT->FOXO inhibits Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation FOXO->Proliferation regulates This compound This compound This compound->PI3K_delta inhibits Duvelisib_delta Duvelisib Duvelisib_delta->PI3K_delta inhibits Duvelisib_gamma Duvelisib Duvelisib_gamma->PI3K_gamma inhibits

Caption: PI3K signaling pathway and points of inhibition by this compound and Duvelisib.

Selectivity and Pharmacokinetics

The selectivity of PI3K inhibitors is a key determinant of their efficacy and safety. This compound exhibits high selectivity for the PI3Kδ isoform, which is intended to minimize off-target effects.[4] Duvelisib's dual-targeting nature is central to its therapeutic effect in malignancies.

Parameter This compound Duvelisib
Target(s) PI3KδPI3Kδ and PI3Kγ
IC50 (PI3Kδ) 11 nM[1]Potent inhibitor (specific IC50 not readily available in cited sources)
Selectivity 22-fold over PI3Kα38-fold over PI3Kβ202-fold over PI3Kγ[1]Dual inhibitor of δ and γ isoforms[3]
Metabolism Primarily by CYP3A4 (94.5%)[1][5]Information not specified in the provided search results.

Clinical Efficacy

The differing mechanisms of this compound and Duvelisib have led to their evaluation and approval in distinct disease contexts.

This compound in Activated PI3K Delta Syndrome (APDS)

This compound is the first and only approved treatment for APDS.[5][9] Clinical trials have demonstrated its ability to correct the underlying immune defect in this patient population.

Trial Design Patient Population Key Efficacy Endpoints & Results
Phase 3 (NCT02435173) [10][11][12]Randomized, placebo-controlled, 12-week study31 patients with APDS (≥12 years old)Co-primary endpoints met: - Reduction in lymph node size: Adjusted mean change vs. placebo: -0.25 (p=0.0006)[10][12]- Increase in naïve B cells: Adjusted mean change vs. placebo: 37.30 (p=0.0002)[10][12]- Reduction in spleen volume: Adjusted mean difference vs. placebo: -186 cm³ (p=0.0020)[12]
Open-Label Extension (NCT02859727) [13][14]Long-term, single-arm study37 patients with APDS- Reduced annual rate of respiratory tract infections vs. standard of care (rate ratio: 0.34)[14]- Significant reduction in serum IgM levels vs. standard of care (p=0.002)[14]
Duvelisib in Hematologic Malignancies

Duvelisib is approved for adult patients with relapsed or refractory CLL/SLL and FL after at least two prior therapies.[1][15]

Trial Design Patient Population Key Efficacy Endpoints & Results
DUO (Phase 3, NCT02004522) [15][16][17]Randomized, open-label vs. ofatumumab196 patients with relapsed/refractory CLL/SLL- Progression-Free Survival (PFS): Median 16.4 months with duvelisib vs. 9.1 months with ofatumumab[15][17]- Overall Response Rate (ORR): 78% with duvelisib vs. 39% with ofatumumab[15][18]
DYNAMO (Phase 2, NCT01882803) [18][19]Single-arm, multicenter83 patients with relapsed/refractory FL- ORR: 42.2%[18][19]- Median PFS: 9.5 months[19]- Median Duration of Response: 10 months[19]
PRIMO (Phase 2) [20]Single-arm, open-label123 patients with relapsed/refractory Peripheral T-cell Lymphoma (PTCL)- ORR: 48% (33% Complete Response)[20]- Median Duration of Response: 7.89 months[20]

Safety Profile

The safety profiles of this compound and Duvelisib reflect their distinct selectivity and patient populations.

This compound has been shown to be well-tolerated in clinical trials for APDS.[10][21][22] Most adverse events reported were mild (grades 1-2), and no serious adverse events were attributed to the treatment in the pivotal Phase 3 study.[11] In the open-label extension study, treatment-related adverse events were reported in a minority of patients, with no new safety concerns arising with long-term use.[13]

Duvelisib is associated with a higher risk of serious side effects, which has led to a boxed warning on its prescribing information.[23] The FDA has warned about a possible increased risk of death with Duvelisib compared to other treatments in patients with leukemia and lymphoma.[17]

Adverse Event Category This compound (in APDS) Duvelisib (in CLL/SLL/FL)
Common Adverse Events Mostly mild (Grade 1-2)[11]Diarrhea or colitis, neutropenia, rash, fatigue, pyrexia, cough, nausea, upper respiratory infection, pneumonia, musculoskeletal pain, anemia[16][18]
Serious Adverse Events No serious AEs related to study treatment in the pivotal trial[11]. In the OLE, SAEs were reported but not deemed treatment-related.[13]Boxed Warnings: Fatal and/or serious infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.[23] Serious AEs occurred in 65-73% of patients, most often infection and diarrhea/colitis.[18][23]
Treatment Discontinuation Low rates of discontinuation due to adverse events.Discontinuation due to adverse reactions occurred in 36% of CLL/SLL patients in the DUO trial.[23]
Fatal Adverse Events None reported as treatment-related in key trials.Treatment-related mortality has occurred.[23] Fatal infections (4%), diarrhea or colitis (<1%), cutaneous reactions (0.5%), and pneumonitis (0.2%) have been reported.[23]

Experimental Protocols

Key this compound Trial Methodology (NCT02435173)
  • Study Design: A global, Phase 3, randomized, triple-blinded, placebo-controlled trial conducted over 12 weeks.[11][12]

  • Participants: 31 patients aged 12 years or older with a confirmed genetic diagnosis of APDS.[10][12]

  • Intervention: Patients were randomized 2:1 to receive either 70 mg of this compound or a matching placebo, taken orally twice daily.[10][12]

  • Co-Primary Endpoints:

    • Change from baseline in the size of index lymph nodes (measured as the log10-transformed sum of product of diameters) as a proxy for immune dysregulation.[10][11]

    • Change from baseline in the percentage of naïve B cells in peripheral blood as a proxy for immune deficiency.[10][11]

  • Analysis: The safety analysis set included all patients who received at least one dose of the study drug. The pharmacodynamics analysis set included all patients with valid baseline and post-baseline measurements for the primary endpoints.[11][12]

Leniolisib_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Period (12 Weeks) cluster_analysis Endpoint Analysis Screening Patient Screening (Age ≥12, APDS Diagnosis) Enrollment Enrollment (N=31) Screening->Enrollment Leniolisib_Arm This compound Arm (N=21) 70 mg BID Enrollment->Leniolisib_Arm Randomize Placebo_Arm Placebo Arm (N=10) Twice Daily Enrollment->Placebo_Arm Randomize Treatment Triple-Blinded Treatment Leniolisib_Arm->Treatment Placebo_Arm->Treatment Endpoints Assess Co-Primary Endpoints: 1. Lymph Node Size 2. Naïve B Cell % Treatment->Endpoints Safety Monitor Adverse Events Treatment->Safety

Caption: Workflow for the Phase 3 this compound clinical trial in APDS patients.

Key Duvelisib Trial Methodology (DUO Trial - NCT02004522)
  • Study Design: A global, Phase 3, randomized, open-label trial.[16]

  • Participants: Patients with relapsed or refractory CLL/SLL who had received at least one prior therapy.[24]

  • Intervention: Patients were randomized 1:1 to receive either Duvelisib (25 mg orally, twice daily) or Ofatumumab (intravenously).[16]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.[16]

  • Secondary Endpoints: Included overall response rate (ORR).[16]

  • Analysis: Efficacy and safety were compared between the two treatment arms.[16]

Conclusion

This compound and Duvelisib are both inhibitors of the PI3K pathway, but their distinct target selectivity dictates their clinical use and safety profiles.

  • This compound is a highly selective PI3Kδ inhibitor, offering a targeted therapy for the rare genetic disease APDS.[1][5] Its focused mechanism translates to a favorable safety profile, effectively correcting immune dysregulation and deficiency with minimal severe side effects.[1][11]

  • Duvelisib is a dual PI3Kδ/γ inhibitor, providing a broader mechanism of action that targets both the malignant B-cells and their supportive tumor microenvironment.[3][8] This makes it a valuable treatment option for certain relapsed or refractory hematologic cancers.[1][25] However, this broader activity is associated with a greater risk of significant and potentially fatal immune-related toxicities, requiring careful patient monitoring and management.[17][23]

For researchers and drug developers, the comparison of this compound and Duvelisib underscores the critical importance of isoform selectivity in kinase inhibitor design. While broader inhibition can yield efficacy in complex diseases like cancer, highly selective inhibitors like this compound demonstrate that precisely targeting the molecular driver of a disease can lead to significant clinical benefit with an improved safety margin.

References

Assessing Leniolisib's Preclinical Efficacy: A Guide to Key Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of biomarkers used to assess the preclinical response to Leniolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. We delve into the experimental data and methodologies that underpin our understanding of its mechanism of action and therapeutic potential.

This compound is a targeted therapy for Activated Phosphoinositide 3-Kinase Delta (PI3Kδ) Syndrome (APDS), a rare primary immunodeficiency.[1][2] APDS is caused by gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene, leading to hyperactivation of the PI3Kδ signaling pathway.[1] This pathway is crucial for the development and function of immune cells.[1] this compound selectively inhibits PI3Kδ, thereby correcting the underlying immune defect.[3] Preclinical studies have been instrumental in elucidating its mechanism and identifying key biomarkers of response.

Pharmacodynamic Biomarkers: Gauging Target Engagement

The most direct measure of this compound's activity is the inhibition of the PI3Kδ signaling pathway. In preclinical models, this is primarily assessed by measuring the phosphorylation of downstream targets, namely AKT (also known as Protein Kinase B) and the ribosomal protein S6.

Key Pharmacodynamic Biomarkers:
  • Phosphorylated AKT (p-AKT): A central node in the PI3K signaling cascade, the phosphorylation of AKT at serine 473 (S473) is a key indicator of pathway activation.[4][5]

  • Phosphorylated S6 (p-S6): A downstream effector of the mTOR pathway, which is in turn activated by AKT, the phosphorylation of S6 at serines 240 and 244 (S240/244) serves as another marker of PI3Kδ pathway activity.[4]

Preclinical studies in cell lines ectopically expressing APDS-causative p110δ variants and in T-cell blasts derived from patients have demonstrated that this compound causes a dose-dependent suppression of PI3Kδ pathway hyperactivation, as measured by the phosphorylation of AKT and S6.[4][6]

Efficacy Biomarkers: Monitoring Immune Reconstitution

Beyond direct target engagement, the preclinical efficacy of this compound is evaluated by its ability to normalize immune cell populations that are dysregulated in APDS.

Key Efficacy Biomarkers:
  • B-Cell Subsets: APDS is characterized by an accumulation of transitional B cells and a reduction in naïve B cells.[4][6] this compound treatment has been shown to normalize the proportions of these B-cell populations.[4][6]

  • T-Cell Subsets: An increase in senescent T cells (CD57+CD4- T cells) and PD-1+CD4+ T cells is another hallmark of APDS.[4][6] Preclinical and clinical data indicate that this compound can reduce the frequency of these cell types.[4][6]

  • Serum Immunoglobulin M (IgM): Patients with APDS often present with elevated serum IgM levels.[4][6] this compound treatment leads to a reduction in these levels.[4][6]

  • Inflammatory Markers: The hyperactive PI3Kδ pathway in APDS can lead to increased production of inflammatory cytokines and chemokines. This compound has been shown to decrease levels of interferon-gamma (IFNγ), tumor necrosis factor (TNF), CXCL10, and CXCL13.[4][6]

Comparative Analysis of Preclinical Data

The following tables summarize quantitative data from preclinical studies assessing the response to this compound and potential alternative therapeutic strategies.

Table 1: In Vitro Inhibition of p-AKT by this compound in Rat-1 Fibroblasts Expressing APDS Mutations

APDS MutationThis compound IC50 (nM)
N334K25 ± 5
C416R30 ± 8
E525K22 ± 6
E1021K28 ± 7

Data from a study measuring phosphorylated AKT (S473) levels using homogeneous time-resolved fluorescence.[4]

Table 2: Comparison of PI3K Inhibitors

CompoundTarget(s)Preclinical ModelsKey Biomarker Findings
This compound PI3KδRat-1 fibroblasts, APDS patient T-cell blastsDose-dependent inhibition of p-AKT and p-S6.[4]
Idelalisib PI3KδB-cell leukemia and lymphoma cell linesInhibition of p-AKT.[5]
Duvelisib PI3Kδ, PI3KγT-cell lymphoma cell linesInhibition of p-AKT; potential to reduce autoimmune complications.[7][8]
Sirolimus (Rapamycin) mTORdMMR CRC cell lines, transplant modelsInhibition of mTOR pathway downstream of PI3K/AKT.[6][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to assess this compound's effects.

In Vitro p-AKT and p-S6 Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the PI3Kδ signaling pathway in a cellular context.

  • Cell Culture: T-cell blasts are generated from peripheral blood mononuclear cells (PBMCs) of APDS patients and healthy donors by stimulation with anti-CD3 and anti-CD28 antibodies.[1] The cells are maintained in culture media containing IL-2.[1]

  • Drug Treatment: T-cell blasts are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 30 minutes.[4]

  • Cell Stimulation: Following pre-incubation, cells are stimulated with anti-CD3 for 10 minutes to induce T-cell receptor signaling and activate the PI3Kδ pathway.[4] Unstimulated cells serve as a negative control.[4]

  • Fixation and Staining: Cells are fixed and permeabilized, then stained with fluorescently labeled antibodies specific for phosphorylated AKT (S473) and phosphorylated S6 (S240/244).[4]

  • Flow Cytometry Analysis: The median fluorescence intensity (MFI) of p-AKT and p-S6 staining is quantified using flow cytometry.[4]

Immunophenotyping of B and T Cells

This method is used to assess the effect of this compound on the proportions of different immune cell subsets.

  • Sample Preparation: Whole blood or isolated PBMCs from preclinical models or patients are used.

  • Antibody Staining: Cells are stained with a panel of fluorescently labeled monoclonal antibodies targeting specific cell surface markers to identify different B-cell and T-cell subsets (e.g., CD19, IgD, CD27 for B cells; CD3, CD4, CD8, CD57, PD-1 for T cells).

  • Flow Cytometry Analysis: The percentage of each cell population is determined by flow cytometry based on the expression of the specific markers.

Visualizing the Pathway and Workflow

To better understand the mechanism of this compound and the experimental approaches, the following diagrams are provided.

PI3K_Signaling_Pathway receptor Receptor Tyrosine Kinase / GPCR PI3Kdelta PI3Kδ receptor->PI3Kdelta PIP3 PIP3 PI3Kdelta->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates S6K S6K mTOR->S6K Activates S6 S6 S6K->S6 Phosphorylates CellGrowth Cell Growth, Proliferation, Survival S6->CellGrowth This compound This compound This compound->PI3Kdelta Inhibits

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Pharmacodynamic Biomarker Assessment cluster_1 Efficacy Biomarker Assessment Cells Cell Lines or Patient-derived Cells Treatment This compound Treatment Cells->Treatment Stimulation Cell Stimulation (e.g., anti-CD3) Treatment->Stimulation Staining Intracellular Staining (p-AKT, p-S6) Stimulation->Staining Analysis_PD Flow Cytometry Analysis Staining->Analysis_PD Samples Whole Blood or PBMCs Staining_Efficacy Surface Marker Staining (B and T cell panels) Samples->Staining_Efficacy Analysis_Efficacy Flow Cytometry Analysis Staining_Efficacy->Analysis_Efficacy

Caption: Preclinical experimental workflow for assessing this compound response.

Conclusion

The preclinical evaluation of this compound has established a clear mechanism of action and identified robust biomarkers for assessing its therapeutic response. The inhibition of p-AKT and p-S6 provides a direct measure of target engagement, while the normalization of B and T cell subsets, along with the reduction of serum IgM and inflammatory markers, demonstrates the drug's efficacy in correcting the underlying immunopathology of APDS. These preclinical findings have paved the way for successful clinical development and provide a strong framework for the continued investigation of this compound and other PI3Kδ inhibitors.

References

Head-to-head comparison of Leniolisib and seletalisib in PI3Kδ inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Leniolisib and Seletalisib in PI3Kδ Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: this compound and Seletalisib. The information presented is intended to assist researchers in evaluating the biochemical and cellular activities of these compounds.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of PI3Kδ is predominantly restricted to hematopoietic cells, making it a key player in the immune system.[2][3]

PI3Kδ is integral to the development and function of B and T cells.[1][4][5][6] Gain-of-function mutations in the gene encoding the p110δ catalytic subunit (PIK3CD) lead to hyperactivation of the PI3Kδ pathway, causing a primary immunodeficiency known as Activated PI3Kδ Syndrome (APDS).[4][6][7][8][9] This has driven the development of selective PI3Kδ inhibitors as targeted therapies. This compound (Joenja®) is the first FDA-approved medication for APDS, while Seletalisib is another potent and selective PI3Kδ inhibitor that has been evaluated in preclinical and clinical studies.[7][10][11]

This guide compares this compound and Seletalisib based on their performance in key biochemical and cellular inhibition assays.

Data Presentation

Biochemical Potency and Isoform Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Seletalisib against class I PI3K isoforms in cell-free biochemical assays. Lower IC50 values indicate greater potency. Selectivity is presented as a fold-difference compared to the PI3Kδ isoform.

Parameter This compound Seletalisib
PI3Kδ IC50 (nM) 11[4][5]12[12][13][14]
PI3Kα IC50 (nM) 244[4]N/A
Selectivity vs. PI3Kα~22-fold[4][5]Reported as 24- to 303-fold selective over other isoforms[12]
PI3Kβ IC50 (nM) 424[4]N/A
Selectivity vs. PI3Kβ~38-fold[4][5]Reported as 24- to 303-fold selective over other isoforms[12]
PI3Kγ IC50 (nM) 2,230[4]282[12]
Selectivity vs. PI3Kγ~202-fold[4][5]~24-fold[12]
Mechanism of Action Selective PI3Kδ inhibitor, binds to ATP-binding site[7][15][16]ATP-competitive, selective PI3Kδ inhibitor[17][18]

Note: N/A indicates that specific IC50 values for Seletalisib against PI3Kα and PI3Kβ were not available in the searched literature, although a selectivity range was provided.

Cellular Activity

This table outlines the effects of this compound and Seletalisib in various cell-based functional assays.

Cellular Assay This compound Seletalisib
pAKT Inhibition Potently reduces pAKT levels in transfected cell lines and primary patient B cells.[4][5][9][16]Blocks AKT phosphorylation following B-cell receptor activation.[17][18][19]
B-Cell Function Normalizes circulating transitional and naïve B cells; inhibits B-cell proliferation.[9]Inhibits B-cell proliferation and activation (IC50: 16–49 nM); inhibits CD69 expression upon activation.[10][17]
T-Cell Function Reduces senescent T-cell populations.[9]Inhibits T-cell differentiation and function (IC50: 2–31 nM).[10]
Other Immune Cells Inhibits functions of neutrophils, monocytes, basophils, and mast cells in vitro.[2]Inhibits anti-IgE-mediated basophil degranulation.[12][17]

Signaling Pathway and Experimental Visualization

PI3Kδ Signaling Pathway

The PI3Kδ pathway is initiated by the activation of various immune cell receptors, leading to the recruitment and activation of PI3Kδ. The enzyme then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[20][21] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[20] Activated AKT subsequently phosphorylates a multitude of substrates, leading to the activation of mTOR and the inhibition of FOXO transcription factors, which collectively regulate immune cell proliferation, survival, and function.[20][22]

Caption: The PI3Kδ signaling cascade and the point of inhibition by this compound and Seletalisib.

Experimental Protocols

In Vitro PI3Kδ Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the IC50 value of an inhibitor against a purified PI3K enzyme in a cell-free system.

Kinase_Assay_Workflow A 1. Reagent Preparation B 2. Compound Dilution (Serial dilution of this compound/Seletalisib) A->B C 3. Kinase Reaction - Add PI3Kδ enzyme - Add lipid substrate (PIP2) - Add inhibitor - Initiate with ATP B->C D 4. Incubation (Allow reaction to proceed at RT) C->D E 5. Detection (e.g., ADP-Glo™ or HTRF®) - Stop reaction - Add detection reagents D->E F 6. Data Acquisition (Measure luminescence or fluorescence) E->F G 7. Analysis (Plot dose-response curve and calculate IC50) F->G

Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.

Methodology:

  • Assay Principle: The assay quantifies the enzymatic activity of PI3Kδ, which phosphorylates a lipid substrate (e.g., PIP2). The inhibitory effect is measured by the reduction in product formation (PIP3) or ATP consumption (measured as ADP generated).[21][23]

  • Materials:

    • Purified recombinant human PI3Kδ (p110δ/p85α) enzyme.

    • PI3K lipid substrate (e.g., PIP2).

    • Adenosine triphosphate (ATP).

    • Assay Buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl2).[23]

    • Test inhibitors (this compound, Seletalisib) serially diluted in DMSO.

    • Detection Kit (e.g., ADP-Glo™ Kinase Assay, Promega; PI3K HTRF™ Assay, Millipore).[23][24][25]

    • 384-well assay plates.

  • Procedure (Adapted from ADP-Glo™ Protocol): [23] a. Add 0.5 µL of serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate. b. Prepare a mixture of PI3Kδ enzyme and lipid substrate in kinase reaction buffer. Add 4 µL of this mixture to each well. c. Pre-incubate the enzyme and inhibitor for approximately 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding 0.5 µL of ATP solution. e. Incubate the plate for 1 hour at room temperature to allow the reaction to proceed. f. Stop the reaction and measure the amount of ADP produced according to the detection kit manufacturer's instructions. This typically involves adding an "ADP-Glo™ Reagent" to deplete unused ATP, followed by a "Kinase Detection Reagent" to convert ADP to ATP and generate a luminescent signal. g. Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. Data are normalized to controls (0% inhibition with vehicle, 100% inhibition with no enzyme). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular pAKT Inhibition Assay

This protocol outlines a method to measure the inhibition of PI3Kδ signaling within a cellular context by quantifying the phosphorylation of its downstream target, AKT.

Methodology:

  • Assay Principle: In response to stimuli, cellular PI3Kδ is activated, leading to the phosphorylation of AKT at key residues (e.g., Ser473). A specific PI3Kδ inhibitor will block this process, resulting in a dose-dependent decrease in phosphorylated AKT (pAKT) levels.[9][24]

  • Materials:

    • Relevant cell line (e.g., Ramos cells, a human B-lymphoma line; or NIH-3T3 fibroblasts).[12][24]

    • Cell culture medium (e.g., RPMI 1640).

    • Stimulant (e.g., anti-human IgM for B-cells; PDGF for fibroblasts).[12][24]

    • Test inhibitors (this compound, Seletalisib).

    • Lysis buffer.

    • Antibodies: Primary antibodies against pAKT (Ser473) and total AKT or a loading control (e.g., β-actin); appropriate secondary antibodies.

    • Western blotting or Meso Scale Discovery (MSD) equipment.

  • Procedure (Western Blotting): a. Seed cells in a multi-well plate and allow them to adhere or stabilize overnight. b. Starve the cells in serum-free medium for several hours to reduce baseline signaling. c. Pre-incubate the cells with various concentrations of this compound, Seletalisib, or vehicle control for 1-2 hours. d. Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce AKT phosphorylation.[12] e. Immediately wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors. f. Determine the protein concentration of the lysates. g. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. h. Block the membrane and probe with primary antibodies against pAKT and a loading control. i. Wash and incubate with HRP-conjugated secondary antibodies. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[24] Normalize the pAKT signal to the loading control. Plot the normalized pAKT levels against the inhibitor concentration to determine the cellular IC50.

Comparative Logic Diagram

The following diagram illustrates the logical framework for comparing this compound and Seletalisib, starting from their fundamental biochemical properties and extending to their cellular effects.

Comparison_Logic cluster_biochem Biochemical Level cluster_cellular Cellular Level Potency Potency (IC50 vs PI3Kδ) Selectivity Selectivity (IC50 vs α, β, γ) Pathway Pathway Inhibition (pAKT) Function Functional Outcomes (B/T Cell Proliferation & Activation) Target Target: PI3Kδ This compound This compound Target->this compound Seletalisib Seletalisib Target->Seletalisib This compound->Potency This compound->Selectivity This compound->Pathway This compound->Function Seletalisib->Potency Seletalisib->Selectivity Seletalisib->Pathway Seletalisib->Function

Caption: Logical framework for the head-to-head comparison of PI3Kδ inhibitors.

Conclusion

Both this compound and Seletalisib are highly potent and selective inhibitors of the PI3Kδ isoform, with nearly identical biochemical potencies in the low nanomolar range.[4][5][12][13][14] Data for this compound provides a detailed selectivity profile, showing it to be significantly more selective for the δ isoform over α, β, and particularly γ isoforms.[4][5] Seletalisib is also reported to have high selectivity against other class I isoforms.[12]

In cellular assays, both compounds effectively inhibit the PI3Kδ signaling pathway, as demonstrated by the reduction of pAKT levels, and translate this pathway inhibition into functional consequences for key immune cells.[4][9][10][17] They both demonstrate robust inhibition of B-cell proliferation and activation, consistent with their mechanism of action.[9][10][17] This head-to-head comparison, based on available experimental data, underscores their similar profiles as potent and selective PI3Kδ inhibitors, providing a solid foundation for further research and development in inflammatory, autoimmune, and immunodeficiency disorders.

References

Leniolisib Demonstrates Superiority Over Standard of Care in Reducing Respiratory Tract Infections for Patients with Activated Phosphoinositide 3-Kinase Delta (PI3Kδ) Syndrome (APDS)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical data reveals that Leniolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, significantly reduces the rate of respiratory tract infections in patients with Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS) when compared to the current standard of care. This guide provides an in-depth comparison, supported by experimental data, for researchers, scientists, and drug development professionals.

Activated PI3Kδ Syndrome (APDS) is a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes, leading to hyperactivation of the PI3Kδ signaling pathway.[1][2][3] This dysregulation results in impaired B and T cell function, leading to a range of clinical manifestations, most notably recurrent and severe respiratory infections.[3][4][5][6] The standard of care for APDS has primarily focused on managing symptoms and includes prophylactic antibiotics, immunoglobulin replacement therapy (IRT), and immunosuppressive agents.[3][7][8] However, these treatments do not address the underlying cause of the disease.[9] this compound is the first approved therapy for APDS that directly targets the hyperactive PI3Kδ pathway.[10]

Comparative Efficacy in Reducing Respiratory Tract Infections

A pivotal externally controlled study provides strong evidence of this compound's efficacy in reducing respiratory tract infections compared to the standard of care.[10][11] The study utilized data from a long-term, open-label extension study of this compound and compared it to data from the European Society for Immunodeficiencies (ESID) registry for patients receiving standard of care.[10][11]

The results, summarized in the table below, demonstrate a significant reduction in the annual rate of respiratory tract infections in patients treated with this compound.

EndpointThis compound (n=37)Standard of Care (n=62)Rate Ratio (95% CI)p-value
Annual Rate of Respiratory Tract Infections Significantly Reduced-0.34 (0.19, 0.59)<0.001

Data from the externally controlled study comparing this compound to standard of care.[10][11]

These findings highlight the potential of this compound to provide long-term benefits by restoring immune system function and reducing the burden of infections.[10][11][12]

Mechanism of Action: Targeting the Root Cause of APDS

This compound is a potent and selective inhibitor of the delta isoform of PI3K (PI3Kδ).[2][13][14] In APDS, hyperactivation of PI3Kδ leads to the excessive production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in immune cell signaling.[13][15] This results in the constitutive activation of downstream pathways, such as AKT and mTOR, leading to abnormal proliferation and differentiation of B and T cells.[1][15][16] This impaired immune function renders patients highly susceptible to infections.[5]

This compound works by binding to the ATP-binding site of the p110δ catalytic subunit of PI3Kδ, effectively blocking its kinase activity.[2][16] This inhibition reduces the production of PIP3 and normalizes the downstream signaling cascade, thereby restoring more balanced immune cell development and function.[1][15]

PI3K_Pathway cluster_cell Immune Cell cluster_nucleus Nucleus Receptor Cell Surface Receptor (e.g., BCR, TCR) PI3K_delta PI3Kδ (p110δ/p85α) Receptor->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Converts This compound This compound This compound->PI3K_delta Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates FOXO FOXO AKT->FOXO Inhibits Gene_Expression Altered Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes FOXO->Gene_Expression Regulates

Figure 1: this compound's Mechanism of Action in the PI3Kδ Pathway.

Experimental Protocols

The comparative efficacy of this compound was determined through a robust, externally controlled study.[10][11]

Study Design: This study compared the long-term effects of this compound on the annual rate of respiratory tract infections versus the current standard of care. Data for the this compound-treated group was sourced from a single-arm, open-label extension study (NCT02859727).[10][11] The control group, representing patients on standard of care, was derived from the European Society for Immunodeficiencies (ESID) registry.[10][11]

Patient Populations:

  • This compound Group: 37 participants with a confirmed APDS diagnosis enrolled in the open-label extension study.[10][11]

  • Standard of Care Group: 62 participants from the ESID registry with an APDS diagnosis.[10][11]

Data Collection and Analysis:

  • Respiratory Tract Infections: In the this compound group, respiratory infections were recorded as adverse events during the study.[10] For the standard of care group, infection data was retrospectively collected from the ESID registry. The annual rate of infections was calculated for both groups.

  • Statistical Analysis: To ensure comparability between the two groups from different data sources, inverse probability of treatment weighting (IPTW) was used to balance baseline characteristics.[10][11] A negative binomial regression model was then used to compare the annual rates of respiratory tract infections between the this compound and standard of care groups.

Experimental_Workflow cluster_data_sources Data Sources cluster_analysis Data Analysis Leniolisib_Study This compound Open-Label Extension Study (NCT02859727) n=37 Data_Extraction Data Extraction: - Respiratory Tract Infection Rates - Baseline Characteristics Leniolisib_Study->Data_Extraction ESID_Registry ESID APDS Registry (Standard of Care) n=62 ESID_Registry->Data_Extraction IPTW Inverse Probability of Treatment Weighting (IPTW) (Balance Covariates) Data_Extraction->IPTW Statistical_Model Negative Binomial Regression (Compare Infection Rates) IPTW->Statistical_Model Results Comparative Efficacy Results Statistical_Model->Results

Figure 2: Experimental Workflow for the Comparative Study.

Conclusion

References

Leniolisib Demonstrates Significant Reduction in Lymphadenopathy and Splenomegaly in APDS Patients

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data highlights the efficacy of Leniolisib, a selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor, in treating Activated PI3K Delta Syndrome (APDS), a rare primary immunodeficiency. The evidence strongly supports its role in reducing lymphadenopathy and splenomegaly, key manifestations of the disease.

For researchers and drug development professionals, this guide provides a detailed comparison of this compound's performance against other treatment modalities for APDS, supported by experimental data and methodologies from pivotal clinical trials.

Comparative Efficacy of this compound in APDS

This compound has shown statistically significant improvements in patients with APDS by directly targeting the underlying cause of the disease—the hyperactivity of the PI3Kδ signaling pathway.[1][2] This targeted approach contrasts with broader immunosuppressive therapies and supportive care, which have been the standard of care but do not address the root of the disease.[3][4]

Treatment ModalityMechanism of ActionEfficacy in Reducing LymphadenopathyEfficacy in Reducing SplenomegalyKey Clinical Trial/Study
This compound Selective inhibitor of PI3Kδ, reducing the hyperactivity of the PI3K/AKT/mTOR pathway.[5][6]Significant reduction in the sum of products of diameters (SPD) of index lymph nodes.[7][8] A Phase 3 trial showed a mean reduction of 39% in lymph node size.[9]Significant reduction in spleen volume.[8][10] A Phase 3 trial demonstrated a mean reduction of 40% in spleen volume.[9]Phase 3, randomized, placebo-controlled trial (NCT02435173).[1][10]
Sirolimus (Rapamycin) mTOR inhibitor, acting downstream of the PI3K/AKT pathway.[11]Partial reduction in lymphoproliferation has been observed.[7]Partial reduction in splenomegaly has been reported.[11]Observational studies and case reports.[7]
Supportive Care (e.g., Immunoglobulin Replacement Therapy, Prophylactic Antibiotics) Manages symptoms and prevents infections.[3][4]No direct effect on lymphadenopathy.[4]No direct effect on splenomegaly.[4]Standard of care, data from patient registries.[2]
Hematopoietic Stem Cell Transplantation (HSCT) Replaces the patient's hematopoietic system with a healthy donor's, correcting the genetic defect.[4]Can resolve lymphadenopathy.[4]Can resolve splenomegaly.[4]Case series and cohort studies.[4]

Experimental Protocols

Pivotal Phase 3 Clinical Trial of this compound (NCT02435173)

Objective: To evaluate the efficacy and safety of this compound in patients with APDS.[1][10]

Study Design: A 12-week, randomized, triple-blinded, placebo-controlled, fixed-dose study.[1][12]

Patient Population: 31 patients aged 12 years and older with a confirmed diagnosis of APDS.[8][12]

Intervention: Patients were randomized in a 2:1 ratio to receive either 70 mg of this compound or a placebo orally twice daily for 12 weeks.[1][9]

Primary Endpoints:

  • Change from baseline in the sum of products of diameters (SPD) of index lymph nodes.[10]

  • Change from baseline in the percentage of naïve B cells.[10]

Key Assessments:

  • Lymphadenopathy: Measured by computed tomography (CT) or magnetic resonance imaging (MRI) at baseline and week 12.[7]

  • Splenomegaly: Spleen volume was assessed by MRI at baseline and week 12.[8]

  • Pharmacodynamics: The effect on the PI3K/AKT pathway was assessed by measuring the levels of phosphorylated Akt (pAkt) in B cells.[5][13]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the role of this compound, the following diagrams illustrate its mechanism of action and the workflow of its pivotal clinical trial.

PI3K_Signaling_Pathway cluster_cell Immune Cell cluster_apds In APDS: Hyperactivation Receptor Cell Surface Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3   This compound This compound This compound->PI3K_delta Inhibits PIP2->PIP3   AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation

Caption: this compound's Mechanism of Action in the PI3Kδ Pathway.

Leniolisib_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment 12-Week Treatment Period cluster_assessment Endpoint Assessment P1 Patient Screening (n=31 APDS Patients) R1 Randomization P1->R1 T1 This compound (70mg BID) R1->T1 n=21 T2 Placebo (BID) R1->T2 n=10 A1 Primary Endpoints: - Lymph Node Size - Naïve B-cell % T1->A1 T2->A1 A2 Secondary Endpoints: - Spleen Volume

Caption: Workflow of the Pivotal Phase 3 this compound Clinical Trial.

References

Leniolisib vs. Nemiralisib: A Comparative Analysis in Activated PI3K Delta Syndrome (APDS) Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two selective PI3Kδ inhibitors, Leniolisib and Nemiralisib, for the treatment of Activated PI3K Delta Syndrome (APDS), tailored for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of this compound and Nemiralisib, two phosphoinositide 3-kinase delta (PI3Kδ) inhibitors investigated for the treatment of Activated PI3K Delta Syndrome (APDS), a rare primary immunodeficiency. This compound, developed by Pharming, has received FDA approval and is the first targeted therapy for APDS.[1][2][3][4] In contrast, the clinical development of Nemiralisib, an inhaled formulation developed by GlaxoSmithKline, for APDS has been discontinued.[4][5][6] This comparative study will delve into their mechanisms of action, clinical trial data, and experimental protocols to provide valuable insights for the scientific community.

Mechanism of Action: Targeting the Hyperactive PI3Kδ Pathway

Both this compound and Nemiralisib are designed to inhibit the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, which is hyperactive in APDS patients due to gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene.[2][7] This hyperactivity leads to immune dysregulation, characterized by lymphoproliferation and immunodeficiency.[1][2] By selectively targeting PI3Kδ, these drugs aim to normalize the downstream signaling pathway, including the phosphorylation of AKT (pAKT), thereby restoring normal immune function.[1][7]

This compound is an oral small molecule that has demonstrated potent and selective inhibition of PI3Kδ.[1][2][7] In vitro and in cell-based assays, this compound has shown greater selectivity for PI3Kδ over other PI3K isoforms (alpha, beta, and gamma).[1][7] Nemiralisib was developed as an inhaled inhibitor of PI3Kδ, with the rationale of delivering the drug directly to the lungs, a primary site of recurrent infections in APDS patients.[5][8]

Below is a diagram illustrating the targeted signaling pathway.

PI3K_Pathway cluster_cell Immune Cell cluster_inhibition Therapeutic Intervention Receptor Receptor PI3K PI3Kδ Receptor->PI3K PIP3 PIP3 PI3K->PIP3  (Converts PIP2 to PIP3) PIP2 PIP2 pAKT pAKT (Active) PIP3->pAKT  (Activates AKT) AKT AKT Downstream Downstream Signaling (Cell Proliferation, Survival) pAKT->Downstream This compound This compound (Oral) This compound->PI3K Inhibits Nemiralisib Nemiralisib (Inhaled) Nemiralisib->PI3K Inhibits

Figure 1: Simplified PI3Kδ signaling pathway and points of inhibition by this compound and Nemiralisib.

Clinical Trial Data: A Tale of Two Outcomes

The clinical development paths of this compound and Nemiralisib in APDS research have diverged significantly, with this compound demonstrating efficacy and achieving regulatory approval, while Nemiralisib failed to show clinical benefit in this patient population.

This compound: Efficacy and Safety Established

This compound has undergone rigorous clinical evaluation, culminating in its approval for the treatment of APDS in patients 12 years of age and older.[1][2][3] The pivotal Phase III, randomized, placebo-controlled trial met its co-primary endpoints, demonstrating statistically significant reductions in lymph node size and an increase in the percentage of naïve B cells, indicating a correction of the underlying immune dysregulation.[9][10][11]

This compound Phase III Trial: Key Efficacy Outcomes This compound (n=21) Placebo (n=10) p-value
Change in Lymph Node Size (log10 sum of products of diameters) Adjusted mean change from baseline: -0.25-0.0006[10][11]
Change in Naïve B Cell Percentage Adjusted mean change from baseline: 37.30%-0.0002[10]
Reduction in Spleen Volume Significant reduction compared to placebo[11]-0.0020[11]

Table 1: Summary of primary efficacy endpoints from the pivotal Phase III clinical trial of this compound in APDS patients.

Long-term open-label extension studies have further supported the durable efficacy and safety of this compound, with sustained reductions in lymphoproliferation and improvements in immune cell subsets.[12][13][14] The safety profile of this compound has been generally favorable, with most adverse events being mild to moderate in severity.[7][11]

Nemiralisib: Lack of Efficacy in APDS

In contrast, an open-label trial of inhaled Nemiralisib in five APDS patients did not demonstrate convincing evidence of target engagement in the lung or systemic efficacy.[5][8] While the drug was found to have an acceptable safety and tolerability profile, with cough being the most common adverse event, there were no meaningful changes in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the direct product of PI3Kδ activity, in the sputum of treated patients.[5][8] Furthermore, no significant changes were observed in systemic inflammatory markers or lymphocyte subsets.[5][8]

Nemiralisib Open-Label Trial: Key Findings Results
Target Engagement (Sputum PIP3 levels) No meaningful changes observed.[5][8]
Systemic Efficacy (Blood inflammatory markers, lymphocyte subsets) No meaningful changes observed.[5][8]
Safety and Tolerability Acceptable profile; most common adverse event was cough.[5][8]

Table 2: Summary of key findings from the open-label trial of Nemiralisib in APDS patients.

Researchers speculated that the lack of efficacy could be due to insufficient drug retention in the lungs of patients with pre-existing structural lung damage, leading to increased systemic exposure without effective local target engagement.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of the key experimental protocols employed in the clinical evaluation of this compound and Nemiralisib.

This compound Clinical Trial Protocol (Phase III)

The pivotal study for this compound was a randomized, triple-blinded, placebo-controlled trial.[2][11]

Leniolisib_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_endpoints Primary Endpoints Assessment Screening Patient Screening (APDS Diagnosis, Age ≥12) Randomization Randomization (2:1) This compound vs. Placebo Screening->Randomization Treatment Oral Administration This compound (70mg BID) or Placebo Randomization->Treatment Assessments Efficacy & Safety Assessments (Days 15, 29, 57, 85) Treatment->Assessments Lymph_Node Change in Index Lymph Node Size Assessments->Lymph_Node Naive_B_Cell Change in Percentage of Naïve B Cells Assessments->Naive_B_Cell

Figure 2: High-level workflow of the this compound Phase III clinical trial.

Key Methodologies:

  • Patient Population: Patients aged 12 years and older with a confirmed APDS diagnosis.[11]

  • Intervention: 70 mg of this compound administered orally twice daily, or a matching placebo.[2][11]

  • Primary Endpoints:

    • Change from baseline in the log10-transformed sum of the product of diameters of index lymph nodes.[10]

    • Change from baseline in the percentage of naïve B cells out of total B cells.[10]

  • Assessments: Efficacy and safety assessments were conducted at baseline and on days 15, 29, 57, and 85.[2]

Nemiralisib Clinical Trial Protocol (Open-Label)

The study of Nemiralisib in APDS was an open-label trial.[5][8]

Nemiralisib_Trial_Workflow cluster_enrollment Enrollment cluster_treatment Treatment Phase (12 Weeks) cluster_endpoints Primary Outcomes Enrollment Enrollment of APDS Patients (n=5) Treatment Inhaled Nemiralisib Administration Enrollment->Treatment Assessments Safety, PK, and Biomarker Assessments Treatment->Assessments Safety Safety and Tolerability Assessments->Safety PK Systemic Exposure (Pharmacokinetics) Assessments->PK Biomarkers Lung and Systemic Biomarkers (Sputum PIP3, Blood Markers) Assessments->Biomarkers

Figure 3: Workflow of the Nemiralisib open-label trial in APDS.

Key Methodologies:

  • Patient Population: Five subjects with a diagnosis of APDS.[5][8]

  • Intervention: Inhaled Nemiralisib administered for 12 weeks.[5][8]

  • Primary Outcomes:

    • Safety and tolerability.[5][8]

    • Systemic exposure (pharmacokinetics).[5][8]

    • Lung and systemic biomarker profiles.[5][8]

  • Assessments: Induced sputum was collected to measure changes in phospholipids and inflammatory mediators. Blood samples were collected to assess pharmacokinetics and systemic biomarkers.[5][8]

Conclusion

The comparative study of this compound and Nemiralisib in APDS research highlights the successful clinical development of a targeted oral therapy and the challenges associated with an inhaled therapeutic approach for this systemic disease. This compound has emerged as a transformative treatment for APDS, demonstrating significant and sustained clinical benefits with a manageable safety profile. The journey of Nemiralisib, while not leading to a new therapeutic option for APDS, provides valuable lessons for future drug development endeavors, particularly concerning drug delivery and target engagement in patients with complex, multi-system disorders. For researchers and drug development professionals, the contrasting outcomes of these two PI3Kδ inhibitors underscore the importance of optimizing drug formulation and delivery to ensure effective target engagement and clinical efficacy.

References

A Comparative Analysis of the Long-Term Safety Profiles of Leniolisib and First-Generation PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the long-term safety data from clinical trials reveals a favorable safety profile for the second-generation PI3Kδ inhibitor, Leniolisib, compared to its first-generation counterparts, Idelalisib and Duvelisib. While all three drugs target the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key component of the PI3K/AKT/mTOR signaling pathway crucial for B-cell development and function, their long-term use is associated with distinct safety concerns. This compound demonstrates a significantly lower incidence of severe and life-threatening adverse events that have plagued the first-generation inhibitors.

This guide provides a comprehensive comparison of the long-term safety of this compound with Idelalisib and Duvelisib, presenting quantitative data from key clinical trials, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of these therapeutic agents.

Comparative Safety Data

The following tables summarize the incidence of key adverse events (AEs) from long-term clinical trials of this compound, Idelalisib, and Duvelisib. The data highlights a notable difference in the frequency of serious and severe side effects.

Adverse Event (AE)This compound (NCT02859727 - Open-Label Extension)[1][2]Idelalisib (Phase 3 in relapsed CLL)[3][4]Duvelisib (DUO Trial - 5-year follow-up)[5][6][7]
Any Grade AE 87%~90%Not explicitly stated, but high
Grade ≥3 AE 27% (10 of 37 patients)57%Higher rate than comparator
Serious AEs (SAEs) 16% (6 of 37 patients), none deemed treatment-related40%78.5% (serious TEAEs)
Treatment Discontinuation due to AEs 0% (due to treatment-related AEs)8%22%
Deaths due to AEs 0% (one death unrelated to study drug)Not specified in this study, but noted in othersPossible increased risk of death

Table 1: Overview of Long-Term Safety Data

Adverse Event of Special InterestThis compound (NCT02435173 & NCT02859727)[1][2][8][9][10][11]Idelalisib (Various Studies)[3][4][12][13][14]Duvelisib (DUO Trial)[5][6][7][15][16][17]
Diarrhea/Colitis Low incidence, mostly grade 1-2High incidence, can be severe and fatalCommon, including colitis (13%)
Pneumonitis Not reported as a significant concernCan be serious and fatalOccurred in duvelisib-treated patients
Hepatotoxicity (Elevated Transaminases) Transient and manageableCommon, can be severe and lead to discontinuationObserved in clinical trials
Serious Infections Reduced annualized infection rates observedIncreased risk of serious and opportunistic infectionsA common serious TEAE, leading to death in some cases
Neutropenia Transient neutropenia observed in a few patientsCommon, can be Grade ≥3Common (33%)
Rash Low incidence, mostly mildCommonObserved in clinical trials

Table 2: Incidence of Key Adverse Events of Special Interest

Experimental Protocols

This compound: Phase 3 Randomized, Placebo-Controlled Trial (NCT02435173) and Open-Label Extension (NCT02859727)

Study Design: The initial study was a 12-week, randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of this compound in patients with Activated PI3Kδ Syndrome (APDS).[8][9][10][11] This was followed by a long-term, open-label extension study where patients received this compound and were monitored for safety and efficacy.[1][2]

Patient Population: Patients aged 12 years and older with a confirmed diagnosis of APDS.

Intervention: this compound administered orally at a dose of 70 mg twice daily.

Safety Assessment: Safety was assessed through the monitoring and recording of adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities at regular intervals throughout the trial and the long-term extension. AEs were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). An independent data and safety monitoring committee reviewed the safety data.[10]

Idelalisib: Phase 3 Randomized, Double-Blind, Placebo-Controlled Study in Relapsed CLL

Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial evaluating the efficacy and safety of Idelalisib in combination with Rituximab versus Rituximab alone in patients with relapsed chronic lymphocytic leukemia (CLL).[3][4]

Patient Population: Patients with relapsed CLL who had received at least two prior therapies.

Intervention: Idelalisib administered orally at a dose of 150 mg twice daily in combination with Rituximab.

Safety Assessment: Safety was evaluated by monitoring adverse events, laboratory parameters, and vital signs throughout the study. AEs were graded using CTCAE. The study included a boxed warning for fatal and serious toxicities, including hepatotoxicity, severe diarrhea or colitis, pneumonitis, and intestinal perforation.[14]

Duvelisib: Phase 3 Randomized, Open-Label DUO Trial (NCT02004522)

Study Design: A randomized, open-label, multicenter Phase 3 trial comparing the efficacy and safety of Duvelisib monotherapy to Ofatumumab monotherapy in patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL).[5][7][15] The trial included a 5-year follow-up to assess long-term safety.[6]

Patient Population: Patients with relapsed or refractory CLL or SLL who had received at least one prior therapy.

Intervention: Duvelisib administered orally at a dose of 25 mg twice daily.

Safety Assessment: Safety was assessed by monitoring treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and laboratory values. AEs were graded according to CTCAE. The long-term follow-up specifically monitored for overall survival and late-onset toxicities.[5][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of safety assessment, the following diagrams are provided.

PI3K_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3Kδ receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation, Growth, Survival mtor->proliferation This compound This compound This compound->pi3k Inhibition first_gen First-Generation PI3Kδ Inhibitors first_gen->pi3k Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Safety_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_postmarket Post-Marketing in_vitro In Vitro Studies (Selectivity, Toxicity) in_vivo In Vivo Animal Models (Toxicity, Pharmacokinetics) in_vitro->in_vivo phase1 Phase I (Safety, Dosage) in_vivo->phase1 phase2 Phase II (Efficacy, Short-term Safety) phase1->phase2 phase3 Phase III (Comparative Efficacy & Safety) phase2->phase3 extension Long-Term Extension Studies phase3->extension pharmacovigilance Pharmacovigilance (Real-world Data) extension->pharmacovigilance

Caption: Workflow for assessing long-term drug safety.

Discussion

The data presented clearly indicates that while both this compound and first-generation PI3Kδ inhibitors target the same signaling pathway, their long-term safety profiles are markedly different. This compound's improved selectivity for the PI3Kδ isoform may contribute to its more favorable safety profile, with a lower incidence of off-target effects.

First-generation inhibitors, such as Idelalisib and Duvelisib, have been associated with significant immune-mediated toxicities, including colitis, pneumonitis, and hepatotoxicity, which can be severe and life-threatening. These adverse events have led to treatment discontinuations and, in some cases, have been associated with an increased risk of death.[5][6][7][14]

In contrast, long-term data for this compound from its open-label extension study shows that the treatment is well-tolerated over several years.[1][2] The majority of adverse events are mild to moderate in severity, and serious adverse events related to the drug are rare.[1][2] Furthermore, studies have shown a reduction in the rate of infections in patients treated with this compound, a significant finding for an immunomodulatory agent.[1][2]

Conclusion

The long-term safety profile of this compound represents a significant advancement over first-generation PI3Kδ inhibitors. The reduced incidence of severe and life-threatening adverse events makes it a more favorable option for the chronic treatment of conditions like APDS. The comprehensive safety data gathered from rigorous clinical trials and their long-term extensions provide a strong foundation for the continued development and clinical use of this compound. Researchers and drug development professionals should consider these distinct safety profiles when designing future studies and developing next-generation PI3K inhibitors.

References

Independent Validation of Leniolisib's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leniolisib's therapeutic performance against other treatment modalities for Activated Phosphoinositide 3-kinase Delta (APDS) syndrome. The information is supported by experimental data from published studies to aid in research and drug development.

Introduction to this compound and APDS

Activated Phosphoinositide 3-kinase Delta (APDS) syndrome, also known as PASLI disease, is a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes.[1][2] These mutations lead to hyperactivation of the PI3Kδ signaling pathway, resulting in a complex clinical phenotype that includes recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[2][3][4]

This compound (trade name Joenja®) is the first and only therapy approved by the U.S. Food and Drug Administration (FDA) for the treatment of APDS in adult and pediatric patients 12 years of age and older.[1][5] It is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), directly targeting the underlying cause of the disease.[3][6]

Comparative Efficacy and Safety

This section compares the efficacy and safety of this compound with the standard of care for APDS, which includes supportive therapies like immunoglobulin replacement and antibiotics, off-label use of immunosuppressants such as sirolimus, and hematopoietic stem cell transplantation (HSCT).

Efficacy Data
Treatment ModalityPrimary Efficacy EndpointsKey Quantitative ResultsStudy Population
This compound Reduction in lymph node size and normalization of immunophenotype (naïve B cells).[3][7]Lymphadenopathy: Adjusted mean change from baseline vs. placebo: -0.25 (p=0.0006).[7] Naïve B cells: Adjusted mean change from baseline vs. placebo: +37.3% (p=0.0002).[7][8] Spleen Volume: Adjusted mean difference vs. placebo: -186 cm³ (p=0.0020).[7][8] Infection Rate: Significant reduction in the annual rate of respiratory tract infections compared to standard of care (rate ratio: 0.34).[9][10]31 patients with APDS aged ≥12 years in a randomized, placebo-controlled Phase 3 trial (NCT02435173).[7][11]
Standard of Care (Supportive) Reduction in infection frequency.Immunoglobulin replacement therapy (IRT) is reported to reduce respiratory tract infections in many patients but does not prevent other complications like lymphoproliferation or autoimmunity.[12] 37% of patients on this compound reduced or discontinued IRT in an open-label extension study.[10]Varies across observational studies and registries.
Sirolimus (mTOR Inhibitor) Reduction in lymphoproliferation.In a study of 25 patients, 8 had a complete response and 11 had a partial response in the reduction of non-neoplastic lymphoproliferation.[12] Less effective for cytopenias and gastrointestinal disease.[12] In a smaller study of 3 patients, sirolimus treatment led to a significant increase in IgG trough levels (median 290 mg/dL to 594 mg/dL, p<0.001) and reduced the need for high-dose IRT.[1][5][6]Case series and registry data; not from randomized controlled trials.[6][12]
Hematopoietic Stem Cell Transplantation (HSCT) Curative potential; resolution of clinical symptoms.Survival rates are variable. One series reported a 2-year overall survival of 86%.[4][13] Another reported a survival rate of 81.8% (9/11 patients), with 8 of 9 survivors in complete remission and no longer requiring IRT.[14] However, the overall mortality rate for HSCT in APDS has been reported to be 15.6%.[15]Reserved for severe, treatment-refractory cases.[16]
Safety and Tolerability Data
Treatment ModalityCommon Adverse EventsSerious Adverse Events and Risks
This compound Headache, sinusitis, atopic dermatitis (mostly grades 1-2).[3] Fewer treatment-related adverse events reported than placebo (23.8% vs 30.0%).[7][8]No serious adverse events related to treatment were reported in the pivotal trial.[8] Long-term data of up to 6 years show minimal toxicities.[4] Potential for embryo-fetal toxicity.[1]
Standard of Care (Supportive) Varies with specific treatment (e.g., infusion reactions with IRT).Risks associated with long-term antibiotic use (e.g., resistance). IRT does not address the root cause of the disease.[12]
Sirolimus (mTOR Inhibitor) Oral stomatitis, neutropenia, elevated serum creatinine.[1][6]Potential for significant side effects, long-term risks are not fully determined.[12]
Hematopoietic Stem Cell Transplantation (HSCT) Graft-versus-host disease (GvHD), organ toxicity, renal failure.[15]High risk of mortality (15.6% in one review).[15] Severe infections and graft failure are significant risks.[14][17]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound selectively inhibits the delta isoform of PI3K (PI3Kδ). In APDS, gain-of-function mutations lead to the hyperactivation of PI3Kδ, which excessively converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to downstream activation of the AKT/mTOR pathway, promoting abnormal immune cell proliferation and survival, and impairing immune function. By blocking PI3Kδ, this compound normalizes this signaling cascade.

Leniolisib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K_delta PI3Kδ (p110δ/p85α) Receptor->PI3K_delta Activates PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Proliferation, Survival, Differentiation mTOR->Downstream Promotes This compound This compound This compound->PI3K_delta Inhibits

Caption: this compound inhibits hyperactive PI3Kδ, blocking downstream signaling.

Phase 3 Clinical Trial Workflow (NCT02435173)

The pivotal study validating this compound's efficacy was a global, randomized, triple-blinded, placebo-controlled trial.

Leniolisib_Trial_Workflow cluster_treatment 12-Week Treatment Period Start Patient Screening (n=31) - APDS Diagnosis - Age ≥12 years - Weight ≥45 kg Randomization Randomization (2:1) Start->Randomization Leniolisib_Arm This compound Arm (n=21) 70 mg twice daily Randomization->Leniolisib_Arm Placebo_Arm Placebo Arm (n=10) Twice daily Randomization->Placebo_Arm Endpoint Primary Endpoint Assessment (Day 85) - Change in Lymph Node Size - Change in Naïve B Cell % Leniolisib_Arm->Endpoint Placebo_Arm->Endpoint

Caption: Workflow of the Phase 3 this compound clinical trial.

Experimental Protocols

Key Study: Phase 3 Trial of this compound (NCT02435173)

Objective: To assess the efficacy and safety of this compound compared with placebo in patients with APDS.[3]

Study Design:

  • A 12-week, randomized, triple-blinded, placebo-controlled, global, multicenter study.[3][11][18]

  • 31 patients with confirmed APDS (pathogenic variants in PIK3CD or PIK3R1), aged 12 years or older, were randomized in a 2:1 ratio.[3][7][11]

  • The treatment group (n=21) received 70 mg of this compound orally twice daily.[3]

  • The control group (n=10) received a matching placebo twice daily.[3]

Co-Primary Efficacy Endpoints: The two primary endpoints were assessed at Day 85 (12 weeks) compared to baseline:[3][7]

  • Change in Lymphadenopathy: Measured as the sum of the products of the perpendicular diameters of up to five index lymph nodes.

  • Change in Immunodeficiency: Measured as the percentage of naïve B cells out of the total B-cell population in peripheral blood.

Key Secondary Endpoints:

  • Change in spleen volume, assessed by imaging (CT or MRI).[7]

  • Changes in other immune cell subsets.[7]

  • Safety and tolerability, monitored through adverse event reporting.[7]

Methodology for Primary Endpoints:

  • Lymph Node Assessment: Index lymph nodes were identified at baseline via CT or MRI scans. The sum of the products of their perpendicular diameters (SPD) was calculated. This measurement was repeated at Day 85, and the change from baseline was determined.

  • Immunophenotyping: Peripheral blood samples were collected at baseline and at specified time points, including Day 85. Flow cytometry was used to quantify various lymphocyte subsets, including total B cells and naïve B cells (identified by surface markers), to calculate the percentage of naïve B cells.

Statistical Analysis:

  • An analysis of covariance (ANCOVA) model was used to compare the adjusted mean change from baseline between the this compound and placebo groups for both co-primary endpoints.[7]

Conclusion

Independent clinical trial data robustly support the therapeutic efficacy of this compound in treating the core manifestations of APDS. The pivotal Phase 3 study demonstrated statistically significant and clinically meaningful improvements in both lymphoproliferation and immune dysregulation compared to placebo.[7][8] When compared to the existing standard of care, this compound offers a targeted mechanism of action that addresses the underlying pathophysiology of the disease, a favorable safety profile, and evidence of reducing reliance on supportive therapies.[9][10] While treatments like sirolimus show some benefit in lymphoproliferation, and HSCT offers a potential cure, they are associated with significant limitations and toxicities.[12][15] this compound represents a significant advancement, providing a well-tolerated and effective targeted therapy for patients with APDS.

References

Leniolisib's Clinical Efficacy in Patients Unresponsive to Other Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the therapeutic landscape for Activated PI3K Delta Syndrome (APDS), this guide provides a comparative analysis of Leniolisib's clinical efficacy against other treatment modalities. APDS, a primary immunodeficiency characterized by recurrent infections, lymphoproliferation, and autoimmunity, presents significant treatment challenges, particularly in patients who do not respond to conventional therapies.

This compound: A Targeted Approach

This compound is an oral, selective inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) enzyme, a critical component of the PI3K/AKT/mTOR signaling pathway that is hyperactive in APDS.[1][2][3] By targeting the underlying molecular defect, this compound aims to normalize immune function and alleviate the clinical manifestations of the disease.[1][2]

Clinical Efficacy of this compound

A pivotal phase 3, randomized, placebo-controlled clinical trial (NCT02435173) has demonstrated the efficacy of this compound in patients with APDS aged 12 years and older.[1][2][4] The study met its co-primary endpoints, showing statistically significant improvements in both lymphoproliferation and immune dysregulation.[1][2][4]

Table 1: Summary of this compound Phase 3 Clinical Trial (NCT02435173) Efficacy Data [1][2][4]

Efficacy EndpointThis compound (70 mg twice daily)Placebop-value
Change in Lymph Node Size (log10 SPD) Adjusted mean change of -0.25-0.0006
Change in Naïve B Cell Percentage Adjusted mean increase of 37.30 percentage points-0.0002
Reduction in Spleen Volume Mean reduction of 40%--
Reduction in Lymph Node Size Mean reduction of 39%--

SPD: Sum of the products of the perpendicular diameters of the index lymph nodes.

Comparison with Alternative Treatments

Patients with APDS who are unresponsive to initial therapies are often managed with a variety of treatments, including sirolimus (rapamycin), hematopoietic stem cell transplantation (HSCT), and immunoglobulin replacement therapy. The following table summarizes the available efficacy data for these alternatives. It is important to note that direct head-to-head comparative trials are limited, and the endpoints measured often differ across studies.

Table 2: Comparison of Efficacy of this compound and Alternative Treatments for APDS

TreatmentMechanism of ActionEfficacy in LymphoproliferationOther Key Efficacy Measures
This compound Selective PI3Kδ inhibitorQuantitative: Adjusted mean change of -0.25 in log10 SPD of lymph nodes (p=0.0006)[1][2][4]; Mean 39% reduction in lymph node size and 40% reduction in spleen volume.[1][5]Quantitative: 37.30 percentage point increase in naïve B cells (p=0.0002).[1][2][4]
Sirolimus (Rapamycin) mTOR inhibitor, downstream of PI3K/AKTSemi-Quantitative: In one cohort, 8/25 patients had a complete response and 11/25 had a partial response in non-neoplastic lymphoproliferative disease.[3] In a case series of three patients, all experienced an "excellent response" with amelioration of lymphoproliferation.[6]Improvement in T-cell senescence patterns and increase in naïve T-cell percentages have been observed.[7] May be less effective for cytopenias and gastrointestinal disease.[3]
Hematopoietic Stem Cell Transplantation (HSCT) Replaces the patient's hematopoietic system with a healthy donor's.Can lead to resolution of lymphoproliferation.Quantitative: 2-year overall survival rate of 86%.[8] Can be curative but carries risks of graft failure, graft-versus-host disease, and mortality.[3]
Immunoglobulin Replacement Therapy Provides passive immunity by supplying exogenous antibodies.Does not directly address lymphoproliferation.[9]Reduces the frequency and severity of infections.[10] Does not prevent non-infectious complications like autoimmunity and lymphoproliferation.[3]

Experimental Protocols

This compound Phase 3 Clinical Trial (NCT02435173) Methodology
  • Study Design: A 12-week, randomized, triple-blinded, placebo-controlled, fixed-dose study.[1][2]

  • Patient Population: 31 patients aged 12 years and older with a confirmed genetic diagnosis of APDS.[1][2]

  • Intervention: this compound 70 mg administered orally twice daily or placebo.[1][2]

  • Primary Endpoints: [1][2]

    • Change from baseline in the log10-transformed sum of the products of the perpendicular diameters (SPD) of index lymph nodes.

    • Change from baseline in the percentage of naïve B cells out of the total B cell population.

  • Lymph Node and Spleen Assessment: Changes in the size of lymph nodes and spleen volume were measured using computed tomography (CT) or magnetic resonance imaging (MRI).[7] Volumetric analysis was used for spleen assessment.[2]

  • Immunophenotyping: The percentage of naïve B cells (CD19+IgD+CD27-) was determined by flow cytometry of peripheral blood samples.[11][12]

Sirolimus Treatment Protocol (Example from a case series)
  • Dosing: Oral sirolimus initiated at a dose of 2.6–3.6 mg/m², with the dose adjusted to maintain a median trough level of 5.5 ng/mL (range, 2.8–7.5 ng/mL).[6]

  • Efficacy Assessment: Amelioration of lymphoproliferation was assessed by physical examination and imaging (PET/CT), which showed a near disappearance of uptake in lymph nodes and spleen after 6 months of treatment in one patient.[6]

Hematopoietic Stem Cell Transplantation (HSCT) Protocol Overview
  • Conditioning Regimens: The choice of conditioning regimen varies but can be myeloablative (MAC), reduced-intensity (RIC), or reduced-toxicity (RTC).[13][14] Regimens often include agents like busulfan, fludarabine, and sometimes total body irradiation (TBI).[13][14]

  • Graft Source: Stem cells can be sourced from bone marrow, peripheral blood, or cord blood from a matched sibling, matched unrelated, or haploidentical donor.

  • Post-transplant Monitoring: Includes monitoring for engraftment, chimerism, graft-versus-host disease (GVHD), and resolution of APDS symptoms.

Immunoglobulin Replacement Therapy Protocol
  • Administration: Can be administered intravenously (IVIG) or subcutaneously (SCIG).[10]

  • Dosing: A typical starting dose is 400-600 mg/kg per month, administered every 3-4 weeks for IVIG.[15] Doses are adjusted based on clinical response and trough IgG levels.[15]

  • Efficacy Monitoring: Primarily assessed by the reduction in the frequency and severity of infections and maintenance of adequate serum IgG trough levels.[9]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes Regulation This compound This compound This compound->PI3K_delta Inhibition Sirolimus Sirolimus (Rapamycin) Sirolimus->mTOR Inhibition

PI3K/AKT/mTOR Signaling Pathway and Drug Targets

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessment Phase Patient_Identification Patient Identification (Confirmed APDS Diagnosis) Informed_Consent Informed Consent Patient_Identification->Informed_Consent Baseline_Assessment Baseline Assessment - Lymph Node/Spleen Imaging (CT/MRI) - Immunophenotyping (Flow Cytometry) - Clinical Evaluation Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Leniolisib_Arm This compound Treatment (70 mg twice daily) Randomization->Leniolisib_Arm Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Endpoint_Assessment Endpoint Assessment (Day 85) - Repeat Imaging - Repeat Flow Cytometry - Safety Monitoring Leniolisib_Arm->Endpoint_Assessment Placebo_Arm->Endpoint_Assessment Data_Analysis Data Analysis - Compare treatment vs. placebo Endpoint_Assessment->Data_Analysis

Workflow for a Randomized Controlled Trial in APDS

References

Comparative Transcriptomic Analysis of Leniolisib Versus Other PI3K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the transcriptomic effects of Leniolisib and other phosphoinositide 3-kinase (PI3K) inhibitors, providing researchers, scientists, and drug development professionals with supporting experimental data and methodologies.

This guide offers an objective comparison of the performance of this compound, a selective PI3Kδ inhibitor, with other PI3K inhibitors such as Idelalisib, Duvelisib, and Copanlisib. The focus is on the transcriptomic changes induced by these inhibitors in various cell types, providing valuable insights into their mechanisms of action and potential therapeutic applications. While direct comparative transcriptomic studies are limited, this guide synthesizes available data from individual studies to facilitate a comprehensive understanding.

Introduction to PI3K Signaling and Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and immune disorders.[1][2] The PI3K family is divided into three classes, with Class I being the most studied in the context of disease. Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The catalytic subunits have four isoforms: p110α, p110β, p110δ, and p110γ.[3]

PI3K inhibitors have emerged as a promising class of targeted therapies. These inhibitors can be broadly categorized based on their selectivity for different PI3K isoforms:

  • Pan-PI3K inhibitors: Target all four Class I isoforms (e.g., Copanlisib, which has predominant activity against α and δ isoforms).[3]

  • Isoform-selective inhibitors: Target one or more specific isoforms.

    • PI3Kδ inhibitors: Primarily target the p110δ isoform, which is highly expressed in hematopoietic cells and plays a key role in B-cell and T-cell function (e.g., this compound, Idelalisib).[1][4]

    • Dual PI3Kδ/γ inhibitors: Target both the p110δ and p110γ isoforms (e.g., Duvelisib).[5]

This compound: A Selective PI3Kδ Inhibitor

This compound is a potent and selective inhibitor of the PI3Kδ isoform.[4] It is the first and only approved treatment for Activated PI3Kδ Syndrome (APDS), a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD gene (encoding p110δ) or loss-of-function mutations in the PIK3R1 gene (encoding the p85α regulatory subunit).[6][7] In APDS, hyperactive PI3Kδ signaling leads to immune dysregulation, characterized by recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[6][7]

This compound works by blocking the active site of the p110δ subunit, thereby inhibiting the downstream signaling cascade.[4] This leads to the normalization of immune cell populations, including an increase in naïve B cells and a reduction in transitional B cells and senescent T cells.[8]

Comparative Analysis of PI3K Inhibitors

This section compares the known transcriptomic and functional effects of this compound with other PI3K inhibitors. It is important to note that direct head-to-head transcriptomic studies are not widely available in the public domain. The data presented here is a synthesis of findings from individual studies on each inhibitor.

Selectivity Profile

The selectivity of a PI3K inhibitor for its target isoform(s) is a critical determinant of its biological effects and safety profile.

InhibitorPrimary Target(s)IC50 (nM)Selectivity Profile
This compound PI3Kδ1122-fold vs PI3Kα, 38-fold vs PI3Kβ, 202-fold vs PI3Kγ[9]
Idelalisib PI3Kδ2.540- to 300-fold selective for p110δ over other Class I PI3K enzymes.
Duvelisib PI3Kδ, PI3Kγ2.5 (p110δ), 27.4 (p110γ)Highly selective for δ and γ isoforms over α and β.
Copanlisib Pan-Class I (α, β, δ, γ)0.5 (p110α), 3.7 (p110β), 0.7 (p110δ), 6.4 (p110γ)Predominant activity against PI3Kα and PI3Kδ isoforms.[3]

Table 1: Selectivity profiles of various PI3K inhibitors. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity in cell-free assays.

Transcriptomic and Functional Effects

The following tables summarize the known effects of each inhibitor on gene expression and cellular function, primarily in immune cells. The absence of publicly available, detailed differential gene expression data for this compound limits a direct quantitative comparison.

This compound (in APDS)

Cell TypeKey Transcriptomic/Functional EffectsReference
B cellsNormalization of circulating transitional and naïve B cells.[8]
T cellsReduction in PD-1+CD4+ and senescent CD57+CD4- T cells.[8]
General ImmuneDecreases in elevated serum inflammatory markers including IFNγ, TNF, CXCL13, and CXCL10.[8]

Table 2: Summary of this compound's effects in patients with APDS.

Idelalisib

Cell TypeKey Transcriptomic/Functional EffectsReference
CLL B cellsInhibition of pathways involved in B-cell trafficking and homing (e.g., CXCR4, CXCR5 signaling).[9]
T cellsImpairs IFNγ production by CD4+ and CD8+ T-cells and decreases T-cell proliferation.[10]

Table 3: Summary of Idelalisib's transcriptomic and functional effects.

Duvelisib

Cell TypeKey Transcriptomic/Functional EffectsReference
CLL B cellsAlters expression of apoptotic regulators.
T cellsT-cell migration induced by CXCL12 is effectively inhibited.[11]
MacrophagesCan block the polarization of macrophages toward the tumor-promoting M2 phenotype.[11]

Table 4: Summary of Duvelisib's transcriptomic and functional effects.

Copanlisib

Cell TypeKey Transcriptomic/Functional EffectsReference
Malignant B cellsInduces apoptosis and inhibits proliferation.[12]
GeneralEnhanced antitumor activity in tumors with upregulated PI3K pathway gene expression.

Table 5: Summary of Copanlisib's transcriptomic and functional effects.

Experimental Protocols

This section provides a general methodology for conducting a comparative transcriptomic analysis of cells treated with PI3K inhibitors.

Cell Culture and Treatment
  • Cell Lines/Primary Cells: Select appropriate cell lines (e.g., B-cell lymphoma lines) or isolate primary immune cells (e.g., B cells, T cells) from healthy donors or patients.

  • Culture Conditions: Culture cells in appropriate media and conditions. For primary cells, stimulation with relevant factors (e.g., anti-CD40 and IL-4 for B cells) may be necessary to activate the PI3K pathway.

  • Inhibitor Treatment: Treat cells with a dose-range of each PI3K inhibitor (this compound, Idelalisib, Duvelisib, Copanlisib) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 24, 48 hours).

RNA Extraction and Quality Control
  • RNA Isolation: Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).

RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential gene expression analysis between inhibitor-treated and control groups using R packages such as DESeq2 or edgeR. This will identify genes that are significantly up- or downregulated upon treatment.

  • Pathway and Functional Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways and functions that are significantly enriched in the lists of differentially expressed genes.

Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound & other PI3K Inhibitors This compound->PI3K Inhibits Transcriptomics_Workflow cluster_data_analysis Bioinformatics Pipeline start Cell Culture (e.g., B-cells, T-cells) treatment Treatment with PI3K Inhibitors (this compound, Idelalisib, etc.) & Vehicle Control start->treatment rna_extraction RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (Bioanalyzer, NanoDrop) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatics Analysis sequencing->data_analysis qc2 Read Quality Control alignment Alignment to Reference Genome quantification Gene Expression Quantification dge Differential Gene Expression Analysis pathway Pathway & Functional Enrichment Analysis qc2->alignment alignment->quantification quantification->dge dge->pathway end Comparative Transcriptomic Profile pathway->end PI3K_Inhibitor_Selectivity PI3K_Inhibitors PI3K Inhibitors Pan_Inhibitors Pan-PI3K (e.g., Copanlisib) PI3K_Inhibitors->Pan_Inhibitors Isoform_Selective Isoform-Selective PI3K_Inhibitors->Isoform_Selective Delta_Selective PI3Kδ Selective (e.g., this compound, Idelalisib) Isoform_Selective->Delta_Selective Dual_Delta_Gamma Dual PI3Kδ/γ (e.g., Duvelisib) Isoform_Selective->Dual_Delta_Gamma

References

Safety Operating Guide

Safe Disposal of Leniolisib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Leniolisib is critical to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste in a laboratory setting, aligning with best practices for pharmaceutical waste management. Although not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), this compound's potential for embryo-fetal toxicity necessitates careful handling procedures.

Core Principles of this compound Waste Management

Disposal of this compound must adhere to all applicable country, federal, state, and local regulations. The primary recommended method for disposal of non-hazardous pharmaceutical waste, such as this compound, is incineration to prevent environmental contamination.[1][2][3] It is crucial to avoid disposing of this compound down the drain or in regular trash, as this can lead to the contamination of water systems.[4]

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Identify this compound Waste: This includes expired or unused this compound tablets, contaminated labware (e.g., vials, pipettes, gloves, and bench paper), and any residual powder or solutions.

  • Use Designated Waste Containers: All this compound waste should be collected in a clearly labeled, leak-proof, and puncture-resistant container.[3][5] The container should be designated for "non-hazardous pharmaceutical waste for incineration".[1][2]

  • Incompatible Wastes: Do not mix this compound waste with other hazardous chemical wastes such as solvents, acids, or bases.[5][6]

2. Container Labeling and Storage:

  • Proper Labeling: The waste container must be clearly labeled with "this compound Waste for Incineration" and the date when the first waste was added.[7]

  • Secure Storage: Store the sealed waste container in a designated and secure area, such as a satellite accumulation area, away from general laboratory traffic.[6][8] This area should be inaccessible to unauthorized personnel.[2]

3. Disposal Arrangement:

  • Engage a Licensed Waste Management Contractor: Partner with a certified professional waste disposal service that specializes in pharmaceutical and laboratory chemical waste.[7][9]

  • Provide Full Disclosure: Inform the waste management contractor about the nature of the waste, including the fact that it is a non-hazardous pharmaceutical with potential reproductive toxicity.

  • Documentation: Maintain a record of all disposed this compound waste, including quantities and dates of pickup by the waste management service.

Experimental Protocol: Handling and Preparation of this compound Waste

This protocol outlines the best practices for the safe handling of this compound and the preparation of its waste for disposal.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and nitrile gloves.

  • Designated this compound waste container.

  • Appropriate cleaning materials (e.g., disposable wipes, 70% ethanol).

Procedure:

  • Wear Appropriate PPE: Always wear safety goggles, a lab coat, and nitrile gloves when handling this compound or its waste.

  • Decontamination of Work Surfaces: After handling this compound, decontaminate the work surface with a suitable cleaning agent, such as 70% ethanol, and dispose of the cleaning materials in the designated this compound waste container.

  • Collection of Solid Waste: Place all unused or expired tablets, contaminated gloves, wipes, and other solid materials directly into the designated waste container.

  • Management of Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as this compound waste.[10] After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab plastic or glass.

  • Sealing the Waste Container: Once the waste container is full (do not overfill), securely seal the lid.

  • Final Steps: Remove your gloves and wash your hands thoroughly with soap and water. The sealed container is now ready for pickup by the licensed waste management contractor.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Leniolisib_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal Generate Generate this compound Waste (Unused drug, contaminated labware) Segregate Segregate as Non-Hazardous Pharmaceutical Waste Generate->Segregate Collect Collect in a Labeled, Leak-Proof Container Segregate->Collect Store Store in a Secure Satellite Accumulation Area Collect->Store Arrange Arrange Pickup with a Licensed Waste Contractor Store->Arrange Incinerate Incineration at an Approved Facility Arrange->Incinerate Document Document Waste Disposal Incinerate->Document

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.